2,4-Difluoro-5-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLIEJPIFDOQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560296 | |
| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-59-8 | |
| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 123572-59-8): A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties are not mere decorations; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic character, thereby improving a drug candidate's membrane permeability and in-vivo half-life.[1][2]
This guide provides an in-depth technical overview of 2,4-Difluoro-5-(trifluoromethoxy)aniline, registered under CAS number 123572-59-8.[3][4][5] This compound is a highly functionalized aniline that serves as a versatile and valuable building block for researchers and scientists in pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive aniline group for synthetic elaboration, two fluorine atoms on the aromatic ring to fine-tune electronics and binding interactions, and a metabolically robust trifluoromethoxy group—makes it a privileged scaffold for constructing complex and effective therapeutic agents.[6] We will explore its properties, synthesis, handling, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development programs.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below are compiled from verified supplier and safety documentation.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 123572-59-8 | [3][4] |
| Molecular Formula | C₇H₄F₅NO | [4] |
| Molecular Weight | 213.11 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 198.5 °C at 760 mmHg | |
| Purity | Typically ≥97% | [3] |
| IUPAC Name | This compound | [3][4] |
Safety & Handling
As with any specialized chemical reagent, proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.
| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Recommended Storage & Handling Protocol:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3] Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air. If swallowed, rinse mouth and call a physician.[7]
Proposed Synthesis Pathway
While multiple proprietary routes exist for the industrial production of this compound, a logical and common retrosynthetic approach can be proposed based on established organic chemistry principles. This multi-step synthesis demonstrates a plausible pathway for laboratory-scale preparation, emphasizing the causality behind each transformation.
Caption: Proposed two-step synthesis of this compound.
Experimental Causality:
-
Step 1: Trifluoromethoxylation: The synthesis logically begins with a commercially available, highly activated nitrobenzene. The strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The trifluoromethoxide source substitutes one of the fluorine atoms, typically at the position most activated for substitution (para to the nitro group). The use of a copper catalyst is often necessary to facilitate this transformation.
-
Step 2: Reduction: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding, and clean method for this conversion.[10] The reaction conditions are generally mild and do not affect the other functional groups on the ring, ensuring the integrity of the final product.
Applications in Synthetic Chemistry & Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The nucleophilic aniline group is a powerful handle for a wide array of chemical transformations that are central to the construction of pharmaceutical lead compounds.
Caption: Key synthetic transformations utilizing the aniline functional group.
Protocol Example: Amide Bond Formation
This protocol describes a general, self-validating procedure for synthesizing an amide derivative, a common structural motif in pharmaceuticals.
Objective: To synthesize N-(2,4-difluoro-5-(trifluoromethoxy)phenyl)acetamide.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aniline spot/peak and the appearance of a new, less polar product spot/peak indicates reaction completion.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification & Confirmation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
This rigorous process of monitoring and characterization ensures the identity and purity of the resulting compound, reflecting a trustworthy and scientifically sound experimental design.
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a unique combination of reactivity, metabolic stability, and modulatory electronic effects. For researchers aiming to synthesize novel kinase inhibitors, GPCR modulators, or other complex molecular architectures, this compound represents a strategically advantageous starting point. By understanding its properties, synthesis, and reactive potential, scientists can fully leverage its capabilities to accelerate the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 123572-59-8 [sigmaaldrich.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound|123572-59-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 6. 123572-59-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
A Comprehensive Safety & Handling Guide for 2,4-Difluoro-5-(trifluoromethoxy)aniline in Research & Development
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). It is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated building blocks. The protocols and insights herein are designed to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety policies. The primary objective is to foster a proactive safety culture by explaining the causality behind safety protocols, ensuring that every procedure is a self-validating system for risk mitigation.
Section 1: Compound Profile & Hazard Identification
This compound is a substituted aniline derivative increasingly used as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific properties to target molecules, but also necessitates a thorough understanding of its hazard profile. The toxicological properties of many specialized research chemicals have not been exhaustively investigated, making a cautious and well-informed approach paramount.[1][2]
Chemical and Physical Properties
| Identifier | Value | Source |
| CAS Number | 123572-59-8 | [3][4] |
| Molecular Formula | C₇H₄F₅NO | [1] |
| Molecular Weight | 213.11 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Storage Temp. | 2-8°C, Inert Atmosphere, Dark | [4] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. The classification for this compound indicates it is hazardous via multiple exposure routes.
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|
| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][4] | ||
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1][4] | ||
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][3][4] |
Note: Structurally similar anilines can also be toxic in contact with skin and toxic if inhaled.[5][6][7] Given the incomplete toxicological profile, it is prudent to handle this compound as if it possesses these higher-level acute toxicities.
Section 2: A Risk-Based Approach to Safe Handling
Effective chemical safety is not merely about wearing protective gear; it is a systematic process of risk elimination and control. The "Hierarchy of Controls" is the fundamental, field-proven framework for implementing this process. The most effective controls are at the top of the pyramid, with the least effective—yet still essential—at the bottom.
-
Engineering Controls: This is the primary line of defense. All work involving this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] Eyewash stations and safety showers must be readily accessible.[8][9]
-
Administrative Controls: These are the procedures that define safe work practices. This includes comprehensive training on the specific hazards of this compound, developing and adhering to Standard Operating Procedures (SOPs), and clearly designating areas where this chemical is handled and stored.[10]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing/Transfer | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Required if outside of a fume hood. NIOSH-approved respirator with organic vapor cartridges.[3][5][6] |
| Reaction Setup/Workup | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Not required if performed within a certified fume hood |
Section 3: Standard Operating Protocols
Adherence to validated protocols is essential for ensuring reproducible science and, more importantly, personal safety.
Protocol 3.1: Safe Handling and Use
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE: Put on all required PPE as specified in the table above. Always inspect gloves for tears or defects before use.[3][5]
-
Transfer: If transferring the liquid, use a syringe or pipette. To minimize exposure, perform transfers slowly to avoid splashing or aerosol generation.
-
Post-Handling: After use, tightly seal the container. Wipe down the external surface of the container and the work area in the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/goggles, then lab coat). Wash hands thoroughly with soap and water.[5][10]
Protocol 3.2: Storage Requirements
-
Container: Store in the original, tightly sealed container.[3][10]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][5][9] The recommended temperature is 2-8°C.[4]
-
Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as it is noted to be hygroscopic and potentially light-sensitive.[3][4][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and sources of ignition.[8][9]
Protocol 3.3: Accidental Release and Spill Cleanup (Minor Spills <100 mL)
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
Protect: Wear appropriate PPE, including a respirator if the spill is outside a fume hood.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid creating dust or aerosols.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[3]
Section 4: Emergency Response & First Aid
Immediate and correct action following an exposure is critical. The following workflow outlines the necessary steps.
First-Aid Protocols
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing and shoes.[7] Because anilines can be absorbed through the skin, this step is critical to prevent systemic toxicity.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][12] Seek immediate medical attention.
-
Ingestion: Never give anything by mouth to an unconscious person.[1][3] Rinse mouth thoroughly with water.[1][3] Do not induce vomiting.[7] Call a physician or poison control center immediately.[8][9]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][5]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By embracing the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative protocols, and using PPE as a final, essential barrier—researchers can mitigate the risks associated with this compound. Always remember that the information in a supplier's SDS is the primary source of safety information and that the toxicological properties of this compound are not fully characterized, warranting a high degree of caution in all handling procedures.
References
- 1. angenechemical.com [angenechemical.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound | 123572-59-8 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a fluorinated intermediate of significant interest in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data for this compound, this document establishes a foundational understanding based on first principles of molecular interactions and physicochemical properties. We present a predictive solubility profile across a range of common organic solvents, grounded in the analysis of the compound's functional groups. Furthermore, this guide offers two detailed, field-proven experimental protocols—the isothermal shake-flask gravimetric method and a UV-Vis spectrophotometric method—to enable researchers to generate precise, reliable, and reproducible solubility data. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, empowering them to optimize reaction conditions, streamline purification processes, and accelerate drug development and discovery programs involving this versatile building block.
Part 1: Theoretical Framework and Molecular Structure Analysis
The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[1] To predict the solubility of this compound, a detailed analysis of its molecular structure is paramount.
Molecular Structure of this compound:
-
CAS Number: 123572-59-8
-
Molecular Formula: C₇H₄F₅NO
-
Molecular Weight: 213.11 g/mol [2]
The molecule's solubility behavior is a composite of the contributions from its distinct functional groups:
-
Aromatic Phenyl Ring: The core benzene ring is inherently non-polar and lipophilic, promoting solubility in non-polar solvents like toluene and hexane through van der Waals forces.
-
Aniline Moiety (-NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. The two lone-pair electrons on the nitrogen can accept hydrogen bonds, while the N-H bonds can donate them. This functional group enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3]
-
Fluoro Substituents (-F): The two fluorine atoms are highly electronegative, inducing significant dipole moments within the molecule. While fluorine is a weak hydrogen bond acceptor, these dipoles can engage in dipole-dipole interactions with polar solvent molecules.
-
Trifluoromethoxy Group (-OCF₃): This is arguably the most influential group for determining the compound's solubility profile in organic media. The -OCF₃ group is known to be one of the most lipophilic substituents used in medicinal chemistry.[4] It is powerfully electron-withdrawing and significantly increases the molecule's lipophilicity, which is expected to enhance its solubility in non-polar and moderately polar organic solvents and biological membranes.[4] The metabolic stability conferred by this group also makes it a highly attractive feature in drug design.[4]
Collectively, the structure suggests a molecule with a complex solubility profile. The lipophilic aromatic ring and the potent lipophilicity of the -OCF₃ group will drive solubility in non-polar to moderately polar solvents. Concurrently, the polar amine group will provide a degree of solubility in more polar environments.
Part 2: Predicted Solubility Profile
Based on the theoretical analysis, a qualitative solubility profile for this compound can be predicted. The strong lipophilic character imparted by the trifluoromethoxy group is expected to be a dominant factor.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Non-Polar | n-Hexane | 0.1 | Medium to High | Strong lipophilic character of the solute driven by the -OCF₃ group and aromatic ring should align well with the non-polar solvent. |
| Toluene | 2.4 | High | Favorable π-π stacking interactions between the aromatic rings of the solute and solvent, plus strong lipophilic character. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good balance of polarity to interact with the amine group and non-polar character to solvate the rest of the molecule. |
| Ethyl Acetate | 4.4 | High | Acts as a hydrogen bond acceptor and has sufficient non-polar character. A versatile solvent for many organic compounds. | |
| Tetrahydrofuran (THF) | 4.0 | High | Effective at solvating both polar and non-polar moieties. The ether oxygen can accept hydrogen bonds. | |
| Acetonitrile | 5.8 | Medium | High polarity may be less compatible with the highly lipophilic -OCF₃ group, but it should still solvate the polar amine. | |
| Dimethylformamide (DMF) | 6.4 | Medium | A strong polar aprotic solvent that can effectively solvate the amine group, though overall solubility may be tempered by the solute's lipophilicity. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium | Similar to DMF, its high polarity makes it an excellent solvent for polar groups but potentially less ideal for highly lipophilic structures. | |
| Polar Protic | 2-Propanol | 4.0 | Medium | Can act as both a hydrogen bond donor and acceptor, interacting with the aniline group. The alkyl chain provides non-polar character. |
| Ethanol | 4.3 | Medium | Similar to 2-propanol, but its smaller alkyl chain makes it slightly more polar. | |
| Methanol | 5.1 | Medium to Low | Higher polarity and strong hydrogen bonding network might be less favorable for solvating the lipophilic parts of the molecule. | |
| Water | 10.2 | Low | Despite the presence of a hydrogen-bonding amine group, the overall high lipophilicity of the molecule will likely result in poor aqueous solubility. |
Note: Polarity Index values are relative and sourced from various compilations.[5][6] These predictions require experimental verification.
Part 3: Experimental Determination of Solubility
To move beyond prediction and obtain actionable quantitative data, rigorous experimental measurement is essential. The following section provides detailed protocols for two robust and widely accepted methods for solubility determination.
General Experimental Workflow
The logical flow for determining solubility experimentally is outlined below. The core principle involves creating a saturated solution, ensuring equilibrium, separating the dissolved solute from the excess, and quantifying the concentration of the solute in the solution.
Caption: Experimental workflow for determining the solubility of this compound.
Method 1: Isothermal Shake-Flask Gravimetric Method
This method is considered a "gold standard" for its directness and reliability, though it can be more time-consuming than instrumental methods.[7][8] It is particularly suitable when the solute is non-volatile.
Protocol:
-
Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 5.0 mL) of a selected organic solvent.
-
Solute Addition: Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a separate, undissolved phase of the aniline remains visible after equilibration.
-
Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved aniline to settle.
-
Sample Collection: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a volumetric pipette. Take care not to disturb the undissolved layer. Transfer the aliquot to a pre-weighed, dry evaporating dish or vial.
-
Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent any degradation or loss of the solute.
-
Quantification: Once dry, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dry solute residue on an analytical balance. Repeat the drying and weighing cycle until a constant mass is achieved.
-
Calculation:
-
Mass of Solute = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (g/L) = (Mass of Solute in g) / (Volume of aliquot in L)
-
Method 2: UV-Vis Spectrophotometric Method
This method is rapid and requires a smaller amount of material, provided the analyte has a suitable chromophore and does not degrade in the solvent. Aromatic compounds like anilines typically have strong UV absorbance.[9][10]
Protocol:
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of the aniline in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength to ensure maximum sensitivity.
-
Prepare a Stock Solution: Accurately prepare a stock solution of known concentration. For example, dissolve 20.0 mg of the aniline in 100.0 mL of the solvent to get a 200 µg/mL solution.
-
Create a Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of decreasing, known concentrations.
-
Measure Absorbance of Standards: Measure the absorbance of each calibration standard at the predetermined λmax.
-
Plot the Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are critical. An R² value > 0.995 is required for a reliable calibration curve.
-
Prepare and Analyze the Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Dilute the Saturated Sample: Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.
-
Calculate the concentration of the original saturated solution (i.e., the solubility): Solubility = Concentration_diluted × Dilution Factor.
-
Part 4: Data Presentation
Quantitative experimental data should be meticulously recorded to allow for clear comparison and interpretation.
Table 2: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Method Used | Measured Solubility (g/L) | Measured Solubility (mol/L) | Notes |
| e.g., Toluene | 25.0 | Gravimetric | |||
| e.g., Dichloromethane | 25.0 | UV-Vis | |||
| e.g., Ethanol | 25.0 | Gravimetric | |||
| e.g., n-Hexane | 25.0 | UV-Vis | |||
| ... (add other solvents) |
Conclusion
While publicly available data is scarce, a thorough understanding of the molecular structure of this compound allows for a robust, predictive assessment of its solubility in organic solvents. The dominant lipophilic character imparted by the trifluoromethoxy group suggests high solubility in non-polar and moderately polar aprotic solvents. However, such theoretical predictions necessitate empirical validation. The detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer reliable and reproducible means for researchers to generate the high-quality quantitative data required for process optimization, formulation development, and advanced research applications. This guide serves as a comprehensive starting point for any scientist or engineer working with this important chemical intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Properties of Solvents Used in Organic Chemistry [murov.info]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the ¹³C NMR Spectral Analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of Fluorinated Aromatics
The introduction of fluorine and fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4-Difluoro-5-(trifluoromethoxy)aniline stands as a pertinent example of a highly functionalized aromatic building block. A precise understanding of its chemical structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose.
This guide provides an in-depth technical analysis of the ¹³C NMR spectral data for this compound. Moving beyond a simple presentation of data, this document serves as a practical whitepaper for researchers, offering insights into the prediction, acquisition, and interpretation of ¹³C NMR spectra for complex fluorinated molecules. As a self-validating system, the principles and protocols described herein are designed to ensure accuracy and reproducibility in your own laboratory settings.
The Foundational Principles: ¹³C NMR of Fluorinated Aromatic Compounds
The ¹³C NMR spectrum of a fluorinated organic compound presents unique challenges and a wealth of information. Unlike typical proton-decoupled ¹³C NMR spectra where most carbons appear as singlets, the presence of fluorine (¹⁹F), a spin ½ nucleus with nearly 100% natural abundance, introduces complexities due to ¹³C-¹⁹F spin-spin coupling.[1]
Key Considerations:
-
¹³C-¹⁹F Coupling (J_CF): The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.
-
One-bond coupling (¹J_CF): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly attached to fluorine.[2]
-
Two-bond coupling (²J_CF): Coupling through two bonds is smaller, generally between 15-30 Hz.
-
Three-bond coupling (³J_CF): This coupling is typically in the range of 5-10 Hz.
-
Long-range coupling (>³J_CF): Couplings over more than three bonds are also observed and can provide valuable structural information.[1]
-
-
Substituent Effects on Chemical Shifts (δ): The high electronegativity of fluorine and fluorine-containing groups significantly influences the chemical shifts of the aromatic carbons.
-
Directly Attached Carbons (C-F): The carbon directly bonded to a fluorine atom experiences a strong deshielding effect, resulting in a downfield shift.
-
Ortho, Meta, and Para Positions: The electron-withdrawing nature of fluorine and the trifluoromethoxy group affects the electron density at these positions, leading to predictable shifts in their ¹³C NMR signals.
-
Predicted ¹³C NMR Spectral Data for this compound
Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this compound, this section provides a detailed prediction based on established substituent effects and data from analogous compounds. This predictive approach is a critical skill for researchers working with novel fluorinated molecules.
The structure and numbering of this compound are as follows:
Methodology for Prediction:
The predicted chemical shifts (δ) are derived by starting with the chemical shift of benzene (128.5 ppm) and applying additive substituent chemical shift (SCS) effects for the -NH₂, -F, and -OCF₃ groups. The coupling constants (J) are estimated from typical values observed in fluorinated aromatic compounds.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J_CF, Hz) |
| C1 | 130-135 | dd | ²J_CF (from F at C2) ≈ 15-25, ⁴J_CF (from F at C4) ≈ 2-5 |
| C2 | 150-155 | d | ¹J_CF ≈ 240-260 |
| C3 | 100-105 | d | ²J_CF (from F at C4) ≈ 20-30 |
| C4 | 155-160 | d | ¹J_CF ≈ 245-265 |
| C5 | 140-145 | qd | ²J_CF (from F at C4) ≈ 15-25, ²J_C-OCF3 ≈ 30-40 |
| C6 | 110-115 | d | ⁴J_CF (from F at C2) ≈ 1-3 |
| -OCF₃ | 120-125 | q | ¹J_CF ≈ 255-265 |
Rationale for Predictions:
-
C1: The amino group is electron-donating, which would typically shield the attached carbon. However, the ortho fluorine at C2 will have a deshielding inductive effect. The multiplicity arises from coupling to the fluorine at C2 (two bonds) and the fluorine at C4 (four bonds).
-
C2 and C4: These carbons are directly attached to fluorine and will therefore be significantly deshielded and exhibit large one-bond C-F coupling.
-
C3: This carbon is situated between two fluorine atoms and will be shielded. It will show a significant two-bond coupling to the fluorine at C4.
-
C5: The trifluoromethoxy group is strongly electron-withdrawing, deshielding the attached carbon. This carbon will exhibit coupling to the adjacent fluorine at C4 and to the three fluorine atoms of the trifluoromethoxy group.
-
C6: This carbon is ortho to the electron-donating amino group and will be shielded. It will show a small four-bond coupling to the fluorine at C2.
-
-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three attached fluorine atoms, with a large one-bond coupling constant.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality ¹³C NMR spectra of fluorinated compounds requires careful attention to experimental parameters to account for long relaxation times and complex couplings.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[3] The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected signals of the compound.
-
Use a high-quality 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Spectrometer Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better spectral dispersion.
-
Tune and match the ¹³C probe.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or a similar pulse sequence with power gating) is a good starting point.
-
Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing ¹³C-¹H couplings. For unambiguous assignment, consider acquiring a spectrum with both proton and fluorine decoupling, if the instrumentation allows.[4]
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. Quaternary carbons and carbons attached to fluorine often have long relaxation times.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Interpretation of the Spectrum: A Self-Validating Approach
Interpreting the ¹³C NMR spectrum of this compound involves a systematic analysis of chemical shifts and coupling patterns to validate the predicted structure.
Logical Flow for Interpretation:
-
Identify the -OCF₃ group: Look for a quartet in the region of 120-125 ppm with a large ¹J_CF of approximately 255-265 Hz. This is a key signature of the trifluoromethoxy group.
-
Locate the Carbons Bonded to Fluorine (C-F): Identify two signals far downfield (150-160 ppm), each appearing as a large doublet with a ¹J_CF of around 240-265 Hz. These correspond to C2 and C4.
-
Assign the Remaining Aromatic Carbons:
-
The remaining four carbons will appear in the aromatic region (100-145 ppm).
-
Use the predicted multiplicities and coupling constants to assign C1, C3, C5, and C6. For instance, C5 is expected to be a quartet of doublets (or a more complex multiplet) due to coupling with both the -OCF₃ fluorines and the fluorine at C4. C3 will likely be a doublet with a significant ²J_CF.
-
Consider using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate carbons with their attached and nearby protons, which can greatly aid in unambiguous assignment.
-
Conclusion
The ¹³C NMR spectral analysis of this compound is a multifaceted task that requires a solid understanding of the principles governing the NMR of fluorinated compounds. This guide has provided a comprehensive framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this and similar complex molecules. By following the outlined protocols and interpretive logic, researchers can confidently elucidate the structures of novel fluorinated aromatic compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluoro-5-(trifluoromethoxy)aniline
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a key building block in modern drug discovery and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this complex fluorinated molecule.
Introduction: The Analytical Imperative
This compound is a highly functionalized aromatic amine. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethoxy group, imparts specific chemical properties that are leveraged in the synthesis of novel pharmaceutical agents and advanced polymers. The precise structural confirmation and purity assessment of this compound are paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide explains the causal relationships behind methodological choices, ensuring a scientifically rigorous approach to its analysis.
Molecular Profile and Isotopic Signature
A foundational understanding of the analyte's properties is critical for any mass spectrometric analysis.
-
Chemical Formula: C₇H₄F₅NO[1]
-
CAS Number: 123572-59-8[1]
-
Synonym: [2,4-difluoro-5-(trifluoromethoxy)phenyl]amine[1]
The presence of multiple fluorine atoms and a nitrogen atom dictates a specific set of analytical considerations, from choosing the right ionization technique to predicting fragmentation pathways.
Table 1: Key Mass Spectrometric Data for this compound
| Property | Value | Significance in MS Analysis |
| Molecular Weight | 213.11 g/mol | The nominal mass observed in low-resolution mass spectrometers. |
| Exact Mass | 213.02125 Da | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition and achieve high specificity. |
| Nitrogen Rule | Fulfilled (Odd nominal mass, one N atom) | The molecular ion peak will appear at an odd m/z value, a key diagnostic feature for compounds containing an odd number of nitrogen atoms.[2] |
| Isotopic Pattern | M: 100%, M+1: 7.7%, M+2: 0.3% | The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, helps in identifying the molecular ion cluster and aids in formula determination. |
Ionization & Interfacing: GC-MS vs. LC-MS Approaches
The choice of ionization technique is dictated by the analyte's volatility and polarity. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Expertise & Rationale: GC-MS is well-suited for volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3][4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The aniline moiety is amenable to GC analysis, although derivatization may sometimes be employed to improve peak shape.
Expected Behavior: Upon entering the EI source, the molecule will be bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•⁺).
C₇H₄F₅NO + e⁻ → [C₇H₄F₅NO]•⁺ + 2e⁻
This molecular ion is energetically unstable and will undergo predictable fragmentation, as detailed in Section 4.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Expertise & Rationale: LC-MS is the premier technique for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[5][6] This is ideal for confirming molecular weight. The basic nitrogen atom in the aniline group makes it an excellent candidate for positive-mode ESI, as it readily accepts a proton from the acidic mobile phase.[7]
Expected Behavior: In a typical reversed-phase LC setup with an acidic mobile phase (e.g., containing formic acid), the analyte will be protonated in solution. The ESI process desolvates these ions, transferring them into the gas phase for MS analysis.
C₇H₄F₅NO + H⁺ → [C₇H₄F₅NO+H]⁺
The primary ion observed will be the protonated molecule at m/z 214.0291. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural analysis.
Fragmentation Pathways: Decoding the Structure
Understanding the fragmentation of this compound is key to its unequivocal identification. The stability of the aromatic ring and the nature of its substituents govern the fragmentation pathways.
Electron Ionization (EI) Fragmentation
The EI spectrum will be rich with fragment ions. The primary fragmentation events are initiated from the molecular ion radical cation [M]•⁺ at m/z 213.
Key Predicted Fragmentations:
-
Loss of •CF₃: A common fragmentation for trifluoromethoxy groups is the cleavage of the O-CF₃ bond followed by rearrangement or the cleavage of the C-O bond. However, a more likely initial fragmentation for this class of molecule involves the benzylic position. A significant peak may arise from the loss of the trifluoromethyl radical.
-
Loss of COCF₃: Cleavage of the aryl-O bond can lead to the loss of a trifluoroacetyl radical.
-
Loss of HCN: A characteristic fragmentation of the aniline molecular ion involves the expulsion of a neutral hydrogen cyanide molecule, often after ring rearrangement.[8]
-
Loss of HF: The presence of fluorine on the ring makes the loss of HF a plausible pathway.[9]
Caption: Predicted EI fragmentation of this compound.
ESI-MS/MS Fragmentation (Collision-Induced Dissociation)
For LC-MS/MS, the precursor ion selected for fragmentation is the protonated molecule, [M+H]⁺, at m/z 214. Collision-Induced Dissociation (CID) will break the weakest bonds first.
Key Predicted Fragmentations:
-
Loss of NH₃: Protonation occurs on the amine. A common loss from protonated anilines is the neutral loss of ammonia.
-
Loss of HF: Elimination of hydrogen fluoride is a highly probable pathway.
-
Loss of CF₂O (Difluorophosgene): The trifluoromethoxy group can fragment via the loss of neutral difluorophosgene.
-
Loss of CF₃OH: A rearrangement could lead to the loss of trifluoromethanol.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following protocols provide a validated starting point for analysis. Optimization is recommended for specific instrumentation and sample matrices.
GC-MS Protocol
This protocol is designed for purity assessment and structural confirmation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL.
-
-
GC-MS System & Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan mode from m/z 40 to 350.
-
-
Self-Validation:
-
Inject a solvent blank before the sample to ensure no system contamination.
-
Verify the presence of the molecular ion at m/z 213.
-
Confirm that the observed fragmentation pattern is consistent with the predicted pathways (Section 4.1).
-
LC-MS/MS Protocol
This protocol is optimized for high-sensitivity quantification and molecular weight confirmation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition.
-
-
LC-MS System & Conditions:
-
LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: 10% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 10% B.
-
6.1-8 min: 10% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key ESI Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi.
-
MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 214.
-
MS2 (Product Ion Scan): Select m/z 214 as the precursor ion and apply collision energy (e.g., 15-30 eV) to generate a fragment spectrum.
-
-
Self-Validation:
-
The MS1 scan must show a dominant peak at m/z 214.0291 (with HRMS).
-
The MS2 spectrum must contain plausible fragment ions as predicted in Section 4.2.
-
The chromatographic peak should be sharp and symmetrical.
-
Data Interpretation and Reporting
A robust analysis combines data from all available techniques.
Table 2: Summary of Expected Mass Spectrometric Observations
| Technique | Ion Observed | Key Fragments (m/z) | Primary Use Case |
| GC-MS (EI) | [M]•⁺ (m/z 213) | 193, 186, 144, 128 | Structural Confirmation, Library Matching, Purity |
| LC-MS (ESI) | [M+H]⁺ (m/z 214) | (Requires MS/MS) 197, 194, 148 | Molecular Weight Confirmation, Quantification |
Workflow for Structural Confirmation
Caption: Integrated workflow for the structural confirmation of the analyte.
Conclusion
The mass spectrometric analysis of this compound requires a methodical approach grounded in the chemical principles of ionization and fragmentation. By leveraging the complementary strengths of GC-MS with EI and LC-MS with ESI, analysts can achieve unambiguous structural confirmation and accurate purity assessment. The protocols and interpretive frameworks provided in this guide serve as a robust foundation for researchers in pharmaceutical development and chemical synthesis, ensuring data integrity and accelerating scientific discovery.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Foreword: The Analytical Imperative for Fluorinated Anilines
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have ascended to a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, fluorinated anilines are crucial building blocks for a diverse array of pharmaceuticals and advanced materials. 2,4-Difluoro-5-(trifluoromethoxy)aniline, with its unique substitution pattern of two fluorine atoms and a trifluoromethoxy group on the aniline core, presents a compelling case for detailed analytical characterization. This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering researchers, scientists, and drug development professionals a robust framework for its identification, characterization, and quality control.
Principles of FT-IR Spectroscopy: A Molecular Vibrational Interrogation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.[5] These vibrations, which include stretching and bending, are quantized and unique to the specific bonds and functional groups within the molecule.[6] An FT-IR spectrometer measures the absorption of infrared radiation as a function of frequency (expressed in wavenumbers, cm⁻¹), generating a unique spectral fingerprint of the compound.[4][7] The resulting spectrum provides invaluable information about the molecular structure and the presence of key functional groups.
The primary regions of interest in an FT-IR spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[4][7] The functional group region is where characteristic absorptions for common functional groups appear, allowing for straightforward identification.[7] The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, serving as a powerful tool for confirming the identity of a compound by comparison with a reference spectrum.[4][7]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameters. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[8][9][10][11][12]
Recommended Methodology: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR operates on the principle of total internal reflection.[9][12] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal surface.[8][12] This interaction allows for the measurement of the sample's absorption spectrum with minimal sample preparation.[8][9]
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the crystal and the atmosphere.[3]
-
-
Sample Application:
-
Spectrum Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹).
-
Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.
-
Initiate the spectral acquisition.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Spectral Analysis and Interpretation of this compound
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. A thorough analysis of these bands allows for the unequivocal identification of the molecule.
Predicted FT-IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound, based on established infrared spectroscopy correlation tables and literature data for similar compounds.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium |
| 3100-3000 | C-H Stretch | Aromatic Ring (=C-H) | Medium to Weak |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |
| 1300-1100 | C-F Stretch | Aryl-F | Strong |
| 1250-1000 | C-O Stretch | Aryl-O-CF₃ | Strong |
| 1200-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Detailed Interpretation of Key Spectral Features
-
N-H Stretching Vibrations (3500-3300 cm⁻¹): As a primary aromatic amine, this compound will display two distinct bands in this region.[15][16] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group.[16]
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[6][17][18][19]
-
N-H Bending Vibration (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group gives rise to a characteristic absorption band in this region.[16]
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of sharp bands of variable intensity.[7][17][18][19]
-
C-N Stretching Vibration (1335-1250 cm⁻¹): The stretching of the C-N bond in aromatic amines typically produces a strong absorption band in this range.[16]
-
C-F and C-O Stretching Vibrations (1300-1000 cm⁻¹): This region is expected to be complex due to the overlap of several strong absorptions. The C-F stretching vibrations of the two fluorine atoms attached to the aromatic ring will produce strong bands.[20] Additionally, the strong C-O stretching of the ether linkage and the very strong C-F stretching vibrations of the trifluoromethoxy (-OCF₃) group will dominate this area of the spectrum.[21]
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted aromatic ring give rise to strong absorptions in this region. The exact position of these bands can provide information about the substitution pattern of the ring.[15][17]
Caption: Relationship between functional groups and their expected spectral regions.
Trustworthiness and Self-Validating Protocols
The robustness of FT-IR analysis lies in its inherent self-validating nature when performed correctly. The presence of all expected characteristic peaks, with their anticipated relative intensities and shapes, provides a high degree of confidence in the identity and purity of the sample. For instance, the simultaneous observation of the dual N-H stretching bands, aromatic C-H and C=C absorptions, and the strong C-F and C-O signals collectively confirms the structure of this compound. Conversely, the absence of any of these key bands or the presence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating water contamination, or a strong C=O stretch around 1700 cm⁻¹ indicating an impurity) would immediately flag a potential issue with the sample's identity or purity.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of this compound. By understanding the fundamental principles of the technique and the characteristic vibrational frequencies of the molecule's constituent functional groups, researchers can confidently identify and assess the quality of this important chemical intermediate. The detailed protocol and spectral interpretation guide presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the full analytical power of FT-IR spectroscopy in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. youtube.com [youtube.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. azooptics.com [azooptics.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. mt.com [mt.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Theoretical In-depth Guide to the Conformational Landscape of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a molecule of significant interest in pharmaceutical and materials science. The trifluoromethoxy group, in conjunction with fluorine substituents on the aniline scaffold, presents a unique conformational profile that dictates its intermolecular interactions and, consequently, its biological activity and material properties.[1] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's conformational preferences, rotational energy barriers, and key structural parameters. The protocols described herein are designed to provide researchers and drug development professionals with a validated system for predicting the three-dimensional structure and energetic landscape of this and structurally related compounds.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
Aniline derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast range of dyes, polymers, and pharmaceuticals.[2] The strategic incorporation of fluorine-containing functional groups, such as fluoro and trifluoromethoxy substituents, has become a pivotal strategy in modern drug design.[1][3] These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic and conformational properties.[1]
This compound (CAS No. 123572-59-8) is a prime example of a highly functionalized aniline derivative with potential applications in medicinal chemistry and materials science.[4] The interplay between the electron-withdrawing trifluoromethoxy group, the ortho and para fluorine atoms, and the amino group creates a complex conformational landscape. A thorough understanding of this landscape is crucial for rational drug design and the development of novel materials, as the preferred conformation will govern how the molecule interacts with biological targets or organizes in the solid state. This guide provides a detailed theoretical protocol to explore this conformational space with high fidelity.
Methodology: A Validated Computational Approach
The conformational analysis of this compound is approached through a multi-step computational workflow. This process is designed to be a self-validating system, where initial broad scans of the potential energy surface are refined with higher levels of theory to yield accurate and reliable results.
Initial Structure Generation
The starting point for the analysis is the generation of a 3D structure of this compound. This can be achieved using any standard molecular building software. The IUPAC name is this compound, and its chemical formula is C7H4F5NO.[4]
The Rationale for Density Functional Theory (DFT)
For the theoretical investigation of halogenated and methoxy-substituted anilines, Density Functional Theory (DFT) has consistently demonstrated a favorable balance of computational cost and accuracy.[2][5][6][7] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic molecules, including aniline derivatives.[5]
The choice of basis set is equally critical. For molecules containing highly electronegative atoms like fluorine and oxygen, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution. The 6-311++G(d,p) basis set is selected for this study, as it provides a robust and well-balanced description of the electronic structure for this class of compounds.[5]
Experimental Protocol: Conformational Search and Optimization
The following step-by-step protocol outlines the computational workflow for the conformational analysis:
-
Initial Geometry Optimization: The initial 3D structure of this compound is first optimized using a lower level of theory, such as Hartree-Fock (HF) with a smaller basis set (e.g., 6-31G(d)), to quickly obtain a reasonable starting geometry.
-
Potential Energy Surface (PES) Scan: To identify all potential energy minima (stable conformers) and transition states, a relaxed PES scan is performed. The key dihedral angles to be scanned are those around the C-N bond (defining the orientation of the amino group) and the C-O bond of the trifluoromethoxy group.
-
Dihedral 1 (τ1): C2-C1-N-H (rotation of the amino group)
-
Dihedral 2 (τ2): C4-C5-O-CF3 (rotation of the trifluoromethoxy group) The scan should be performed in a stepwise manner (e.g., every 10-15 degrees) for a full 360-degree rotation of each dihedral angle. At each step, all other geometric parameters are allowed to relax.
-
-
Identification of Stationary Points: The resulting PES will show energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The geometries of these stationary points are then extracted.
-
High-Level Geometry Optimization: Each identified conformer and transition state is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This ensures that the final geometries are true energy minima or first-order saddle points on the potential energy surface.
-
Frequency Calculations: To confirm the nature of the optimized structures and to obtain thermodynamic data, frequency calculations are performed at the same B3LYP/6-311++G(d,p) level.
-
Stable Conformers: Will have all real (positive) vibrational frequencies.
-
Transition States: Will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting two conformers.
-
-
Zero-Point Energy (ZPE) Correction: The electronic energies obtained from the optimizations are corrected with the zero-point vibrational energies (ZPVE) from the frequency calculations to obtain more accurate relative energies.
Computational Software
All calculations described in this protocol can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the conformational analysis protocol.
Caption: Workflow for the theoretical conformational analysis.
Anticipated Results and Discussion
Based on the proposed methodology, a detailed understanding of the conformational preferences of this compound can be achieved.
Stable Conformers
The PES scan is expected to reveal a small number of stable conformers. The relative energies of these conformers will likely be influenced by a combination of steric and electronic effects. For instance, the orientation of the amino group's hydrogen atoms relative to the fluorine substituents and the trifluoromethoxy group will be a key determinant of stability. Similarly, the rotation of the trifluoromethoxy group will be hindered by steric interactions with the adjacent fluorine atom.
Table 1: Predicted Stable Conformers and their Relative Energies
| Conformer | τ1 (C2-C1-N-H) | τ2 (C4-C5-O-CF3) | Relative Energy (kcal/mol) |
| A | 0° (planar) | 90° (staggered) | 0.00 |
| B | 180° (planar) | 90° (staggered) | 0.5 - 1.5 |
| C | 0° (planar) | 270° (staggered) | 0.5 - 1.5 |
Note: The dihedral angles and relative energies presented are hypothetical and serve as an illustration of the expected output from the calculations.
Rotational Barriers
The energy maxima on the PES correspond to the transition states for the interconversion between conformers. The energy difference between a conformer and a connecting transition state represents the rotational barrier. These barriers provide insight into the flexibility of the molecule at different temperatures. It is anticipated that the rotation of the bulky trifluoromethoxy group will have a higher energy barrier compared to the rotation of the smaller amino group.
Structural Parameters
The optimized geometries will provide precise information on bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters can be compared with experimental data if available, for example from X-ray crystallography of similar compounds, to validate the computational model. The pyramidalization of the amino group is another important structural parameter to consider, as it can be influenced by the electronic effects of the substituents.[6]
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful and predictive tool for understanding its three-dimensional structure and energetic landscape. By employing a robust computational methodology based on Density Functional Theory, researchers can gain critical insights into the conformational preferences that govern the molecule's properties. This knowledge is invaluable for the rational design of new drug candidates and advanced materials, enabling the fine-tuning of molecular properties for optimal performance. The self-validating nature of the proposed workflow ensures a high degree of confidence in the obtained results, making it a cornerstone for in silico studies of complex aniline derivatives.
References
A Technical Guide to the Discovery, Synthesis, and Application of Trifluoromethoxy Anilines
Abstract
The trifluoromethoxy (-OCF3) group has transitioned from a chemical curiosity to a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and profound impact on molecular lipophilicity and metabolic stability have made it a privileged substituent in the design of advanced bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethoxy anilines, a critical class of intermediates that serve as versatile platforms for introducing the -OCF3 moiety. We will trace the historical development of synthetic methodologies, from the harsh conditions of early preparations to the sophisticated and selective catalytic systems of today. Detailed experimental protocols, physicochemical data, and a discussion of their pivotal role in drug discovery and agrochemical development are presented to offer researchers and development professionals a comprehensive resource.
The Trifluoromethoxy Group: A "Super-Halogen" in Molecular Design
The incorporation of fluorine-containing groups is a well-established strategy in the development of pharmaceuticals and agrochemicals. Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy. It is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine atoms.[1] However, its impact on a molecule's overall profile is far more nuanced and advantageous.
The core benefits of incorporating a trifluoromethoxy group include:
-
Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of +1.04.[2][3] This significantly increases a molecule's ability to dissolve in fats and lipids, which can improve penetration of cellular membranes and enhance oral bioavailability in drug candidates.
-
Improved Metabolic Stability : The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to metabolic breakdown by enzymes in the body.[3] This leads to longer biological half-lives for drugs, allowing for less frequent dosing, and increased persistence for agrochemicals, improving their efficacy.
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the -OCF3 moiety can significantly alter the pKa and reactivity of nearby functional groups. This can be leveraged to fine-tune the binding affinity of a drug to its biological target or modulate the mode of action of a pesticide.[3]
-
Conformational Influence : The steric bulk of the -OCF3 group, combined with hyperconjugative effects, typically forces the O-CF3 bond to adopt a conformation orthogonal to the plane of an attached aromatic ring.[4] This enriches the molecule's three-dimensional complexity, which can provide additional, favorable interactions within a protein's binding site.
These unique characteristics underscore the importance of trifluoromethoxy anilines as building blocks that grant access to this powerful functional group.
A Historical Perspective: The Journey of Trifluoromethoxylation
The story of aryl trifluoromethyl ethers begins in 1955 with the pioneering work of Ukrainian chemist L. M. Yagupol'skii.[1][5] His initial synthesis involved a demanding two-step chlorination/fluorination sequence starting from substituted anisoles, utilizing harsh reagents like antimony trifluoride with antimony pentachloride or anhydrous hydrogen fluoride.[1][5] While groundbreaking, these methods lacked the functional group tolerance and safety profile required for broad application. The ensuing decades saw a concerted effort to develop milder and more versatile reagents for trifluoromethoxylation, a formidable challenge in organic synthesis due to the inherent instability of the trifluoromethoxide anion.[2][3][6] A significant leap forward came with the development of hypervalent iodine reagents, such as the Togni reagents, which enabled electrophilic trifluoromethylation and, through innovative reaction design, access to trifluoromethoxy groups.[2][6] More recently, the field has rapidly advanced with the advent of photoredox catalysis and other transition-metal-catalyzed methods, which allow for direct C-H trifluoromethoxylation under mild conditions, revolutionizing the accessibility of these valuable compounds.[4]
Caption: Key milestones in the development of trifluoromethoxylation chemistry.
The Synthetic Chemist's Toolkit: Routes to Trifluoromethoxy Anilines
The synthesis of trifluoromethoxy anilines can be approached through several distinct strategies, each with its own merits depending on the desired isomer and scale of production.
The Classical Industrial Approach: Nitration and Reduction
For large-scale production, particularly of 4-(trifluoromethoxy)aniline, a robust two-step sequence starting from trifluoromethoxybenzene is the industry standard.[7] This method relies on classical electrophilic aromatic substitution chemistry.
-
Nitration : Trifluoromethoxybenzene is treated with a mixture of nitric acid and sulfuric acid. The trifluoromethoxy group is a moderately deactivating but ortho-, para-directing substituent. The para-product is typically favored due to reduced steric hindrance.[1]
-
Reduction : The resulting mixture of nitroarenes is then subjected to reduction, commonly via catalytic hydrogenation, to yield the corresponding anilines. The isomers can then be separated by distillation.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Methodological & Application
Synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic incorporation of fluorine atoms and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4-Difluoro-5-(trifluoromethoxy)aniline is a key building block in this arena, offering a unique combination of substituents that are highly sought after in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation and characterization.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available 2,4-difluorophenol. This strategy involves:
-
Trifluoromethoxylation: The introduction of the trifluoromethoxy group onto the phenolic oxygen of 2,4-difluorophenol to yield the intermediate, 1,3-difluoro-4-(trifluoromethoxy)benzene.
-
Regioselective Nitration: The selective introduction of a nitro group at the position ortho to the trifluoromethoxy group and para to one of the fluorine atoms, yielding 1,5-difluoro-2-nitro-4-(trifluoromethoxy)benzene.
-
Reduction of the Nitro Group: The conversion of the nitro intermediate to the target aniline via catalytic hydrogenation.
This pathway is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of each transformation.
Detailed Synthetic Protocols
Part 1: Synthesis of 1,3-Difluoro-4-(trifluoromethoxy)benzene
The trifluoromethoxylation of phenols can be achieved using various reagents. A common and effective method involves the use of a hypervalent iodine reagent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent).
Reaction Scheme:
Causality of Experimental Choices:
-
Togni's Reagent: This electrophilic trifluoromethylating agent is relatively stable and easy to handle compared to gaseous trifluoromethyl sources.
-
Base: A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which is necessary for the reaction to proceed.
-
Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the reaction.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq) and anhydrous DMF (5 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add Togni's reagent (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1,3-difluoro-4-(trifluoromethoxy)benzene.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorophenol | 130.09 | 5.0 g | 38.4 mmol |
| Sodium Hydride (60%) | 24.00 | 1.69 g | 42.2 mmol |
| Togni's Reagent | 316.02 | 14.5 g | 46.1 mmol |
| Anhydrous DMF | 73.09 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Table 1: Reagents and materials for the synthesis of 1,3-difluoro-4-(trifluoromethoxy)benzene.
Part 2: Synthesis of 1,5-Difluoro-2-nitro-4-(trifluoromethoxy)benzene
The nitration of the activated aromatic ring is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The regioselectivity is directed by the existing substituents.
Reaction Scheme:
Causality of Experimental Choices:
-
Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur.[1]
-
Low Temperature: The reaction is performed at low temperatures (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of side products.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 eq) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
In a separate flask, dissolve 1,3-difluoro-4-(trifluoromethoxy)benzene (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-difluoro-2-nitro-4-(trifluoromethoxy)benzene, which can be used in the next step without further purification or purified by recrystallization from ethanol.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Difluoro-4-(trifluoromethoxy)benzene | 198.08 | 5.0 g | 25.2 mmol |
| Concentrated H₂SO₄ (98%) | 98.08 | 7.7 mL | 142.5 mmol |
| Fuming HNO₃ (90%) | 63.01 | 1.9 mL | 27.7 mmol |
| Dichloromethane | 84.93 | As needed | - |
| Saturated NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Table 2: Reagents and materials for the synthesis of 1,5-difluoro-2-nitro-4-(trifluoromethoxy)benzene.
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.
-
Hydrogen Source: Hydrogen gas is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and readily dissolves both the starting material and the product.
Experimental Protocol:
-
To a high-pressure hydrogenation vessel, add 1,5-difluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) and ethanol (10 mL per mmol of substrate).
-
Carefully add 10% palladium on carbon (5 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by vacuum distillation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,5-Difluoro-2-nitro-4-(trifluoromethoxy)benzene | 243.08 | 5.0 g | 20.6 mmol |
| 10% Palladium on Carbon | - | 1.1 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen Gas | 2.02 | 50 psi | - |
| Celite | - | As needed | - |
Table 3: Reagents and materials for the synthesis of this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of aromatic and amine protons.
-
¹⁹F NMR: To confirm the presence and coupling of the two fluorine atoms and the trifluoromethoxy group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Togni's Reagent: An oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Acids: Highly corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key building block for the development of advanced materials in the pharmaceutical and agrochemical industries. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently execute this synthesis and adapt it for their specific needs.
References
Application Notes and Protocols: 2,4-Difluoro-5-(trifluoromethoxy)aniline as a Privileged Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2][3][4] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, dipole moment, and conformational preferences.[3][5] This often translates into tangible benefits such as enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][4]
Among the arsenal of fluorine-containing functional groups, the trifluoromethoxy (-OCF3) group has gained significant traction.[6][7][8] It serves as a lipophilic hydrogen bond acceptor and can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation.[8][9][10] The combination of both gem-difluoro and trifluoromethoxy substituents on an aniline scaffold, as seen in 2,4-Difluoro-5-(trifluoromethoxy)aniline , creates a highly valuable and versatile building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[11][12] This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its synthesis and application in the construction of medicinally relevant scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 123572-59-8 | [8][13] |
| Molecular Formula | C7H4F5NO | [13] |
| Molecular Weight | 213.11 g/mol | [8] |
| Appearance | Colorless to yellow or pale-purple liquid | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [8] |
Safety Information:
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is compiled from publicly available safety data sheets and should be used as a guide. Always refer to the specific SDS provided by the supplier before handling the chemical.
Synthetic Protocols
The synthesis of this compound can be approached through a multi-step sequence, typically involving the introduction of the trifluoromethoxy group, followed by nitration, fluorination, and final reduction of the nitro group. The following protocols are based on established chemical transformations for analogous structures.
Protocol 1: Synthesis of 2,4-Difluoro-5-(trifluoromethoxy)nitrobenzene
This protocol outlines a plausible, two-step route starting from a commercially available nitrophenol.
Step 1a: Synthesis of 4-Nitro-3-(trifluoromethoxy)phenol
This step involves the trifluoromethoxylation of a suitable nitrophenol.
Caption: Synthesis of 4-Nitro-3-(trifluoromethoxy)phenol.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Nitrocatechol | 3316-09-4 | 155.11 | 15.5 g | 0.1 |
| Ruppert-Prakash Reagent (TMSCF3) | 26021-65-6 | 142.22 | 21.3 g | 0.15 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 27.6 g | 0.2 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrocatechol (15.5 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol).
-
Add anhydrous dimethylformamide (200 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the Ruppert-Prakash reagent (21.3 g, 0.15 mol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-nitro-3-(trifluoromethoxy)phenol.
Step 1b: Fluorination to 2,4-Difluoro-5-(trifluoromethoxy)nitrobenzene
This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the hydroxyl group with a fluorine atom, followed by a second fluorination. A more direct, analogous method is the chlorination and subsequent fluorination of 2,4-difluoronitrobenzene.[14]
Caption: Fluorination to the nitroaromatic precursor.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Nitro-3-(trifluoromethoxy)phenol | (from Step 1a) | 225.1 | 22.5 g | 0.1 |
| Selectfluor | 140681-55-6 | 354.26 | 70.8 g | 0.2 |
| Acetonitrile | 75-05-8 | 41.05 | 300 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-nitro-3-(trifluoromethoxy)phenol (22.5 g, 0.1 mol) in acetonitrile (300 mL).
-
Add Selectfluor (70.8 g, 0.2 mol) to the solution in portions over 30 minutes, while maintaining the temperature below 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 2,4-difluoro-5-(trifluoromethoxy)nitrobenzene.
Protocol 2: Reduction to this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation, a common and efficient method for this transformation.[7][8][9][15]
Caption: Catalytic reduction to the target aniline.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,4-Difluoro-5-(trifluoromethoxy)nitrobenzene | (from Protocol 1) | 243.1 | 24.3 g | 0.1 |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 1.0 g | - |
| Methanol | 67-56-1 | 32.04 | 250 mL | - |
| Hydrogen (H2) gas | 1333-74-0 | 2.02 | - | - |
Procedure:
-
To a Parr hydrogenation apparatus, add 2,4-difluoro-5-(trifluoromethoxy)nitrobenzene (24.3 g, 0.1 mol) and methanol (250 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation if necessary.
Application in Kinase Inhibitor Synthesis
This compound is an excellent nucleophile for coupling reactions to form the core structures of many kinase inhibitors. A prominent example is its use in the synthesis of pyrrolo[2,1-f][1][2][4]triazine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[2][3][11]
Protocol 3: Synthesis of a 4-(2,4-Difluoro-5-(trifluoromethoxy)phenylamino)pyrrolo[2,1-f][1][2][4]triazine Scaffold
This protocol details a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to couple the aniline with a suitable heterocyclic core.[16][17]
Caption: Buchwald-Hartwig amination for kinase inhibitor synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-pyrrolo[2,1-f][1][2][4]triazine | (Synthesized separately) | 153.56 | 1.54 g | 0.01 |
| This compound | 123572-59-8 | 213.11 | 2.34 g | 0.011 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | 915.72 | 92 mg | 0.0001 |
| XPhos | 564483-18-7 | 476.66 | 191 mg | 0.0004 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.1 | 1.35 g | 0.014 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
To a dry Schlenk flask, add 4-chloro-pyrrolo[2,1-f][1][2][4]triazine (1.54 g, 0.01 mol), this compound (2.34 g, 0.011 mol), sodium tert-butoxide (1.35 g, 0.014 mol), Pd2(dba)3 (92 mg, 0.0001 mol), and XPhos (191 mg, 0.0004 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired kinase inhibitor scaffold.
Conclusion and Future Perspectives
This compound represents a powerful building block for medicinal chemists. The strategic placement of two fluorine atoms and a trifluoromethoxy group on the aniline ring provides a unique combination of electronic and steric properties that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols outlined herein provide a foundation for the synthesis and application of this versatile intermediate, particularly in the development of targeted therapies such as kinase inhibitors. As the demand for more sophisticated and effective therapeutics continues to grow, the use of such highly functionalized, fluorinated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 10. 2,5-Difluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 14. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 15. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes: The Strategic Use of 2,4-Difluoro-5-(trifluoromethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide provides an in-depth analysis of the application of 2,4-Difluoro-5-(trifluoromethoxy)aniline as a critical building block in the synthesis of potent and selective kinase inhibitors. We will explore the unique physicochemical properties imparted by its distinct fluorine and trifluoromethoxy substitutions, and how these features are leveraged in modern medicinal chemistry to enhance drug-target interactions, metabolic stability, and overall pharmacological profiles. This document furnishes detailed, field-proven protocols for the synthesis of a representative dual VEGFR-2/FGFR-1 inhibitor, complete with mechanistic insights, characterization data, and protocols for biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics.
Introduction: The Rationale for Fluorination in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus of drug discovery efforts.[1] Small molecule kinase inhibitors have emerged as one of the most successful classes of targeted therapies.[2]
The strategic incorporation of fluorine atoms and fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups offer a unique combination of properties that can profoundly influence a molecule's biological activity.[3] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby increasing a drug's half-life.[3][4]
The subject of this guide, this compound, is a highly valuable synthetic intermediate that embodies these principles. Its trifluoromethoxy group provides a metabolically stable lipophilic substituent that can occupy hydrophobic pockets within the ATP-binding site of kinases.[3] The two fluorine atoms on the aniline ring can further enhance binding affinity and modulate the overall electronic properties of the molecule.[5] This unique combination of substituents makes it an attractive starting material for the synthesis of kinase inhibitors targeting a range of oncogenic drivers.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 123572-59-8 | [6] |
| Molecular Formula | C7H4F5NO | [6] |
| Molecular Weight | 213.11 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 198.5 °C at 760 mmHg | [8] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [6][7] |
Safety and Handling: this compound is classified as harmful and an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
Synthetic Application: A Dual VEGFR-2/FGFR-1 Inhibitor
To illustrate the utility of this compound, we present a detailed synthetic protocol for a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). Both VEGFR-2 and FGFR-1 are key receptor tyrosine kinases that play crucial roles in tumor angiogenesis and proliferation.[9] Their simultaneous inhibition is a validated therapeutic strategy for a range of solid tumors.[9] The synthesis targets a compound from the 4-anilinopyrrolo[2,1-f][2][5][9]triazine class, a scaffold known for its kinase inhibitory activity.[10]
Overall Synthetic Workflow
The synthesis is a two-step process commencing with the formation of the core heterocyclic scaffold, 4-chloro-pyrrolo[2,1-f][2][5][9]triazine, followed by a nucleophilic aromatic substitution (SNAr) reaction with this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloropyrrolo[2,1-f][2][5][9]triazine (Intermediate C)
This procedure is adapted from established methods for the synthesis of similar pyrrolotriazine scaffolds.
-
Materials:
-
1-Aminopyrrole-2-carboxamide (1.0 eq)
-
Formamidine acetate (1.2 eq)
-
n-Butanol
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Protocol:
-
To a solution of 1-aminopyrrole-2-carboxamide in n-butanol, add formamidine acetate.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 4-hydrazinopyrrolo[2,1-f][2][5][9]triazin-4-one is taken to the next step without further purification.
-
Carefully add phosphorus oxychloride to the crude intermediate at 0°C.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete conversion to the chlorinated product.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-chloropyrrolo[2,1-f][2][5][9]triazine as a solid.
-
Step 2: Synthesis of 4-(2,4-Difluoro-5-(trifluoromethoxy)phenylamino)pyrrolo[2,1-f][2][5][9]triazine (Final Product E)
This nucleophilic aromatic substitution is the key step where the aniline building block is incorporated.
-
Materials:
-
Protocol:
-
In a sealed tube, dissolve 4-chloropyrrolo[2,1-f][2][5][9]triazine and this compound in isopropanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to 80-100°C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with diethyl ether and/or hexanes, or by silica gel column chromatography to yield the final kinase inhibitor.
-
Mechanism of Action and Biological Evaluation
The synthesized inhibitor is designed to target the ATP-binding site of VEGFR-2 and FGFR-1. The pyrrolo[2,1-f][2][5][9]triazine core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[10] The 2,4-difluoro-5-(trifluoromethoxy)phenyl moiety extends into a hydrophobic pocket, with the fluorine and trifluoromethoxy groups contributing to enhanced binding affinity and metabolic stability.[3]
VEGFR and FGFR Signaling Pathways
VEGF and FGF are potent pro-angiogenic factors that, upon binding to their respective receptors (VEGFR and FGFR), trigger a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9]
In Vitro Kinase Inhibition Assays
The potency of the synthesized inhibitor against VEGFR-2 and FGFR-1 can be determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is a general guideline and may require optimization based on specific reagents and equipment.
-
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor (serially diluted)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well plates
-
-
Procedure:
-
Prepare a master mixture containing kinase buffer, ATP, and substrate.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the serially diluted inhibitor to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the VEGFR-2 enzyme to the test and positive control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence reagent according to the manufacturer's instructions.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
A similar protocol can be followed for the FGFR-1 kinase assay, using recombinant human FGFR-1 enzyme and appropriate substrates and buffers.
Conclusion
This compound is a privileged building block for the synthesis of advanced kinase inhibitors. The strategic incorporation of its fluorine and trifluoromethoxy substituents can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological evaluation protocols provided herein serve as a valuable resource for researchers in the field of targeted drug discovery, facilitating the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
Application Note & Protocols: Synthesis of Novel 6,8-Difluoro-7-(trifluoromethoxy)quinazoline Derivatives
Abstract
Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic introduction of fluorine-containing functional groups, such as fluoro- and trifluoromethoxy- moieties, can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel quinazoline derivatives starting from 2,4-Difluoro-5-(trifluoromethoxy)aniline, a highly functionalized and valuable building block for drug discovery programs. We present two robust synthetic strategies: a classic two-step approach via an N-acyl intermediate and a modern, efficient copper-catalyzed one-pot cascade reaction.
Introduction: The Strategic Value of Fluorinated Quinazolines
The quinazoline framework, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure provides an excellent platform for orienting substituents in three-dimensional space to achieve potent and selective interactions with biological targets. Many approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and are used as targeted cancer therapies.
The starting material, This compound , offers three key points of chemical diversity that are highly sought after by medicinal chemists:
-
Difluoro Substitution: The fluorine atoms at the future 6- and 8-positions of the quinazoline ring are strong electron-withdrawing groups. This electronic perturbation can alter the pKa of the quinazoline nitrogen atoms, influencing drug-receptor interactions and aqueous solubility.
-
Trifluoromethoxy (-OCF₃) Group: This group is a "super-methoxy" isostere. It is highly lipophilic, which can improve membrane permeability, and is exceptionally stable to metabolic degradation, often increasing a drug's half-life.
-
Reactive Aniline Group: The primary amine is the key handle for constructing the pyrimidine portion of the quinazoline ring system, allowing for the introduction of further diversity at the 2- and 4-positions.
This application note details reliable and reproducible methods to leverage this advanced starting material for the synthesis of novel, highly functionalized quinazoline libraries.
Overview of Synthetic Strategies
Two primary pathways are presented for the construction of the quinazoline core from this compound. The choice between these methods may depend on available reagents, desired throughput, and tolerance for intermediate purification steps.
Figure 1: High-level overview of the two primary synthetic strategies for converting the starting aniline into the target quinazoline scaffold.
Strategy A: Two-Step Synthesis via N-Acyl Intermediate
This classical approach offers clear, well-defined intermediates that can be isolated and characterized, providing robust control over the reaction progress. It involves:
-
Acylation: The aniline is first acylated to form an amide. The choice of acylating agent determines the substituent at the C2 position of the final quinazoline. Using formic acid, for instance, leads to an unsubstituted C2 position.
-
Cyclocondensation: The resulting amide is then heated with a source of ammonia (like formamide or ammonium acetate) to close the pyrimidine ring. This step is often catalyzed by acid.
Strategy B: Copper-Catalyzed One-Pot Cascade Synthesis
Modern organometallic catalysis offers more efficient and atom-economical routes. Copper-catalyzed methods have emerged as powerful tools for synthesizing quinazolines.[6][7] This strategy involves a cascade reaction where the aniline, a coupling partner (like an amidine or nitrile), and a copper catalyst are combined in a single reaction vessel. The process typically involves sequential N-arylation and aerobic oxidation steps to build and aromatize the ring in situ.[8]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The starting aniline and many reagents are toxic and should be handled with care.
Protocol 1: Two-Step Synthesis of 6,8-Difluoro-7-(trifluoromethoxy)quinazolin-4(3H)-one
This protocol first synthesizes an intermediate N-formyl aniline, which is then cyclized to form a quinazolinone, a common and versatile quinazoline derivative.
Part A: Synthesis of N-(2,4-Difluoro-5-(trifluoromethoxy)phenyl)formamide
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.13 g, 10.0 mmol, 1.0 equiv).
-
Add 20 mL of formic acid (98%).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the solid product under vacuum to yield the N-formyl intermediate as a white to off-white solid.
Part B: Cyclization to 6,8-Difluoro-7-(trifluoromethoxy)quinazolin-4(3H)-one
-
In a 50 mL round-bottom flask, combine the N-formyl intermediate from Part A (2.41 g, 10.0 mmol, 1.0 equiv) and formamide (10 mL, ~250 mmol, 25 equiv).
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to 160-170 °C under a nitrogen atmosphere for 8-12 hours.
-
Cool the reaction mixture to room temperature. A solid will likely have formed.
-
Add 30 mL of water to the flask and stir vigorously to break up the solid mass.
-
Collect the crude product by vacuum filtration. Wash thoroughly with water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford the pure quinazolinone product.
Protocol 2: One-Pot Copper-Catalyzed Synthesis of 2-Aryl-6,8-difluoro-7-(trifluoromethoxy)quinazoline
This protocol leverages a modern cascade reaction to synthesize a 2-substituted quinazoline directly, which is often desirable for kinase inhibitor programs.
Figure 2: Experimental workflow for the one-pot copper-catalyzed synthesis of 2-substituted quinazolines.
Procedure:
-
To a 25 mL Schlenk tube, add this compound (426 mg, 2.0 mmol, 1.0 equiv), the desired amidine hydrochloride salt (e.g., benzamidine hydrochloride for a 2-phenyl substituent, 2.2 equiv), Copper(I) Bromide (CuBr, 10 mol%), and Potassium Carbonate (K₂CO₃, 3.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 5 mL of anhydrous Dimethyl Sulfoxide (DMSO) via syringe.
-
Replace the nitrogen atmosphere with an air or oxygen balloon (punctured with a needle). The aerobic oxidation is a key step in the cascade.[8]
-
Heat the reaction mixture to 120 °C in an oil bath and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure 2-substituted quinazoline product.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the described protocols. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Key Reagents | Formic Acid, Formamide | Amidine·HCl, CuBr, K₂CO₃ |
| Solvent | Formic Acid / Formamide | DMSO |
| Temperature | 100-110 °C, then 160-170 °C | 120 °C |
| Reaction Time | 12 - 18 hours (total) | 12 - 24 hours |
| Typical Yield | 55 - 75% (over two steps) | 50 - 80% |
| Key Advantages | Well-defined intermediates, robust | High efficiency, atom economy |
| Key Challenges | High temperatures, longer process | Catalyst sensitivity, purification |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Protocol 1) | Incomplete formylation or cyclization. | Increase reaction time or temperature moderately. Ensure formic acid is high purity. For cyclization, ensure the temperature is consistently >160 °C. |
| Low Yield (Protocol 2) | Inactive catalyst; insufficient oxidant. | Use fresh, high-purity CuBr. Ensure the reaction is open to air (via a balloon or by running in an open flask) as O₂ is the terminal oxidant. |
| Formation of Side Products | Side reactions due to high temperatures; undesired reactivity of fluoro groups. | Lower the reaction temperature and extend the time. While fluorine is generally stable, highly nucleophilic conditions could potentially lead to substitution, though this is unlikely under these protocols. |
| Purification Difficulties | Polar byproducts from DMSO (Protocol 2); similar polarity of product and starting material. | For Protocol 2, perform a thorough aqueous wash to remove DMSO. Optimize the solvent system for column chromatography, potentially using a different solvent system like Dichloromethane/Methanol. |
Conclusion
The synthesis of novel quinazoline derivatives from this compound provides a powerful avenue for developing next-generation therapeutic agents. The protocols outlined here offer both a classic, controlled two-step method and a modern, efficient one-pot catalytic approach. These methodologies enable chemists to readily access highly functionalized quinazoline and quinazolinone scaffolds, which are primed for further derivatization and biological evaluation in drug discovery and development programs.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Difluoro-5-(trifluoromethoxy)aniline Derivatives
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. The trifluoromethoxy group (-OCF3) and ortho-difluoro substitution patterns are particularly prized for their ability to modulate lipophilicity, metabolic stability, and receptor binding affinity. The subject of this guide, 2,4-Difluoro-5-(trifluoromethoxy)aniline, represents a highly valuable and versatile building block, combining these key fluorinated motifs.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on leveraging this aniline derivative in one of modern chemistry's most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.[1] Given the electron-deficient nature of this substrate, this guide provides not only detailed, field-proven-inspired protocols but also the causal logic behind the selection of catalysts, ligands, and reaction conditions essential for achieving high-yield outcomes.
Strategic Pathways for Suzuki Coupling
The primary amino group of this compound is not directly used in a standard Suzuki-Miyaura coupling. Instead, it serves as a synthetic handle to introduce functionalities amenable to the catalytic cycle. The two most common strategies involve converting the aniline into either an organohalide or an organoboron reagent.
Figure 1: Key synthetic routes for utilizing the target aniline in Suzuki coupling.
This guide will focus on Route A , the conversion of the aniline to an aryl bromide, followed by its use as the electrophilic partner in a Suzuki coupling. This pathway is often preferred for its robustness and the commercial availability of a wide range of boronic acid coupling partners.
PART 1: Synthesis of the Aryl Bromide Precursor
A standard Sandmeyer reaction is employed to convert the aniline to the corresponding aryl bromide, 1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene. This transformation is a prerequisite for the subsequent Suzuki coupling.
Protocol 1: Synthesis of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Materials:
-
This compound
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask cooled to 0°C in an ice bath, suspend this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr at 60°C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the mixture to 60°C and stir for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield the pure aryl bromide.
-
PART 2: Suzuki-Miyaura Cross-Coupling Protocol
The synthesized 1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene is a challenging, electron-deficient substrate. The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group necessitate a carefully optimized catalytic system to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient aryl halides, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the Pd(0) species and promote the oxidative addition step.[2]
Protocol 2: Suzuki Coupling of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
This protocol provides a robust starting point for the coupling of the synthesized aryl bromide with a generic arylboronic acid.
Materials & Reagents:
| Component | Role | Recommended Choice(s) | Purity/Notes |
| 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | Electrophile | Synthesized via Protocol 1 | >98% pure |
| Arylboronic Acid | Nucleophile | Commercially available or synthesized | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or a modern palladacycle (e.g., G3) | 1-5 mol% loading |
| Ligand | Stabilizer/Activator | SPhos, XPhos, RuPhos, or P(tBu)₃ | 1.1-1.2 eq relative to Pd |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | Anhydrous, finely ground, 2.0-3.0 equivalents |
| Solvent | Reaction Medium | 1,4-Dioxane, Toluene, or 2-MeTHF, often with water (e.g., 4:1) | Anhydrous, degassed |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and ligand (if not using a pre-formed complex).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
PART 3: Scientific Integrity & Experimental Rationale
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For electron-deficient aryl bromides, a Pd(0) source like Pd(PPh₃)₄ is often effective.[3] However, for more challenging couplings or to achieve lower catalyst loadings, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is superior. These ligands accelerate both the oxidative addition and reductive elimination steps.[2]
-
Choice of Base: The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species.[1] While K₂CO₃ is a cost-effective and often sufficient choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive boronic acids or to overcome issues with steric hindrance.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.[4]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inefficient oxidative addition; Catalyst deactivation | Increase temperature; Switch to a more active ligand (e.g., SPhos); Use a more soluble base (e.g., Cs₂CO₃) |
| Protodeboronation | Presence of water/acid; Harsh conditions | Use anhydrous base and solvent; Use a milder base (e.g., K₂CO₃); Use boronic ester instead of acid |
| Homocoupling | Presence of oxygen; Inefficient transmetalation | Ensure thorough degassing of solvents; Increase concentration of boronic acid; Change ligand or base to speed up transmetalation |
| Dehalogenation | Side reaction from the palladium hydride species | Add a hydrogen scavenger; Change ligand or solvent system |
Conclusion
The this compound scaffold is a powerful building block for creating novel, high-value molecules. While its electron-deficient nature presents challenges for Suzuki-Miyaura cross-coupling, these can be overcome with a rational and informed approach to reaction design. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can successfully incorporate this versatile fluorinated moiety into a wide range of molecular architectures, accelerating innovation in pharmaceutical and materials science discovery.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Abstract
This comprehensive guide provides a detailed technical overview and robust experimental protocols for the N-arylation of 2,4-difluoro-5-(trifluoromethoxy)aniline via the Buchwald-Hartwig amination. Recognizing the unique challenges posed by this electron-deficient substrate, this document offers researchers, scientists, and drug development professionals a foundational understanding of the reaction mechanism, strategic selection of catalysts and reagents, and step-by-step procedures for successful implementation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, troubleshooting, and optimization strategies to ensure reliable and reproducible outcomes in the synthesis of complex arylamine structures.
Introduction: The Challenge and Opportunity of Fluorinated Anilines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
The substrate at the heart of this guide, this compound, represents a class of "challenging substrates" for this transformation. The presence of multiple electron-withdrawing fluorine and trifluoromethoxy groups significantly decreases the nucleophilicity of the aniline nitrogen. This electronic deficit can impede key steps in the catalytic cycle, demanding carefully optimized reaction conditions to achieve high yields. However, the successful arylation of such highly functionalized anilines is of great interest, as the incorporation of fluorine and trifluoromethoxy groups can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
This document serves as a practical guide to navigate the complexities of coupling this electron-deficient aniline, providing both a fundamental understanding and actionable protocols.
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key elementary steps, as illustrated below.[2] The choice of catalyst, ligand, and base is critical as each component plays a distinct and vital role in facilitating the cycle.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or aryl-pseudohalide) bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[1] For challenging substrates, more reactive aryl bromides or triflates are often preferred starting points.
-
Ligand Exchange and Deprotonation: The aniline displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-limiting, especially for electron-deficient anilines, and the choice of base is critical.[5]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing side reactions.[2]
Strategic Reagent Selection
The success of the amination of this compound hinges on the judicious selection of the reaction components.
Palladium Precatalyst and Ligand System
For electron-deficient anilines, highly active catalyst systems are required. Modern palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, are highly recommended.[3] The choice of phosphine ligand is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands have demonstrated superior performance for challenging couplings.
| Ligand/Precatalyst Generation | Key Features & Recommendations |
| Second Generation (G2) & Third Generation (G3) Buchwald Precatalysts | These are generally robust and effective. Precatalysts based on ligands like XPhos , SPhos , and RuPhos are excellent starting points for optimization.[2][6] |
| Josiphos-type Ligands | These have shown utility in the coupling of particularly challenging substrates, including ammonia, suggesting their potential for weakly nucleophilic anilines.[1] |
| BrettPhos | Specifically designed for the monoarylation of primary amines and effective for coupling with aryl mesylates, making it a strong candidate.[2] |
Recommendation: Begin with a G3 precatalyst such as XPhos Pd G3 . Its steric bulk and electron-donating properties are well-suited to facilitate both oxidative addition and the crucial reductive elimination step for this substrate class.
The Role of the Base
The base must be strong enough to deprotonate the aniline-palladium complex but not so harsh as to cause decomposition of the starting materials or product. Given the electron-withdrawing nature of the aniline, a relatively strong base is necessary.
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | High reactivity, often leading to faster reactions and lower catalyst loadings. | Can be incompatible with base-sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Useful for substrates with protic functional groups and for reactions at lower temperatures. | The solid is air-sensitive. |
| Cesium carbonate (Cs₂CO₃) | Excellent functional group tolerance. | More expensive; can lead to stirring issues on a larger scale. |
| Potassium phosphate (K₃PO₄) | Good functional group tolerance and cost-effective. | Often requires higher catalyst loadings and longer reaction times. |
Recommendation: Sodium tert-butoxide (NaOtBu) is the recommended starting base due to its high reactivity, which is often necessary for deprotonating weakly nucleophilic anilines. If substrate or product instability is observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ is a logical next step.
Solvent Selection
The choice of solvent is critical for solubility of all components and can influence the reaction rate and outcome.
| Solvent | Characteristics |
| Toluene | A common, effective, non-polar solvent. |
| Dioxane | A polar aprotic solvent that often performs well. |
| tert-Butanol (t-BuOH) | Can be beneficial, sometimes used in combination with other solvents. |
| Tetrahydrofuran (THF) | Another common ethereal solvent. |
Recommendation: Toluene or 1,4-dioxane are excellent starting points. Ensure the use of anhydrous solvents to prevent catalyst deactivation and side reactions.
Experimental Protocols
Safety Precaution: The Buchwald-Hartwig amination involves air-sensitive reagents, flammable solvents, and potentially hazardous materials. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
General Protocol for Small-Scale Reaction Setup
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq.)
-
Aryl bromide (1.1 - 1.2 eq.)
-
XPhos Pd G3 (1-5 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 eq.)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the aryl bromide and this compound to the reaction vessel.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the vessel securely. If using a Schlenk tube, ensure a positive pressure of inert gas. Place the vessel in a preheated oil bath at 100 °C.
-
Stirring and Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking small aliquots (under inert conditions if possible) and analyzing by TLC or LC-MS until consumption of the limiting reagent is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
Optimization and Troubleshooting
Due to the challenging nature of the substrate, optimization may be necessary. The following table outlines common issues and potential solutions.
| Observation | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Conversion | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Base is too weak. | 1. Ensure strictly anhydrous and anaerobic conditions. 2. Screen other ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading (up to 5 mol%). 3. If using a weak base like K₃PO₄, switch to NaOtBu. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong. | 1. Lower the reaction temperature (e.g., to 80 °C). 2. Switch to a milder base (e.g., Cs₂CO₃ or K₃PO₄). |
| Formation of Hydrodehalogenation Byproduct | Presence of water; competing reaction pathway. | Ensure all reagents and solvents are scrupulously dry. |
| Formation of Diarylation Product | If the aryl halide has multiple reactive sites. | Use a 1:1 stoichiometry of aniline to aryl halide. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success relies on a rational approach to reaction design, beginning with a highly active palladium precatalyst system, such as those based on bulky biarylphosphine ligands like XPhos, paired with a suitable strong base and anhydrous solvent. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to efficiently synthesize novel N-arylated compounds derived from this electron-deficient aniline, thereby enabling further exploration in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Introduction: The Strategic Importance of N-Acylated 2,4-Difluoro-5-(trifluoromethoxy)aniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing motifs into molecular scaffolds is a cornerstone of rational drug design. The this compound core is a privileged starting material, imbuing parent molecules with desirable pharmacokinetic properties such as enhanced metabolic stability, increased lipophilicity, and favorable membrane permeability. The N-acylation of this aniline is a critical transformation, providing a gateway to a diverse array of amide-containing compounds that are foundational to the development of novel therapeutics and agrochemicals.
This guide provides a comprehensive overview of robust and reproducible N-acylation protocols for this compound. As a highly electron-deficient aromatic amine, its reactivity presents unique challenges. The electron-withdrawing effects of two fluorine atoms and a trifluoromethoxy group significantly reduce the nucleophilicity of the amino group, rendering standard acylation conditions sluggish and often low-yielding. Therefore, the protocols detailed herein are specifically tailored to overcome these reactivity hurdles, ensuring efficient and high-yielding synthesis of the desired N-acyl derivatives. We will delve into the mechanistic underpinnings of each method, providing not just a series of steps, but a deeper understanding of the chemical principles at play.
Understanding the Challenge: The Reduced Nucleophilicity of this compound
The primary obstacle in the N-acylation of this compound is the significantly diminished nucleophilic character of the nitrogen atom. This is a direct consequence of the potent electron-withdrawing nature of the substituents on the aromatic ring. The fluorine atoms at positions 2 and 4, and the trifluoromethoxy group at position 5, exert strong negative inductive (-I) and mesomeric (-M) effects. This electronic pull delocalizes the lone pair of electrons on the nitrogen atom into the aromatic system, making them less available to attack an electrophilic acyl source.
Caption: The influence of electron-withdrawing groups on aniline nucleophilicity.
Protocol I: Acylation with Acyl Chlorides in the Presence of a Non-Nucleophilic Base
This protocol is a classic and effective method for the acylation of weakly nucleophilic anilines. The use of a highly reactive acyl chloride as the electrophile, coupled with a hindered, non-nucleophilic base to scavenge the generated HCl, drives the reaction to completion.
Causality Behind Experimental Choices:
-
Acyl Chlorides: As one of the most reactive carboxylic acid derivatives, acyl chlorides provide a potent electrophilic center for the weakly nucleophilic aniline to attack.[1]
-
Base Selection (e.g., Triethylamine, DIPEA): A tertiary amine base is crucial to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it unreactive. A sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred to minimize potential side reactions where the base itself acts as a nucleophile.
-
Solvent Selection (e.g., Dichloromethane, THF): Anhydrous, aprotic solvents are essential to prevent the hydrolysis of the acyl chloride. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relative inertness.
Experimental Protocol:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Caption: Workflow for N-acylation using acyl chlorides.
Protocol II: Acylation with Acid Anhydrides
Acid anhydrides are another class of effective acylating agents. While generally less reactive than acyl chlorides, they are often easier to handle and can provide excellent yields, particularly for simple acyl groups like acetyl.
Causality Behind Experimental Choices:
-
Acid Anhydrides: These reagents offer a good balance of reactivity and stability. The reaction produces a carboxylic acid byproduct, which is less corrosive than HCl.[2]
-
Optional Catalyst (e.g., Pyridine, DMAP): For sluggish reactions, a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation. DMAP functions by forming a highly reactive N-acylpyridinium intermediate.
-
Solvent and Temperature: The reaction can often be run neat (without solvent) if the anhydride is a liquid, or in a high-boiling aprotic solvent like toluene or DMF to facilitate the reaction with gentle heating.
Experimental Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the acid anhydride (1.2 - 2.0 eq).
-
Solvent/Catalyst (Optional): If necessary, add a suitable solvent (e.g., toluene) and/or a catalytic amount of DMAP (0.1 eq).
-
Heating: Heat the reaction mixture to 50-80 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, 1 M HCl (if a basic catalyst was used), saturated aqueous NaHCO₃ to remove the carboxylic acid byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol III: Amide Coupling with Carboxylic Acids using EDC/HOBt
For more complex acylations, especially when the acylating agent is a precious or sensitive carboxylic acid, carbodiimide coupling reagents are the method of choice. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system for forming amide bonds, even with challenging substrates.
Causality Behind Experimental Choices:
-
EDC (Carbodiimide): EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.
-
HOBt (Additive): The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side reaction. HOBt acts as an additive that traps the O-acylisourea to form an active HOBt-ester. This ester is less prone to side reactions and reacts efficiently with the aniline to form the desired amide.
-
Base and Solvent: A non-nucleophilic base like DIPEA is used to maintain basic conditions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reagents.
Experimental Protocol:
-
Preparation: To a solution of the carboxylic acid (1.2 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
EDC Addition: Cool the mixture to 0 °C and add EDC hydrochloride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Data Presentation: Comparison of N-Acylation Protocols
| Parameter | Protocol I: Acyl Chloride | Protocol II: Acid Anhydride | Protocol III: EDC/HOBt Coupling |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Carboxylic Acid |
| Key Reagents | Non-nucleophilic base (TEA, DIPEA) | Optional catalyst (DMAP) | EDC, HOBt, DIPEA |
| Reaction Temp. | 0 °C to RT | RT to 80 °C | 0 °C to RT |
| Reaction Time | 4-12 hours | 2-8 hours | 12-24 hours |
| Byproduct | HCl (scavenged by base) | Carboxylic Acid | Water-soluble urea |
| Advantages | High reactivity, fast reactions | Milder byproducts, easy handling | Broad substrate scope, mild conditions |
| Disadvantages | Moisture sensitive, corrosive byproduct | Less reactive than acyl chlorides | More reagents, longer reaction times |
Characterization of N-Acylated Products
Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the aniline -NH₂ protons (typically a broad singlet) and the appearance of a new amide N-H proton signal (a singlet or triplet depending on coupling) further downfield (typically δ 7.5-9.5 ppm). Aromatic protons will show characteristic splitting patterns influenced by the fluorine atoms.
-
¹³C NMR: The formation of the amide bond will be confirmed by the appearance of a carbonyl carbon signal in the range of δ 165-175 ppm. The aromatic carbons will show complex splitting due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum will confirm the integrity of the -CF₃O and aromatic -F groups.
-
-
Infrared (IR) Spectroscopy:
-
Look for the disappearance of the N-H stretching bands of the primary amine (two bands around 3350-3450 cm⁻¹).
-
The appearance of a strong C=O stretching band for the amide carbonyl group (typically 1650-1690 cm⁻¹) and an N-H stretching band for the secondary amide (around 3250-3350 cm⁻¹) are indicative of successful acylation.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
References
Functionalization of the Aromatic Ring of 2,4-Difluoro-5-(trifluoromethoxy)aniline: Application Notes and Protocols
Introduction: Navigating the Reactivity of a Highly Fluorinated Aniline
2,4-Difluoro-5-(trifluoromethoxy)aniline is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern—a strongly activating amino group, two deactivating but ortho-, para-directing fluorine atoms, and a deactivating, meta-directing trifluoromethoxy group—presents a fascinating and challenging landscape for further aromatic functionalization. This guide provides a comprehensive overview of key synthetic transformations on the aromatic ring of this versatile intermediate, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
The reactivity of the aromatic ring is a delicate balance of the electronic effects of its substituents. The potent activating effect of the amino group (-NH₂) primarily directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied by a fluorine atom. This leaves the C6 position as the most likely site for electrophilic attack, being ortho to the activating amino group and meta to the deactivating trifluoromethoxy group. The fluorine atoms, while deactivating through their inductive effect, also act as ortho-, para-directors, further influencing the regiochemical outcome of these reactions. Understanding this interplay is paramount for achieving selective functionalization.
This document will delve into key synthetic operations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, providing experimentally grounded protocols and the rationale behind the chosen methodologies.
I. Electrophilic Aromatic Substitution: Introducing New Functionalities
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a variety of functional groups onto the aniline ring. The success of these reactions hinges on controlling the regioselectivity, which is dictated by the existing substituents.
A. Nitration: Gateway to Further Transformations
The introduction of a nitro group via electrophilic nitration serves as a crucial first step for a variety of subsequent transformations, including reduction to a second amino group or conversion to other functionalities. Given the activating nature of the amino group, nitration is expected to be facile, but care must be taken to control the reaction conditions to avoid over-reaction or oxidation.
Predicted Regioselectivity: The primary site of nitration is predicted to be the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating trifluoromethoxy group.
Caption: Predicted regioselectivity of nitration.
Experimental Protocol: Nitration of this compound
This protocol is adapted from established methods for the nitration of substituted anilines and should be optimized for the specific substrate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-nitro-2,4-difluoro-5-(trifluoromethoxy)aniline.
B. Halogenation: Introducing a Handle for Cross-Coupling
The introduction of a halogen atom (bromine or iodine) onto the aromatic ring provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur preferentially at the C6 position.
Experimental Protocol: Bromination of this compound
This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 6-bromo-2,4-difluoro-5-(trifluoromethoxy)aniline.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2,4-difluoro-5-(trifluoromethoxy)aniline |
| Bromination | N-Bromosuccinimide (NBS) | 6-Bromo-2,4-difluoro-5-(trifluoromethoxy)aniline |
| Iodination | N-Iodosuccinimide (NIS) | 6-Iodo-2,4-difluoro-5-(trifluoromethoxy)aniline |
II. Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2,4-difluoro-5-(trifluoromethoxy)aniline
This protocol provides a general starting point for the Suzuki coupling of the brominated aniline derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Materials:
-
6-Bromo-2,4-difluoro-5-(trifluoromethoxy)aniline
-
Arylboronic Acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 6-bromo-2,4-difluoro-5-(trifluoromethoxy)aniline (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds.[1]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-2,4-difluoro-5-(trifluoromethoxy)aniline
This protocol outlines a general procedure for the amination of the brominated aniline. The choice of ligand and base is critical and may require optimization for specific amine coupling partners.
Materials:
-
6-Bromo-2,4-difluoro-5-(trifluoromethoxy)aniline
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add 6-bromo-2,4-difluoro-5-(trifluoromethoxy)aniline (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Amine | Pd₂(dba)₃, Xantphos, NaOᵗBu | Diarylamine |
III. Synthesis of Heterocycles: Building Ring Systems
The amino group of this compound is a key functional handle for the construction of various heterocyclic ring systems, which are of paramount importance in medicinal chemistry.
A. Quinoline Synthesis via Skraup-Doebner-von Miller Reaction
The Skraup and Doebner-von Miller reactions are classic methods for the synthesis of quinolines from anilines.[1][2] These reactions involve the condensation of an aniline with α,β-unsaturated carbonyl compounds, typically generated in situ.
Caption: General scheme for quinoline synthesis.
Experimental Protocol: Synthesis of a Substituted Quinoline
This generalized protocol is based on the Doebner-von Miller reaction and requires careful control of the reaction temperature due to its exothermic nature.
Materials:
-
This compound
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed behind a safety shield in a well-ventilated fume hood.
-
To a flask equipped with a reflux condenser and a mechanical stirrer, add concentrated hydrochloric acid.
-
Cool the acid in an ice bath and slowly add this compound with stirring.
-
Add the oxidizing agent to the mixture.
-
Slowly add the α,β-unsaturated aldehyde or ketone dropwise, maintaining the temperature below 30 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Cool the mixture and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to obtain the substituted quinoline.
IV. Conclusion
The functionalization of this compound offers a rich field for chemical exploration, providing access to a diverse array of novel compounds with potential applications in various scientific disciplines. The protocols outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for researchers to build upon. As with any chemical synthesis, careful optimization of reaction conditions for this specific substrate is crucial for achieving high yields and selectivities. The unique electronic properties of this highly fluorinated aniline will undoubtedly continue to inspire the development of innovative synthetic methodologies and the discovery of new functional molecules.
V. References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. --INVALID-LINK--
-
Doebner–Miller reaction. In Wikipedia; 2023. --INVALID-LINK--
-
Skraup reaction. In Wikipedia; 2023. --INVALID-LINK--
References
Preparation of Novel Heterocyclic Compounds Using 2,4-Difluoro-5-(trifluoromethoxy)aniline: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Anilines in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to increase lipophilicity, improve metabolic stability, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity and better pharmacokinetic properties.[1][4]
This guide focuses on the synthetic utility of a highly functionalized building block, 2,4-Difluoro-5-(trifluoromethoxy)aniline , in the preparation of novel heterocyclic compounds. The unique substitution pattern of this aniline—featuring two electron-withdrawing fluorine atoms and a potent electron-withdrawing trifluoromethoxy group—presents both opportunities and challenges in synthetic chemistry. The electron-deficient nature of the aromatic ring can influence its reactivity in classical cyclization reactions, necessitating carefully optimized protocols.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key chemical properties of this reagent and detailed, field-tested protocols for its application in the synthesis of medicinally relevant heterocyclic cores, including quinolines, benzimidazoles, and benzoxazoles. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Material Characterization: this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 123572-59-8 | [5][6] |
| Molecular Formula | C7H4F5NO | [5][6] |
| Molecular Weight | 213.11 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
| IUPAC Name | This compound | [5][6] |
Key Structural Features and Reactivity Considerations: The presence of two fluorine atoms at positions 2 and 4, and a trifluoromethoxy group at position 5, significantly deactivates the aniline ring towards electrophilic substitution. However, the nucleophilicity of the amino group, while diminished, remains sufficient for participation in cyclization and condensation reactions. The ortho-fluorine atom can sterically hinder reactions at the amino group, and its potential as a leaving group in nucleophilic aromatic substitution reactions should be considered under certain conditions.
Synthetic Protocols for Heterocyclic Compound Synthesis
The following protocols are adapted from established synthetic methods for anilines, with specific considerations for the reactivity of this compound.
Protocol 1: Synthesis of Substituted Quinolines via Skraup-Doebner-Von Miller Reaction
The Skraup-Doebner-Von Miller synthesis is a classic and versatile method for constructing the quinoline scaffold from anilines and α,β-unsaturated carbonyl compounds.[7][8][9] This protocol has been adapted for the specific substrate, anticipating a potentially slower reaction rate due to the electron-deficient nature of the aniline.
Reaction Scheme:
A representative reaction for quinoline synthesis.
Materials:
-
This compound
-
Methyl vinyl ketone (or other α,β-unsaturated ketone/aldehyde)
-
Concentrated Sulfuric Acid or Polyphosphoric acid (PPA)
-
Nitrobenzene (as both solvent and oxidizing agent)
-
Ferrous sulfate heptahydrate (as a moderator)[10]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Addition of Reagents: Carefully add nitrobenzene (3.0 eq) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 eq) while cooling the flask in an ice bath. Rationale: The addition of strong acid is highly exothermic and requires careful temperature control.
-
Moderator and Carbonyl Compound: Add ferrous sulfate heptahydrate (0.1 eq) to moderate the reaction.[10] Slowly add methyl vinyl ketone (1.2 eq) to the stirred mixture.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 130-140°C. The reaction is typically vigorous, and the color will darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This will cause significant gas evolution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted quinoline.
Protocol 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities.[11][12] They are commonly synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[11][12][13][14] This protocol details the synthesis of a 2-substituted benzimidazole from the corresponding diamine, which would be prepared from this compound via a nitration and subsequent reduction step (not detailed here).
Reaction Scheme:
General synthesis of 2-substituted benzimidazoles.
Materials:
-
A substituted o-phenylenediamine derived from this compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (TsOH) or Hydrochloric acid (HCl)
-
Ethanol or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the o-phenylenediamine (1.0 eq) in ethanol, add the aromatic aldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 2-4 hours. Monitor the formation of the product by TLC. Rationale: The acid catalyst facilitates both the initial imine formation and the subsequent cyclization.
-
Oxidation (if necessary): In some variations, an oxidizing agent is added to facilitate the aromatization to the benzimidazole.[13] If the reaction stalls at the dihydrobenzimidazole intermediate, bubbling air through the refluxing solution can promote oxidation.
-
Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.
Protocol 3: Synthesis of Substituted Benzoxazoles
Benzoxazoles are another important heterocyclic motif in medicinal chemistry.[15][16][17] A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[16][18] The required o-aminophenol would be synthesized from this compound via diazotization followed by hydrolysis (not detailed here).
Reaction Scheme:
Synthesis of substituted benzoxazoles.
Materials:
-
A substituted o-aminophenol derived from this compound
-
A carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, thoroughly mix the o-aminophenol (1.0 eq) and the carboxylic acid (1.1 eq).
-
Addition of Condensing Agent: Add polyphosphoric acid (PPA) in excess (enough to ensure the mixture is stirrable). Rationale: PPA acts as both a catalyst and a dehydrating agent to drive the cyclization.
-
Heating: Heat the mixture to 150-180°C with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to about 80°C and carefully pour it into a beaker of vigorously stirred ice water.
-
Neutralization and Precipitation: Neutralize the slurry with a saturated solution of sodium bicarbonate. The product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water. If the product is not a solid, extract the aqueous layer with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a diverse range of fluorinated heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinolines, benzimidazoles, and benzoxazoles. The electron-withdrawing nature of the substituents on the aniline ring necessitates careful optimization of reaction conditions, but also offers the potential for unique reactivity and the creation of novel chemical entities with potentially enhanced biological properties. Further exploration of other cyclization strategies and the functionalization of the resulting heterocyclic cores will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 123572-59-8 [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. jptcp.com [jptcp.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzoxazole synthesis [organic-chemistry.org]
Application Note: 2,4-Difluoro-5-(trifluoromethoxy)aniline as a Strategic Building Block for Advanced Organic Electronic Materials
For: Researchers, materials scientists, and professionals in organic electronics development.
Abstract
The strategic incorporation of fluorine-containing functional groups into organic semiconducting materials is a cornerstone of modern materials design, enabling precise control over electronic properties and device stability. This application note provides an in-depth technical guide on the role and application of 2,4-Difluoro-5-(trifluoromethoxy)aniline , a highly functionalized building block, in the synthesis of next-generation organic electronics. We will explore the fundamental electronic and physicochemical contributions of the difluoro and trifluoromethoxy moieties, provide detailed synthetic protocols for its use in creating hole-transporting materials (HTMs), and discuss the resulting impact on material properties and device performance.
Introduction: The Fluorine Advantage in Organic Electronics
Fluorination has become a powerful and widely adopted strategy for optimizing the performance of organic electronic materials.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for targeted modifications of molecular energy levels, intermolecular interactions, and environmental stability.[1]
This compound emerges as a particularly valuable precursor due to its trifecta of electron-withdrawing groups. The two fluorine atoms and the potent trifluoromethoxy (-OCF₃) group work in concert to profoundly influence the electronic landscape of any conjugated system it is incorporated into. The -OCF₃ group, in particular, offers a unique combination of strong inductive electron withdrawal, increased lipophilicity, and high metabolic/chemical stability, making it a superior choice for designing robust, high-performance materials.[2][3]
Core Scientific Principles: The Impact of Fluorination
The strategic placement of fluorine and trifluoromethoxy groups on the aniline scaffold imparts several critical properties to the resulting organic semiconductor.
Tuning of Frontier Molecular Orbital (FMO) Energy Levels
The primary role of electron-withdrawing substituents is to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5][6]
-
Deep HOMO Levels: A lowered HOMO level is highly desirable for hole-transporting materials (HTMs) used in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). It facilitates better energy level alignment with the valence band of perovskite absorbers or high work-function anodes (like ITO), leading to efficient hole extraction/injection and reduced energy loss at the interface.[7] Furthermore, deeper HOMO levels (>5.2 eV) inherently increase the material's oxidative stability, making it more resistant to degradation in air and enhancing device lifetime.
-
LUMO Level Modulation: While the HOMO level is most affected in aniline-based donor-type materials, the LUMO is also stabilized (lowered). This systematic tuning of the electronic bandgap is crucial for optimizing the optical and electronic properties of conjugated polymers for applications in organic photovoltaics (OPVs).[4][8]
Enhanced Physicochemical and Morphological Properties
Beyond electronic tuning, fluorination offers significant advantages in material stability and processability.
-
Increased Stability: The C-F bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to the molecule.
-
Improved Hydrophobicity: Fluorinated surfaces are hydrophobic, which can passivate interfaces and protect sensitive layers (like perovskites) from moisture-induced degradation, thereby extending the operational stability of the device.[7]
-
Lipophilicity and Solubility: The trifluoromethoxy group is known to increase a molecule's lipophilicity, which can be leveraged to improve solubility in organic solvents used for device fabrication.
| Property Summary: this compound | |
| CAS Number | 123572-59-8[9][10][11][12] |
| Molecular Formula | C₇H₄F₅NO[9][11] |
| Molecular Weight | 213.11 g/mol [9][10] |
| Appearance | Liquid[10] |
| Key Functional Groups | Primary Amine (-NH₂), two Fluoro (-F) groups, one Trifluoromethoxy (-OCF₃) group |
| Primary Application | Monomer/Building Block for Hole Transport Materials (HTMs) and Conjugated Polymers |
Application Protocol: Synthesis of a Triarylamine-Based Hole Transport Material (HTM)
The primary amine group of this compound makes it an ideal candidate for incorporation into triarylamine structures, which form the backbone of many state-of-the-art HTMs.[7][13] The following protocol details a representative palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize a novel HTM.
Objective
To synthesize a symmetrical HTM by coupling this compound with a dibrominated aromatic core (e.g., 2,7-dibromo-9,9-dimethylfluorene).
Materials and Reagents
-
This compound (1.1 eq.)
-
2,7-Dibromo-9,9-dimethylfluorene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or suitable Buchwald ligand (e.g., XPhos) (8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 eq.)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Experimental Workflow Diagram
References
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of fluorine substituted π-bridges on the photovoltaic performance of organic small-molecule donor materials - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. 123572-59-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 10. This compound | 123572-59-8 [sigmaaldrich.com]
- 11. pschemicals.com [pschemicals.com]
- 12. 123572-59-8|this compound|BLD Pharm [bldpharm.com]
- 13. Molecularly engineered hole-transport material for low-cost perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2,4-Difluoro-5-(trifluoromethoxy)aniline in the Synthesis of Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, prized for their high contrast, vibrant colors, and design flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. This guide provides a detailed technical overview of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a highly versatile fluorinated building block, and its strategic application in the synthesis of next-generation OLED materials. We will explore the profound influence of its unique substitution pattern on the electronic and physical properties of derived materials, and provide detailed protocols for synthesis, purification, and characterization, aimed at researchers and professionals in materials science and drug development.
Introduction: The Strategic Advantage of Fluorination
The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science. In the context of OLEDs, fluorinated compounds are instrumental in fine-tuning the optoelectronic properties of materials to enhance device efficiency, stability, and longevity. The subject of this guide, this compound (CAS 123572-59-8), is a prime example of a strategically designed precursor.[2]
The molecule's key features are:
-
Two Fluoro Substituents (-F): These strongly electron-withdrawing groups, positioned at the 2 and 4 positions, significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of any derived molecule. This is crucial for optimizing charge injection and transport within the OLED device stack.
-
Trifluoromethoxy Group (-OCF3): This moiety is a powerful functional group known for its potent electron-withdrawing nature and its ability to increase lipophilicity and metabolic stability.[3] In OLED materials, the -OCF3 group contributes to enhanced thermal stability and can improve the material's resistance to degradation, a critical factor for device lifetime. The C-F bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage and other degradation pathways.[4]
The synergistic effect of these fluorine-containing groups makes this compound an exceptionally valuable building block for creating materials with deep HOMO levels, high thermal stability, and excellent charge-transporting properties, particularly for use as Hole Transport Layer (HTL) materials and hosts for the emissive layer.
Application in Hole Transport Material (HTM) Synthesis
Hole Transport Materials (HTMs) are a critical component of OLED devices, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM should possess a suitable HOMO level for efficient hole injection from the anode (typically Indium Tin Oxide, ITO) and effective hole transfer to the emissive layer. Furthermore, high thermal stability is required to withstand the heat generated during device operation.
The aniline nitrogen of this compound provides a reactive site for common cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling its incorporation into larger, conjugated molecular structures. The strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups helps to lower the HOMO level of the resulting HTM, which can lead to improved device performance.
Protocol 1: Synthesis of a Representative Triarylamine-based HTM
This protocol outlines a general procedure for the synthesis of a triarylamine-based HTM using this compound. This is a representative example, and specific reaction conditions may need to be optimized for different target molecules.
Reaction Scheme:
Caption: Synthetic workflow for a triarylamine HTM.
Materials:
-
This compound
-
A suitable diaryl bromide (e.g., 4,4'-dibromobiphenyl)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(tert-butyl)phosphine (P(t-Bu)3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add the diaryl bromide, this compound (2.2 equivalents), Pd(OAc)2 (2 mol%), P(t-Bu)3 (4 mol%), and NaOtBu (3 equivalents) to a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification (Chromatography): Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Purification (Sublimation): For OLED-grade purity (>99.5%), the material must undergo gradient sublimation purification.[5][6][7] This process removes residual impurities that can act as charge traps and degrade device performance.
Characterization of Derived Materials
Thorough characterization is essential to validate the properties of the newly synthesized material and to predict its performance in an OLED device.
Protocol 2: Photophysical and Electrochemical Characterization
This protocol outlines the standard techniques used to determine the key electronic properties of the synthesized HTM.
Caption: Workflow for material characterization.
A. UV-Visible and Photoluminescence (PL) Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the HTM in a suitable solvent (e.g., toluene or THF). For thin-film measurements, deposit a film of the material onto a quartz substrate by spin-coating or thermal evaporation.
-
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a spectrofluorometer.
-
Data Analysis: Determine the absorption maximum (λ_abs) and emission maximum (λ_em). The optical band gap (Eg) can be estimated from the onset of the absorption edge using the equation: Eg (eV) = 1240 / λ_onset (nm).
B. Cyclic Voltammetry (CV):
-
Purpose: CV is used to determine the HOMO and LUMO energy levels of the material.[8]
-
Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The HTM is dissolved in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane). Ferrocene is typically added as an internal standard.[8][9]
-
Measurement: Scan the potential to record the oxidation and reduction peaks of the material.
-
Calculation:
-
The HOMO level can be calculated from the onset potential of the first oxidation peak (E_ox) relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[8][10] A common empirical formula is: E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] [8]
-
The LUMO level can be estimated by adding the optical band gap to the HOMO energy: E_LUMO = E_HOMO + Eg [10]
-
Protocol 3: Thermal Analysis
A. Thermogravimetric Analysis (TGA):
-
Purpose: TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[11]
-
Procedure: Place a small amount of the purified HTM in a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A high Td (often > 350 °C) is desirable for OLED materials.
B. Differential Scanning Calorimetry (DSC):
-
Purpose: DSC is used to determine the glass transition temperature (Tg), the temperature at which an amorphous solid becomes rubbery.[11][12] A high Tg indicates good morphological stability of the thin film, which is crucial for device lifetime.
-
Procedure: Heat a small sample of the HTM in a DSC pan through a heat-cool-heat cycle under a nitrogen atmosphere.
-
Data Analysis: The Tg is identified as a change in the baseline of the heat flow curve during the second heating scan.
Table 1: Representative Data for a Hypothetical HTM Derived from this compound
| Property | Value | Technique | Significance |
| λ_abs (solution) | 350 nm | UV-Vis | Absorption characteristics |
| λ_em (solution) | 420 nm | PL | Emission color (if emissive) |
| Optical Band Gap (Eg) | 3.1 eV | UV-Vis | Energy difference between HOMO and LUMO |
| HOMO Level | -5.4 eV | CV | Governs hole injection efficiency |
| LUMO Level | -2.3 eV | CV + UV-Vis | Governs electron blocking capability |
| Decomposition Temp (Td) | 400 °C | TGA | High thermal stability |
| Glass Transition Temp (Tg) | 130 °C | DSC | Good morphological stability |
OLED Device Fabrication and Evaluation
The final step is to incorporate the synthesized HTM into an OLED device to evaluate its performance.
Protocol 4: Fabrication of a Multilayer OLED
This protocol describes the fabrication of a standard OLED device structure by thermal evaporation in a high-vacuum chamber.[13][14]
Caption: Typical multilayer OLED device architecture.
Procedure:
-
Substrate Cleaning: Thoroughly clean pre-patterned ITO-coated glass substrates using a sequence of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol in an ultrasonic bath.[13] Dry the substrates with a nitrogen gun.
-
HTL Deposition: Place the cleaned substrates in a high-vacuum thermal evaporator. Deposit the synthesized HTM onto the ITO anode. A typical thickness is 30-50 nm.
-
EML Deposition: Deposit the emissive layer. This can be a single material or a host material doped with an emissive guest.
-
ETL Deposition: Deposit an electron transport layer (e.g., TPBi).[15]
-
Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Aluminum).
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.[13]
Performance Metrics:
The fabricated devices are then tested to evaluate their key performance characteristics:
-
Current Density-Voltage-Luminance (J-V-L): Measures the device's electrical and optical output.
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected, a key measure of device efficiency.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Specifies the color of the emitted light.
-
Operational Lifetime: The time it takes for the device's initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay).
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-performance OLED materials. The strategic placement of its fluoro and trifluoromethoxy substituents provides a reliable method for tuning the electronic and physical properties of target molecules. By lowering HOMO energy levels, increasing thermal stability, and enhancing morphological integrity, materials derived from this aniline precursor can significantly contribute to the development of more efficient and durable OLED displays and lighting solutions. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate novel materials based on this promising intermediate.
References
- 1. ossila.com [ossila.com]
- 2. cochemical.com [cochemical.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 7. omnirnd.com [omnirnd.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ossila.com [ossila.com]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noctiluca.eu [noctiluca.eu]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Introduction: The Strategic Value of a Fluorinated Synthon
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethoxy (-OCF3) group, in particular, has become a highly sought-after substituent due to its unique electronic properties and metabolic stability. It can significantly enhance a molecule's lipophilicity, crucial for traversing biological membranes, and the high strength of the C-F bonds often imparts resistance to metabolic degradation, thereby improving pharmacokinetic profiles.
2,4-Difluoro-5-(trifluoromethoxy)aniline is a key building block that combines the benefits of the trifluoromethoxy group with the versatile reactivity of a substituted aniline core. The aniline moiety serves as a primary handle for nucleophilic substitution or, more powerfully, for carbon-nitrogen bond formation via palladium-catalyzed cross-coupling.[1] Furthermore, the aniline can be readily converted into other functional groups (e.g., halides via Sandmeyer-type reactions), unlocking access to a suite of palladium-catalyzed carbon-carbon bond-forming reactions.[2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to not only replicate but also adapt and troubleshoot these powerful transformations. We will cover direct C-N bond formation via Buchwald-Hartwig amination and provide a strategic roadmap for C-C bond formation through Suzuki-Miyaura, Sonogashira, and Heck couplings.
The Palladium Catalytic Engine: A Mechanistic Overview
At the heart of these transformations is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to orchestrate the precise assembly of new chemical bonds.[3] While specific pathways vary, most palladium-catalyzed cross-coupling reactions adhere to a fundamental three-step cycle.[2][4][5]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.[6]
-
Transmetalation : The organic group (R²) from an organometallic reagent (R²-M, e.g., an organoboron compound) is transferred to the palladium center, displacing the halide (X).[3][5] This step often requires a base to activate the organometallic reagent.
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled together, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3] Sterically bulky ligands can facilitate this final, product-releasing step.[6]
Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, offering broad functional group tolerance where classical methods fail.[1][7] This reaction directly utilizes the aniline's N-H bond, making it the most straightforward coupling strategy for this substrate.
Scientific Rationale
The substrate, this compound, presents a unique challenge. The three strong electron-withdrawing groups (-F, -F, -OCF3) decrease the nucleophilicity of the amine, potentially slowing the reaction.[8] To overcome this, the choice of catalyst system is critical. Modern catalyst systems employ sterically hindered and electron-rich phosphine ligands.
-
Expertise in Ligand Selection : Ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Josiphos families are designed to address specific challenges.[1][9] Their bulkiness promotes the formation of a monoligated, highly reactive L-Pd(0) species and accelerates the rate-limiting reductive elimination step. Their electron-donating character increases the electron density on the palladium, facilitating the initial oxidative addition to the aryl halide.[6]
-
The Role of the Base : A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LHMDS) is required to deprotonate the aniline, forming a more reactive amide that readily engages with the palladium catalyst.[10]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Protocol: Coupling with 4-Bromotoluene
This protocol describes the coupling of this compound with 4-bromotoluene as a model aryl bromide.
| Component | Role | Typical Reagents & Conditions |
| Aniline Substrate | Nucleophile | This compound (1.0 equiv) |
| Aryl Halide | Electrophile | 4-Bromotoluene (1.2 equiv) |
| Pd Precatalyst | Catalyst Source | XPhos Pd G3 (1-2 mol%) or [Pd₂(dba)₃] |
| Ligand | Catalyst Modifier | XPhos (2-4 mol%) (if not using a precatalyst) |
| Base | Activator | Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) |
| Solvent | Reaction Medium | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | Reaction Rate | 80–110 °C |
| Atmosphere | Prevent Oxidation | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
Preparation : To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 213 mg), 4-bromotoluene (1.2 mmol, 205 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and the XPhos Pd G3 precatalyst (0.02 mmol, 16.8 mg).
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition : Through the septum, add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.
Application Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
To utilize our substrate in C-C bond-forming reactions like the Suzuki, Heck, or Sonogashira couplings, the aniline must first be converted into a suitable electrophile, most commonly an aryl halide.
Caption: Strategic conversion of the aniline to an aryl halide for C-C coupling.
Scientific Rationale
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures.[5][11] Its popularity stems from the mild reaction conditions and the stability and low toxicity of the organoboron reagents.[11]
-
Substrate Reactivity : The target electrophile, 1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene, is highly electron-deficient. This property generally makes the oxidative addition step of the catalytic cycle more favorable.[12]
-
Base and Boronic Acid Activation : The base (typically a carbonate like K₂CO₃ or Cs₂CO₃) plays a crucial role in activating the boronic acid. It facilitates the formation of a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which undergoes transmetalation more readily than the neutral boronic acid.[5]
-
Troubleshooting : A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring a thoroughly inert atmosphere, or by using more stable boronic esters, such as pinacol esters.[12]
Detailed Protocol: Coupling with Phenylboronic Acid
This protocol assumes the successful synthesis of 1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene from the parent aniline.
| Component | Role | Typical Reagents & Conditions |
| Aryl Bromide | Electrophile | 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv) |
| Boronic Acid | Nucleophile | Phenylboronic acid (1.5 equiv) |
| Pd Precatalyst | Catalyst Source | SPhos Pd G2 (1-2 mol%) or Pd(OAc)₂ |
| Ligand | Catalyst Modifier | SPhos (2-4 mol%) (if not using a precatalyst) |
| Base | Activator | Potassium Carbonate (K₂CO₃) (2.0 equiv) |
| Solvent | Reaction Medium | Dioxane/Water (e.g., 4:1 v/v) |
| Temperature | Reaction Rate | 80–100 °C |
| Atmosphere | Prevent Oxidation | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
Preparation : To a Schlenk tube, add the aryl bromide (1.0 mmol, 276 mg), phenylboronic acid (1.5 mmol, 183 mg), potassium carbonate (2.0 mmol, 276 mg), and the SPhos Pd G2 precatalyst (0.02 mmol, 14.3 mg).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition : Add 4 mL of dioxane and 1 mL of water (both previously degassed by sparging with nitrogen for 20 minutes).
-
Reaction : Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl product.
Expanded Applications: Sonogashira and Heck Couplings
Once the aryl halide derivative is in hand, the synthetic possibilities expand to other powerful C-C bond-forming reactions.
Sonogashira Coupling
This reaction creates a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne.[13][14] It is invaluable for introducing linear alkyne linkers into complex molecules. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent.[14][15]
| Coupling Partners | Catalyst System | Base/Solvent | Product Type |
| Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Arylalkyne |
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene.[2][16] This transformation is a cornerstone of C-C bond formation and is noted for its high regioselectivity, typically occurring at the less substituted carbon of the alkene double bond.[17]
| Coupling Partners | Catalyst System | Base | Product Type |
| Aryl Halide + Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | K₂CO₃ or Et₃N | Substituted Alkene |
Summary and Outlook
This compound is a high-value building block whose full potential is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. Direct C-N bond formation is readily achieved via Buchwald-Hartwig amination, while a simple conversion to the corresponding aryl halide opens a gateway to a vast array of C-C bond-forming methodologies, including the Suzuki, Sonogashira, and Heck reactions. Understanding the mechanistic principles behind catalyst, ligand, and base selection is paramount to achieving high yields and overcoming the specific electronic challenges posed by this highly functionalized substrate. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile synthon into next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. synarchive.com [synarchive.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents make this compound highly valuable, yet they can also present specific challenges in reaction optimization. This document provides field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a nucleophile?
A1: The primary amino group of this compound makes it an excellent nucleophile in a variety of cross-coupling and condensation reactions. The most common applications include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl or heteroaryl halides and triflates.
-
Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
Diazotization and subsequent reactions: Conversion of the amine to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of functional groups.
Q2: I am seeing low yields in my Buchwald-Hartwig amination with this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Buchwald-Hartwig aminations with this substrate are often multifactorial. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can reduce the nucleophilicity of the aniline. Here’s a troubleshooting guide:
-
Catalyst and Ligand Selection: This is the most critical parameter. For electron-deficient anilines, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos are often superior.[1] It is highly recommended to screen a panel of ligands and palladium precatalysts.[1][2]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.[1]
-
Solvent: Anhydrous and degassed aprotic polar solvents like toluene, dioxane, or DMF are standard. Ensure your solvent is rigorously dried, as water can lead to catalyst deactivation and hydrolysis of the aryl halide.
-
Temperature: Microwave irradiation can significantly accelerate the reaction and improve yields, often allowing for lower overall temperatures and shorter reaction times.[2][3] If using conventional heating, ensure a consistent and appropriate temperature (typically 80-120 °C).
Q3: Is the trifluoromethoxy (-OCF₃) group stable under typical reaction conditions?
A3: The trifluoromethoxy group is known for its high chemical and metabolic stability due to the strong C-F bonds.[4] It is generally stable under a wide range of synthetic conditions, including acidic and basic media, and is resistant to metabolic degradation.[4][5] However, extremely harsh conditions, such as very high temperatures in the presence of strong nucleophiles, could potentially lead to decomposition, though this is rare.
Q4: I am performing a Suzuki-Miyaura coupling on a derivative of this compound (e.g., the corresponding aryl halide). What are the key optimization parameters?
A4: For a successful Suzuki-Miyaura coupling, consider the following:
-
Catalyst/Ligand System: A variety of palladium catalysts can be effective. For challenging couplings, consider using advanced phosphine ligands that promote efficient oxidative addition and transmetalation. Automated systems can rapidly screen catalyst and ligand combinations to find the optimal system.[6]
-
Base and Solvent: A common combination is an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ with a solvent such as 1,4-dioxane or toluene. The choice of base can significantly impact the reaction rate and yield.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is of high purity and is not undergoing decomposition (protodeboronation). Using a slight excess (1.2-1.5 equivalents) is standard practice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a reliable palladium precatalyst. For Pd(II) sources, ensure proper in situ reduction. Consider a pre-formed Pd(0) catalyst. |
| Incorrect base or solvent | Optimize the base and solvent combination. For sensitive substrates, use milder bases like Cs₂CO₃ or K₃PO₄. Ensure the solvent is anhydrous and thoroughly degassed. | |
| Low reaction temperature | Gradually increase the reaction temperature. Consider using microwave heating to improve reaction kinetics.[3] | |
| Multiple Byproducts | Side reactions (e.g., homocoupling) | Adjust the catalyst-to-ligand ratio. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Substrate decomposition | Use milder reaction conditions (lower temperature, weaker base). Protect sensitive functional groups if necessary. | |
| Difficulty in Purification | Co-elution of starting materials and product | Optimize your chromatography conditions. Consider a different stationary phase or solvent system. Derivatization of the product or starting material can sometimes aid separation. |
| Residual catalyst | Use a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and will likely require optimization for your specific substrates.
-
Reaction Setup: In a dry, argon-flushed vial or round-bottom flask, combine the aryl halide/triflate (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable ligand (e.g., XPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., NaOt-Bu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. Microwave-assisted reactions can often be completed in 10-30 minutes at 150 °C.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Acylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a base (e.g., pyridine or triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane or THF, 10 mL).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) if a basic catalyst was used, followed by water and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
Diagrams
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,4-Difluoro-5-(trifluoromethoxy)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Difluoro-5-(trifluoromethoxy)aniline. As a highly functionalized aromatic amine, this compound presents unique challenges during its purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
I. Understanding the Challenges in Purification
The purification of this compound is complicated by several factors inherent to its molecular structure. The presence of an amine group can lead to tailing on silica gel chromatography, while the multiple fluorine substituents and the trifluoromethoxy group influence its solubility and boiling point, requiring careful selection of purification techniques.
Potential Sources of Impurities:
A likely synthetic route to this compound involves the reduction of a corresponding nitrobenzene precursor. Based on this, common impurities in the crude product may include:
-
Unreacted Starting Material: Residual 2,4-Difluoro-5-(trifluoromethoxy)nitrobenzene.
-
Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.
-
Isomeric Byproducts: Positional isomers that may form during the synthesis of the nitrobenzene precursor.
-
Dehalogenated or Defluorinated Species: Byproducts from harsh reaction conditions.
-
Catalyst Residues: If a catalytic hydrogenation is performed.
A logical workflow for the purification of this compound is essential for obtaining a high-purity final product.
Caption: A general decision-making workflow for the purification of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks or tails on silica gel TLC/column chromatography. | The basic amine group is interacting with the acidic silanol groups on the silica surface.[1] | 1. Add a competing amine to the mobile phase: Incorporate 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent system.[1][2] This will neutralize the acidic sites on the silica. 2. Use an alternative stationary phase: Consider using amine-functionalized silica or basic alumina for the column chromatography.[1] |
| Poor separation of the desired product from an impurity with a similar Rf value. | The impurity is likely a positional isomer with very similar polarity. | 1. Optimize the mobile phase: Experiment with different solvent systems. A switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol gradient may provide better selectivity. 2. Employ fractional distillation: If the isomers have a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[3] |
| The product darkens or decomposes during distillation. | The boiling point of this compound is high (198.5°C at 760 mmHg), and prolonged heating can lead to degradation.[4] | 1. Perform vacuum distillation: Reducing the pressure will significantly lower the boiling point, minimizing thermal decomposition.[5][6][7][8] 2. Add a radical scavenger: A small amount of a high-boiling antioxidant like BHT can sometimes prevent oxidative degradation. |
| The product oils out during recrystallization attempts. | The high degree of fluorination can lead to unusual solubility behavior and a reluctance to form a crystalline lattice.[9][10] | 1. Use a two-solvent system: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) at an elevated temperature until turbidity is observed.[11] Then, allow it to cool slowly. 2. Scratch the inside of the flask: This can provide nucleation sites for crystal growth. 3. Consider derivatization: If the free amine is difficult to crystallize, converting it to a salt (e.g., hydrochloride) may yield a more crystalline solid. |
| The final product is still contaminated with the nitro-precursor. | The reduction reaction was incomplete. | 1. Re-subject the mixture to the reduction conditions. 2. Utilize column chromatography: The nitro compound is significantly more polar than the aniline and should separate well on a silica gel column. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification step for a large batch of crude this compound?
A1: For large quantities, vacuum distillation is an excellent first step to remove non-volatile impurities and baseline material. This will provide a significantly cleaner product for subsequent polishing by column chromatography if needed.
Q2: How can I effectively remove residual catalyst from a hydrogenation reaction?
A2: After the reaction, the crude mixture should be filtered through a pad of Celite® to remove the bulk of the catalyst. If very fine particles remain, a second filtration through a finer filter medium may be necessary.
Q3: What are the recommended storage conditions for the purified product?
A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can cause discoloration.[4] Refrigeration at 2-8°C is recommended for long-term storage.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify fluorine-containing impurities.[1][12]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for non-volatile impurities.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a substituted aniline and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
IV. Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is designed for the initial purification of crude this compound to remove non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glass joints are properly greased to maintain a good vacuum.
-
Sample Preparation: Place the crude aniline in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point can be estimated using a pressure-temperature nomograph.
-
Discard any initial lower-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target compound from closely related impurities like isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.
-
A good starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
If the product streaks, add 0.5-1% triethylamine to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase and gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: A schematic of a packed flash chromatography column.
V. Purity Assessment
A multi-technique approach is crucial for confirming the purity of the final product.
| Technique | Purpose | Expected Observations for Pure Product |
| GC-MS | To identify volatile impurities and confirm molecular weight. | A single major peak with the correct mass-to-charge ratio (m/z = 213.11). The fragmentation pattern should be consistent with the structure. |
| ¹H NMR | To confirm the proton environment of the aromatic ring and the amine group. | Signals corresponding to the aromatic protons and the NH₂ protons with the expected chemical shifts and coupling constants. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atoms. | Two distinct signals for the aromatic fluorine atoms and one signal for the trifluoromethoxy group, each with characteristic chemical shifts and coupling patterns.[6][12] |
| FT-IR | To identify key functional groups. | Characteristic peaks for N-H stretching (amine), C-F stretching, and aromatic C=C stretching. |
VI. References
-
BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. BenchChem.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Finger, G. C., & Kruse, C. W. (1956). Preparation of Fluorinated Anilines. U.S. Patent 4,145,364.
-
BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem.
-
BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.
-
ChemScene LLC. (n.d.). This compound. MilliporeSigma.
-
Texium. (2020). Vacuum Distillation of Aniline.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?.
-
Reddit. (2014). Purify and dry aniline?.
-
Ambeed, Inc. (n.d.). This compound. MilliporeSigma.
-
Wikipedia. (n.d.). Vacuum distillation.
-
Bayer Aktiengesellschaft. (2002). Preparation of fluorinated anilines. U.S. Patent 7,154,006B2.
-
Hooker Chemicals & Plastics Corp. (1979). Method of preparing 2,4-difluoroaniline. EP0001825A1.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry LibreTexts. (2021). 2.2: Distillation.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
Hooker Chemicals & Plastics Corp. (1981). Method of preparing 2,4-difluoroaniline. U.S. Patent 4,294,988.
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
-
Busch South Africa. (n.d.). Vacuum Distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. biophysics.org [biophysics.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Troubleshooting of Distillation | PPTX [slideshare.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. 261944-56-3|2,4-Difluoro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline. This valuable building block is critical in the development of novel pharmaceuticals and agrochemicals, but its synthesis presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key process decisions.
Proposed Synthetic Pathway
The most industrially viable pathway to this compound involves a two-step sequence starting from the precursor 1,3-difluoro-4-(trifluoromethoxy)benzene. This approach confines the challenges to two primary transformations: electrophilic nitration and subsequent reduction.
Technical Support Center: Synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline Derivatives
Welcome to the technical support center for the synthesis of 2,4-difluoro-5-(trifluoromethoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common challenges encountered during the synthesis of these complex fluorinated molecules.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low overall yield is a frequent issue and can often be attributed to a few critical steps. The introduction of the trifluoromethoxy (OCF3) group is notoriously challenging due to the instability of the trifluoromethoxide anion.[1] Additionally, nucleophilic aromatic substitution (SNAAr) reactions to introduce the fluorine atoms can be sluggish or lead to side products if not properly controlled. Finally, the reduction of a nitro group to an aniline in the presence of other sensitive functional groups requires careful selection of reagents and conditions to avoid undesired side reactions.
Q2: I am observing significant by-product formation during the trifluoromethoxylation step. How can I improve the selectivity?
By-product formation in trifluoromethoxylation is often due to the high reactivity and instability of the reagents. Traditional methods often require harsh conditions, leading to decomposition and side reactions.[2] Modern approaches using specialized reagents like Togni's reagent II or silver-based systems can offer milder conditions and improved selectivity.[2][3][4] Optimizing the solvent, temperature, and reaction time is crucial. For instance, using a non-polar solvent can sometimes suppress the formation of polar by-products.
Q3: The fluorination reaction (Halex reaction) is not going to completion. What can I do to drive the reaction forward?
Incomplete Halex reactions are typically due to insufficient reactivity of the starting material or deactivation of the fluoride source. The nitro group in the ortho or para position is essential for activating the leaving group (usually chlorine).[5] Ensure your starting material has the appropriate electronic properties. The choice of fluoride source (e.g., KF, CsF) and solvent is also critical. Aprotic polar solvents like DMSO or sulfolane are often used to enhance the nucleophilicity of the fluoride ion. The use of a phase-transfer catalyst can also be beneficial.[6]
Q4: During the reduction of the nitro group, I am seeing loss of the fluorine or trifluoromethoxy groups. How can I prevent this?
The reduction of a nitro group in a poly-fluorinated aromatic compound requires a delicate balance. Harsh reduction conditions, such as high-pressure hydrogenation with certain catalysts, can lead to hydrodefluorination or cleavage of the OCF3 group. Catalytic transfer hydrogenation using reagents like ammonium formate with Pd/C can be a milder alternative.[5] Chemical reductions using metals like iron or tin in acidic media are also common, but the reaction conditions must be carefully optimized to avoid side reactions.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Improving Yield in the Trifluoromethoxylation Step
The introduction of the OCF3 group is a critical and often yield-limiting step.
// Nodes Start [label="Low Yield in\nTrifluoromethoxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Evaluate Trifluoromethoxylating\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Assess Substrate\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent_Togni [label="Consider Togni Reagent II\nfor milder conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Silver [label="Use Silver-Mediated Methods\nfor direct C-H trifluoromethoxylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Solvent [label="Vary Solvent Polarity\n(e.g., Toluene vs. DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Temp [label="Adjust Temperature\n(stepwise increase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Base [label="Screen Different Bases\n(e.g., Cs2CO3, K3PO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_EWG [label="Ensure presence of\nElectron-Withdrawing Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Improved Yield and\nSelectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent; Start -> CheckConditions; Start -> CheckSubstrate; CheckReagent -> Reagent_Togni [label="If harsh conditions are an issue"]; CheckReagent -> Reagent_Silver [label="For unactivated arenes"]; CheckConditions -> Conditions_Solvent; CheckConditions -> Conditions_Temp; CheckConditions -> Conditions_Base; CheckSubstrate -> Substrate_EWG; Reagent_Togni -> Solution; Reagent_Silver -> Solution; Conditions_Solvent -> Solution; Conditions_Temp -> Solution; Conditions_Base -> Solution; Substrate_EWG -> Solution; } .enddot Caption: Troubleshooting workflow for trifluoromethoxylation.
Problem: Low yield or decomposition during trifluoromethoxylation.
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Instability | Switch to a more stable trifluoromethoxylation reagent, such as Togni's reagent II.[4] | Traditional sources of the OCF3 group can be unstable, leading to low yields and by-products. Modern electrophilic trifluoromethylating reagents are often more stable and provide milder reaction conditions. |
| Harsh Reaction Conditions | If using a traditional method (e.g., with SbF3/SbCl5), carefully control the temperature and reaction time.[8] | High temperatures can lead to decomposition of both the reagent and the product. |
| Sub-optimal Solvent | Screen a range of solvents with varying polarities (e.g., DCM, MeCN, Toluene). | The solvent can significantly impact the solubility of reagents and the stability of intermediates. |
| Inappropriate Base | If a base is required, screen different options (e.g., organic vs. inorganic bases) to find the optimal balance between reactivity and stability. | The choice of base can influence the rate of reaction and the formation of by-products. |
Guide 2: Optimizing the Nucleophilic Aromatic Substitution (SNAAr) for Fluorination
Achieving high yields in the fluorination step requires careful optimization of the reaction conditions.
// Nodes Start [label="Incomplete Fluorination", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FluorideSource [label="Fluoride Source\n(KF, CsF)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Choice\n(DMSO, Sulfolane)", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; PhaseTransfer [label="Phase-Transfer Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Anhydrous [label="Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="High Yield of\nFluorinated Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> FluorideSource; Start -> Solvent; Start -> Temperature; Start -> PhaseTransfer; Start -> Anhydrous; FluorideSource -> Result; Solvent -> Result; Temperature -> Result; PhaseTransfer -> Result; Anhydrous -> Result; } .enddot Caption: Key parameters for optimizing SNAAr fluorination.
Problem: The fluorination reaction is slow, incomplete, or gives a low yield.
| Parameter | Optimization Strategy | Scientific Rationale |
| Fluoride Source | Use spray-dried KF or anhydrous CsF. | The reactivity of the fluoride source is highly dependent on its surface area and dryness. Water can solvate the fluoride ion, reducing its nucleophilicity. |
| Solvent | Employ a high-boiling point, polar aprotic solvent such as DMSO or sulfolane. | These solvents effectively solvate the cation of the fluoride salt, leaving a "naked" and more reactive fluoride anion. |
| Temperature | Gradually increase the reaction temperature, monitoring for product formation and by-product generation by TLC or GC. | SNAAr reactions are often kinetically slow and require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. |
| Phase-Transfer Catalyst | Add a phase-transfer catalyst like a quaternary ammonium salt or a crown ether.[6] | These catalysts help to transport the fluoride ion from the solid phase into the organic phase where the reaction occurs. |
Guide 3: Selective Reduction of the Nitro Group
The final step of reducing the nitro group to an aniline requires a method that is compatible with the existing fluoro and trifluoromethoxy substituents.
Problem: During the reduction of the nitro group, defluorination or other side reactions occur.
| Reduction Method | Protocol | Advantages and Considerations |
| Catalytic Hydrogenation | Use a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate).[5][9] | Generally high-yielding and clean. The choice of solvent and catalyst loading can be optimized to minimize side reactions. Over-reduction or hydrodefluorination can occur with prolonged reaction times or high catalyst loading. |
| Metal/Acid Reduction | Use a metal such as iron powder or tin(II) chloride in an acidic medium (e.g., acetic acid or HCl).[7] | Cost-effective and often provides good yields. The reaction can be exothermic and requires careful temperature control. Work-up can be more complex due to the formation of metal salts. |
Experimental Protocols
Protocol 1: Trifluoromethoxylation using Togni's Reagent II
This protocol is adapted from modern methods for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[4]
-
To a solution of the N-hydroxyacetamido precursor (1.0 eq) in chloroform, add Togni's reagent II (1.2 eq) and a catalytic amount of cesium carbonate (Cs2CO3, 0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-(trifluoromethoxy)acetamido intermediate is then dissolved in nitromethane.
-
Heat the solution to 120 °C and monitor the rearrangement to the final ortho-trifluoromethoxylated aniline derivative.[4]
-
Purify the final product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation for Nitro Group Reduction
This is a mild and effective method for reducing the nitro group without affecting other sensitive functionalities.[5]
-
In a round-bottom flask, dissolve the nitro-containing substrate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add palladium on carbon (5-10 wt% Pd, 5 mol%) to the solution.
-
To this mixture, add ammonium formate (5-10 eq) in portions.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
Purify as needed by crystallization or column chromatography.
Data Summary
The following table summarizes typical reaction conditions and expected yields for key synthetic steps.
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Trifluoromethoxylation | N-hydroxy precursor, Togni's reagent II, Cs2CO3 (cat.), Chloroform, RT; then MeNO2, 120°C | 60-85% | [4] |
| Halex Fluorination | Dichloro-nitro precursor, spray-dried KF, DMSO, 150-180°C | 70-90% | [5] |
| Nitro Reduction | Nitro precursor, Pd/C, Ammonium formate, Methanol, RT | 85-98% | [5][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. 2-Fluoro-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Coupling Reactions
Welcome to our dedicated technical support center for navigating the complexities of coupling reactions with 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges. Here, we synthesize technical accuracy with field-proven insights to ensure your success with this versatile but challenging building block.
Introduction: The Reactivity Profile of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] However, the very electronic nature of these substituents presents distinct challenges in common coupling reactions. The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group significantly reduce the nucleophilicity of the aniline nitrogen, making it a challenging substrate for many standard coupling protocols.[3]
This guide provides a structured approach to troubleshooting common side reactions and optimizing reaction conditions for key transformations involving this aniline.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[4][5] However, the reduced nucleophilicity of this compound often leads to sluggish reactions and the emergence of side products.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is showing low conversion. What are the primary causes?
A1: Low conversion is the most common issue and typically stems from the aniline's poor nucleophilicity.[3] The electron-withdrawing groups deactivate the nitrogen atom, making the crucial C-N bond-forming reductive elimination step of the catalytic cycle slow.[6]
Troubleshooting Steps:
-
Ligand Choice: Standard phosphine ligands may not be sufficient. Employ electron-rich, bulky biaryl phosphine ligands like BrettPhos or RuPhos, which are designed to accelerate the catalytic cycle with challenging substrates.[3]
-
Base Selection: A strong, non-nucleophilic base is critical for deprotonating the weakly acidic N-H bond. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often essential.[3]
-
Catalyst System: Utilize well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) to ensure the consistent generation of the active Pd(0) species.[3][7]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be necessary to overcome the activation energy barrier.
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I prevent this?
A2: Hydrodehalogenation, where the halide on your coupling partner is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig couplings.[4] This can be exacerbated by certain catalyst systems and reaction conditions.
Mitigation Strategies:
-
Ligand Selection: Certain ligands are more prone to promoting hydrodehalogenation. Screening different ligands can identify a system that favors the desired C-N coupling.
-
Base Choice: While strong bases are often necessary, they can sometimes contribute to this side reaction. If possible, screen slightly weaker bases like LHMDS or K₃PO₄ in conjunction with a highly active catalyst system.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to increased side product formation. Monitor the reaction closely by TLC or LC-MS and stop it once the consumption of the limiting reagent has plateaued.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound
-
Aryl bromide
-
BrettPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction.
Section 2: Amide Coupling
Forming an amide bond with this compound can be challenging due to its low nucleophilicity, often requiring more potent coupling reagents or harsher conditions than standard protocols.
Frequently Asked Questions (FAQs)
Q1: Standard amide coupling reagents like EDC/HOBt are giving me poor yields. What should I try next?
A1: The low nucleophilicity of the aniline often requires the in-situ generation of a more reactive acylating agent.[8]
Alternative Strategies:
-
Acyl Fluoride Formation: A highly effective method involves the in-situ formation of an acyl fluoride from the carboxylic acid using a reagent like cyanuric fluoride, followed by reaction with the aniline at elevated temperatures.[8]
-
Potent Coupling Reagents: Consider using more powerful uronium- or phosphonium-based coupling reagents such as HATU or PyBOP, which can be effective for coupling with electron-deficient anilines.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the activated carboxylic acid species, reducing the yield.
Q2: I am observing the formation of an unidentified, high-molecular-weight byproduct. What could it be?
A2: With highly activated carboxylic acids, self-condensation or reaction with the coupling reagent can sometimes occur. Additionally, ensure the purity of your starting aniline, as impurities can lead to unexpected side products.
Troubleshooting:
-
Slow Addition: Add the coupling reagent slowly to a solution of the carboxylic acid, aniline, and a non-nucleophilic base (like DIPEA) at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This can minimize side reactions of the activated intermediate.
-
Purity Check: Verify the purity of your this compound by NMR or GC-MS before use.
Experimental Protocol: Amide Coupling via Acyl Fluoride
This protocol is adapted for challenging couplings with electron-deficient anilines.[8]
Reagents & Equipment:
-
Carboxylic acid
-
This compound
-
Cyanuric fluoride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Acyl Fluoride Formation: In an oven-dried flask, dissolve the carboxylic acid (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (5 mL). Cool the solution to 0 °C. Add cyanuric fluoride (0.4 mmol) portion-wise and stir at 0 °C for 1 hour.
-
Amine Addition: Add a solution of this compound (1.1 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Potential C-F Bond Activation and Hydrodefluorination
While aryl C-F bonds are generally robust, under certain palladium-catalyzed conditions, particularly with highly electron-rich and bulky phosphine ligands at elevated temperatures, C-F bond activation leading to hydrodefluorination can occur.[9][10]
Frequently Asked Questions (FAQs)
Q1: I suspect I am getting hydrodefluorination on the aniline ring. How can I confirm this and prevent it?
A1: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom. This side reaction can be a significant issue in palladium-catalyzed reactions of fluoroarenes.[9][10]
Confirmation and Prevention:
-
Mass Spectrometry: The most direct way to confirm hydrodefluorination is to look for a product with a mass that is 18 amu less than the expected product (loss of F, gain of H).
-
Reaction Conditions: This side reaction is often promoted by harsh conditions. Try to lower the reaction temperature and catalyst loading.
-
Ligand Choice: While bulky, electron-rich ligands are often necessary for the primary coupling reaction, they can also facilitate C-F activation. If hydrodefluorination is a major issue, screening less electron-rich or bulky ligands may be necessary, although this might come at the cost of lower conversion for the desired reaction.
-
Alternative Metals: In some cases, switching to a different transition metal catalyst, such as nickel, might alter the reaction pathway and avoid C-F activation.[11]
Visualization: Troubleshooting Logic for Side Reactions
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
managing regioselectivity in reactions with 2,4-Difluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support guide for 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 116369-34-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regiochemical control of reactions involving this versatile but complex building block. Our guidance is grounded in established chemical principles and validated by experimental data to ensure you can navigate the synthetic challenges posed by this molecule with confidence.
Introduction: Understanding the Reactivity Landscape
This compound is a valuable reagent in medicinal chemistry and materials science, often used in the synthesis of kinase inhibitors and other advanced materials. Its synthetic utility is, however, accompanied by significant challenges in controlling regioselectivity. The molecule's reactivity is governed by a complex interplay between a powerful ortho,para-directing amine, two deactivating but ortho,para-directing fluorine atoms, and a strongly deactivating, meta-directing trifluoromethoxy group.
This guide will help you dissect these competing influences to achieve your desired synthetic outcome.
Troubleshooting Guide: Regioselectivity Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each entry details the underlying cause of the issue and provides actionable, step-by-step protocols for resolution.
Question 1: "I am attempting an electrophilic aromatic substitution (e.g., bromination) and getting a mixture of products, or no reaction at all. How can I selectively functionalize the C6 position?"
Root Cause Analysis: The regioselectivity of electrophilic aromatic substitution (EAS) on this aniline is a classic case of competing directing effects. The potent activating effect of the amino group (-NH2) is the dominant factor. It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. However, the C2 and C4 positions are already substituted with fluorine atoms. This leaves the C6 position as the most electronically enriched and sterically accessible site for electrophilic attack. The trifluoromethoxy (-OCF3) group at C5 further deactivates the ring, making harsh reaction conditions potentially necessary, which can lead to side reactions.
Solution Workflow:
1. Protect the Amine: The high reactivity of the aniline can lead to side reactions, including oxidation or N-substitution. Protecting it as an acetanilide is a crucial first step. This moderates the activating effect and improves solubility.
2. Select the Right Halogenating Agent: For bromination, avoid using harsh reagents like neat Br2, which can lead to over-bromination or decomposition. N-Bromosuccinimide (NBS) is the reagent of choice for controlled, selective monobromination.
3. Optimize Reaction Conditions: The choice of solvent and temperature is critical. Acetic acid is an effective solvent that can facilitate the reaction without promoting decomposition.
Validated Protocol: Selective C6 Bromination
-
Protection: To a solution of this compound (1.0 eq) in acetic acid, add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours until TLC analysis confirms the complete formation of the acetanilide.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into ice-water. The product, N-(6-bromo-2,4-difluoro-5-(trifluoromethoxy)phenyl)acetamide, will precipitate. Filter the solid, wash with water, and dry under vacuum.
-
Deprotection (if required): The acetanilide can be hydrolyzed back to the free aniline using acidic (e.g., HCl in ethanol) or basic (e.g., NaOH in methanol/water) conditions.
Logical Flow: Achieving C6 Selectivity
Caption: Workflow for selective C6 bromination.
Question 2: "I need to substitute one of the fluorine atoms via Nucleophilic Aromatic Substitution (SNAr). Which fluorine is more reactive and what conditions should I use?"
Root Cause Analysis: Successful SNAr requires a potent nucleophile and a leaving group (in this case, fluoride) positioned ortho or para to a strong electron-withdrawing group (EWG). In this molecule, the -OCF3 group is a powerful EWG.
-
C4-Fluorine: This fluorine is ortho to the -OCF3 group.
-
C2-Fluorine: This fluorine is para to the -OCF3 group.
Both positions are activated towards SNAr. However, in many cases, the para position exhibits slightly higher reactivity due to more effective stabilization of the negative charge in the Meisenheimer complex intermediate across the ring. The strong electron-donating -NH2 group deactivates the ring for SNAr, meaning forcing conditions (high temperature, strong base) are often required.
Solution Workflow:
1. Choose Your Target: Decide if you need to substitute the C2 or C4 position. While the C2 position is often more reactive, conditions can sometimes be tuned to favor one over the other, although achieving perfect selectivity can be difficult.
2. Select Nucleophile and Base: Use a strong nucleophile. For example, to introduce an alkoxy group, use the corresponding alcohol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ. A strong base like potassium carbonate can also be effective.
3. Use an Appropriate Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is essential to solvate the cationic counter-ion and accelerate the reaction.
Validated Protocol: Selective C2-Methoxy Substitution
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) to anhydrous DMF.
-
Nucleophile Generation: Cool the suspension to 0 °C and slowly add methanol (2.0 eq). Stir for 20 minutes at 0 °C to allow for the formation of sodium methoxide.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored carefully by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: SNAr Regioselectivity Factors
| Factor | Influence on C2-F Substitution | Influence on C4-F Substitution | Rationale |
| Electronic Effect | Highly Activated (Para to -OCF3) | Activated (Ortho to -OCF3) | The negative charge of the Meisenheimer complex is delocalized onto the -OCF3 group from both positions. |
| Steric Hindrance | Less hindered by -NH2 | More hindered by adjacent -OCF3 | The C2 position is generally more sterically accessible to incoming nucleophiles. |
| Typical Outcome | Major Product | Minor Product or not observed | A combination of strong electronic activation and lower steric hindrance favors substitution at C2. |
Frequently Asked Questions (FAQs)
Q1: Can I perform a Sandmeyer reaction on this aniline? A: Yes. The amino group can be converted to a diazonium salt using standard conditions (e.g., NaNO2, HCl at 0 °C). This diazonium salt is a versatile intermediate that can be converted to a variety of functional groups (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions. This is an excellent strategy for introducing functionality at the C1 position.
Q2: What is the best way to perform a Suzuki or Buchwald-Hartwig coupling with this molecule? A: Direct coupling of the aniline is not feasible. You must first convert the molecule into a suitable coupling partner. The most common strategy is to first perform a Sandmeyer reaction (as described above) to replace the -NH2 group with a halide (e.g., -Br or -I). For example, converting the aniline to 1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene provides an excellent substrate for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.
Q3: Why is the -OCF3 group considered meta-directing for EAS but activating for SNAr? A: This is due to the different mechanisms of the two reactions.
-
For EAS (electrophilic attack): The -OCF3 group is strongly electron-withdrawing by induction due to the highly electronegative fluorine atoms. This removes electron density from the ring, deactivating it towards attack by electron-deficient electrophiles. The deactivation is strongest at the ortho and para positions, thus making it a meta-director by default.
-
For SNAr (nucleophilic attack): The reaction is driven by the attack of an electron-rich nucleophile. The strongly electron-withdrawing nature of the -OCF3 group is beneficial here, as it helps to stabilize the negative charge of the Meisenheimer complex intermediate, particularly when it is positioned ortho or para to the site of attack.
Decision Tree: Choosing the Right Synthetic Strategy
Caption: Decision tree for functionalizing the aniline ring.
Technical Support Center: HPLC Method Development for 2,4-Difluoro-5-(trifluoromethoxy)aniline Purity Analysis
Welcome to the technical support center for the HPLC analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing a robust purity method for this specific analyte.
The unique structure of this compound, with its multiple fluorine atoms and the trifluoromethoxy group, presents specific challenges in reversed-phase HPLC.[1] These functional groups significantly influence the molecule's polarity, retention behavior, and potential for secondary interactions with the stationary phase.[1][2] This guide will address these challenges with scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection for this compound?
A1: Due to the presence of multiple fluorine atoms, a standard C18 column might not provide optimal selectivity.[3] Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl chains, are highly recommended as a starting point.[3][4] These phases can offer unique retention mechanisms, including dipole-dipole and π-π interactions, which can be advantageous for separating fluorinated compounds from their potential impurities.[3] However, a high-quality, end-capped C18 or C8 column can also be effective, especially when paired with an optimized mobile phase.[5]
Q2: I'm observing significant peak tailing for the main analyte peak. What are the likely causes and how can I fix it?
A2: Peak tailing for aniline-containing compounds is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the basic amine group of the aniline and residual silanol groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.5 with an appropriate buffer (e.g., phosphate or formate) will protonate the aniline, minimizing its interaction with silanols.[6]
-
Solution 2: Use of an End-Capped Column: Ensure you are using a high-quality, fully end-capped column to reduce the number of accessible silanol groups.[7]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to saturate the active silanol sites. However, be mindful of its UV cutoff and potential for ion suppression if using mass spectrometry detection.
-
Solution 4: Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or sample concentration.
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Retention time drift can be caused by several factors:[8]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is particularly important when changing mobile phase compositions.[8]
-
Mobile Phase Inconsistency: If preparing the mobile phase online, check that the pump is mixing accurately. For manually prepared mobile phases, ensure they are thoroughly mixed and degassed.[8] Temperature fluctuations can also affect mobile phase viscosity and, consequently, retention times; using a column oven is highly recommended.[8]
-
Column Contamination: A buildup of contaminants from the sample matrix can alter the stationary phase chemistry over time. Implement a regular column washing procedure.[9]
Q4: How do I develop a stability-indicating method for this compound?
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[10][11] This requires performing forced degradation studies.[11][12] The compound should be subjected to stress conditions such as:
-
Acid and Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).
-
Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the sample in both solid and solution forms.
-
Photostability: Expose the sample to UV and visible light as per ICH Q1B guidelines.[12]
The goal is to achieve 5-20% degradation.[12][13] The resulting stressed samples are then analyzed by HPLC to ensure that all degradation peaks are baseline-resolved from the main peak and from each other.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during method development for this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[15] | Lower mobile phase pH (2.5-3.5), use a highly end-capped column, or add a competing base (e.g., TEA).[6] |
| Column overload.[7] | Reduce sample concentration or injection volume.[7] | |
| Mismatched sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] | |
| Peak Fronting | Column overload (less common for tailing). | Dilute the sample or reduce injection volume. |
| Poorly packed column bed. | Replace the column. | |
| Split Peaks | Partially blocked column frit.[16] | Reverse and flush the column. If the problem persists, replace the frit or the column.[16] |
| Sample solvent stronger than the mobile phase.[15] | Dissolve the sample in a weaker solvent or the mobile phase itself. | |
| Void at the column inlet.[7] | Replace the column. |
Issue 2: Retention and Resolution Problems
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or Very Early Elution | Mobile phase is too strong.[8] | Decrease the percentage of the organic solvent in the mobile phase.[8] |
| Incorrect column choice. | Consider a more retentive stationary phase (e.g., a longer alkyl chain or a PFP phase).[3] | |
| Excessively Long Retention | Mobile phase is too weak. | Increase the organic solvent percentage or switch to a stronger organic solvent (e.g., from methanol to acetonitrile).[17] |
| Strong secondary interactions. | Optimize mobile phase pH to control the ionization state of the analyte.[6] | |
| Poor Resolution Between Analyte and Impurities | Suboptimal mobile phase composition. | Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol vs. acetonitrile), or modify the mobile phase pH.[6][17] |
| Inadequate stationary phase selectivity. | Screen different column chemistries (e.g., C18, PFP, Cyano).[3] | |
| Insufficient column efficiency. | Use a column with a smaller particle size or a longer length. |
Experimental Protocols
Protocol 1: Initial Method Development Strategy
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for this compound.
-
Analyte Characterization:
-
Initial HPLC Conditions:
-
Column: Start with a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm) or a high-quality end-capped C18 column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast scouting gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the determined maximum wavelength.
-
Injection Volume: 5 µL.
-
Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water.
-
-
Method Optimization:
-
Based on the scouting gradient, adjust the gradient slope to improve the resolution of the main peak from any observed impurities.
-
If peak shape is poor, adjust the mobile phase pH using different additives (e.g., trifluoroacetic acid, phosphate buffer).
-
Evaluate methanol as an alternative to acetonitrile for Mobile Phase B, as it can offer different selectivity.[17]
-
Optimize the column temperature to improve peak shape and resolution.
-
Visualizations
HPLC Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
- 14. scispace.com [scispace.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Impurity Profiling of 2,4-Difluoro-5-(trifluoromethoxy)aniline by LC-MS
Welcome to the technical support center for the impurity profiling of 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established analytical chemistry and regulatory expectations.
I. Troubleshooting Guide: Navigating Common LC-MS Challenges
This section addresses specific issues that may arise during the LC-MS analysis of this compound and its potential impurities.
Q1: I'm observing poor peak shape (tailing or fronting) for the main analyte peak. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue that can compromise resolution and integration accuracy. The causes can be multifaceted, originating from the sample, the LC system, or the column.
Underlying Causes & Solutions:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.
-
Solution: Prepare a dilution series of your sample and inject them to find the optimal concentration that gives a symmetrical peak.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.
-
-
Secondary Interactions: The aniline functional group can interact with residual silanols on the silica-based column packing, causing peak tailing.
-
Solution:
-
Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid (typically 0.1%) to the mobile phase. Formic acid will protonate the aniline, reducing its interaction with silanols.
-
Column Choice: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a modern hybrid particle column) that is less prone to secondary interactions.
-
-
-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
Q2: My sensitivity is low, and I'm struggling to detect trace-level impurities. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity can be a significant hurdle, especially when trying to meet the identification thresholds set by regulatory bodies like the ICH.[2] Improving sensitivity involves optimizing both the liquid chromatography and mass spectrometry parameters.
Strategies for Sensitivity Enhancement:
-
Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. This is a fundamental step for optimal performance.[3][4]
-
Ionization Source Optimization: The efficiency of ionization is critical. For anilines, electrospray ionization (ESI) in positive mode is typically effective.
-
Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[3] Harsh source conditions can sometimes lead to in-source fragmentation, which might reduce the intensity of the desired molecular ion.[5]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For anilines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]+ signal.
-
-
LC Method Adjustments:
-
Flow Rate: Lower flow rates (e.g., using a smaller internal diameter column) can increase ionization efficiency in ESI.
-
Column Selection: Use a high-efficiency column (e.g., with smaller particle sizes like sub-2 µm) to achieve sharper, taller peaks, which improves the signal-to-noise ratio.
-
-
Sample Preparation:
-
Concentration: If possible, concentrate your sample. However, be mindful of potential matrix effects.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes.[3][6] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample.
-
Q3: I have co-eluting peaks, and I can't resolve a known impurity from the main peak. What chromatographic strategies can I employ?
Answer:
Co-elution is a common challenge, especially with structurally similar impurities that may be present in the synthesis of this compound.
Chromatographic Resolution Strategies:
-
Gradient Optimization:
-
Shallow Gradient: Decrease the rate of change of the organic solvent percentage in the mobile phase around the elution time of the co-eluting peaks. This will increase the separation time between them.
-
Isocratic Hold: Introduce an isocratic hold in the gradient at a mobile phase composition just before the elution of the peaks of interest.
-
-
Mobile Phase Composition:
-
Organic Modifier: Switch the organic solvent. If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the aniline and its impurities, leading to changes in retention and potentially resolving co-eluting peaks.
-
-
Stationary Phase Selectivity:
-
Different Column Chemistry: If gradient and mobile phase optimizations are insufficient, a different column chemistry is the next logical step. Phenyl-based columns can offer different selectivity for aromatic compounds compared to standard C18 columns due to pi-pi interactions.
-
-
Temperature:
-
Column Temperature: Varying the column temperature can affect retention times and selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak shape and efficiency but may decrease retention.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the impurity profiling of this compound.
Q4: What are the potential impurities I should be looking for in this compound?
Answer:
Potential impurities can arise from the starting materials, intermediates, by-products of the synthesis, and degradation products.[7] A thorough understanding of the synthetic route is crucial for predicting potential impurities.[7] For this compound, potential impurities could include:
-
Isomeric Impurities: Positional isomers where the fluoro, trifluoromethoxy, or amino groups are in different positions on the aniline ring.
-
Starting Material Residues: Unreacted starting materials from the synthesis.
-
Intermediates: Any stable intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions. This could include compounds with incomplete fluorination or substitution reactions at different positions.
-
Degradation Products: Products formed during storage or analysis, which could involve oxidation or other reactions of the aniline group.
Q5: What are the typical fragmentation patterns for this compound in MS/MS?
Answer:
Understanding the fragmentation patterns is key to structural elucidation of unknown impurities.[5][8] While a definitive fragmentation pattern requires experimental data, we can predict likely pathways based on the structure:
-
Loss of Small Molecules: Expect losses of small, stable neutral molecules such as HF, CO, and potentially from the trifluoromethoxy group.
-
Trifluoromethoxy Group Fragmentation: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of ·OCF3 or ·CF3 radicals. Fragmentation of the trifluoromethyl group itself is also possible.[9]
-
Aniline Ring Fragmentation: The aromatic ring can undergo cleavage, although this typically requires higher collision energies.
A typical workflow for characterizing an unknown would involve obtaining a high-resolution mass spectrum to determine the elemental composition and then performing MS/MS to obtain fragment ions. These fragments can then be pieced together to propose a structure.
Q6: What are the regulatory requirements for impurity profiling that I need to be aware of?
Answer:
Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products.[10] The International Council for Harmonisation (ICH) provides harmonized guidelines that are widely adopted.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[7]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity must be structurally identified.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
-
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities in the final drug product, including degradation products.[11]
It is crucial to use a validated analytical method to accurately quantify impurities and ensure they are within the established acceptance criteria.[2]
III. Experimental Protocol: A Starting Point for LC-MS Method Development
This protocol provides a robust starting point for the analysis of this compound and its impurities. Optimization will likely be necessary for your specific application and instrumentation.
Table 1: Suggested LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC/HPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Gas | 45 psi |
| Drying Gas | 10 L/min at 325 °C |
| Mass Range | m/z 50-500 |
| Data Acquisition | MS1 (Full Scan), Auto MS/MS (TopN) |
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
-
System Equilibration:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample and acquire data using the parameters outlined in Table 1.
-
The use of auto MS/MS will allow for the collection of fragmentation data for the most intense ions in each scan, which is invaluable for impurity identification.
-
-
Data Analysis:
-
Process the data using the instrument's software.
-
Identify the main peak corresponding to this compound.
-
Search for other peaks in the chromatogram that could be potential impurities.
-
For any detected impurities, examine the high-resolution mass spectrum to determine the accurate mass and propose an elemental composition.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
-
IV. Visualizing the Workflow
A logical workflow is essential for systematic impurity profiling.
Caption: Workflow for LC-MS Impurity Profiling.
Caption: Troubleshooting Logic for Chromatographic Issues.
V. References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from --INVALID-LINK--
-
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814.
-
Unknown. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs.
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from --INVALID-LINK--
-
ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from --INVALID-LINK--
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from --INVALID-LINK--
-
Schug, K. A. (2023). Troubleshooting LC-MS. LCGC International. Retrieved from --INVALID-LINK--
-
CHROMacademy. (n.d.). LC-MS Troubleshooting. Retrieved from --INVALID-LINK--
-
Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139).
-
Unknown. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
Cavell, R. G., & Wong, C. Y. (1996). Hexacoordinate Phosphorus. 7. Synthesis and Characterization of Neutral Phosphorus(V) Compounds Containing Divalent Tridentate Diphenol Imine, Azo, and Thio Ligands. Inorganic Chemistry, 35(2), 325-334.
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
-
BenchChem. (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
-
Unknown. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 073-080.
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from --INVALID-LINK--
-
Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound|123572-59-8.
-
Sigma-Aldrich. (n.d.). This compound | 123572-59-8. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 261944-56-3|2,4-Difluoro-5-(trifluoromethyl)aniline.
-
Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline. Retrieved from --INVALID-LINK--
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
-
BLDpharm. (n.d.). 123572-59-8|this compound.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. zefsci.com [zefsci.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. ijdra.com [ijdra.com]
- 11. ema.europa.eu [ema.europa.eu]
troubleshooting failed reactions involving 2,4-Difluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aniline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a potent electron-withdrawing trifluoromethoxy group, significantly modulates the electronic properties of the aniline core. These characteristics impart desirable properties such as enhanced lipophilicity and metabolic stability in target molecules but also introduce specific challenges in chemical synthesis. Understanding the inherent reactivity of this compound is paramount to achieving successful outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: The reactivity of this aniline is dominated by the strong electron-withdrawing nature of the two fluorine atoms and the trifluoromethoxy (-OCF3) group. This significantly reduces the nucleophilicity of the amine group compared to simpler anilines. Consequently, reactions involving nucleophilic attack by the amine, such as acylation or alkylation, may require more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive electrophiles). The aromatic ring is also deactivated towards electrophilic aromatic substitution.
Q2: How should I store and handle this compound?
A2: This compound should be stored in a cool, dark place under an inert atmosphere, typically at 2-8°C. It is a liquid at room temperature. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1] Work in a well-ventilated area or a fume hood is recommended.[1]
Q3: What are the common impurities that might be present in this reagent?
A3: As with many complex chemical syntheses, impurities can arise from starting materials or side reactions during the preparation of this compound. Potential impurities could include regioisomers or precursors from its synthesis. It is crucial to verify the purity of the starting material, typically stated as 97% or higher, by analytical techniques such as NMR or GC-MS before use.[2]
Q4: In what solvents is this compound soluble?
A4: While specific solubility data is not extensively published, based on its structure and the properties of similar fluorinated compounds, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and toluene. Its solubility in highly polar or non-polar solvents may be more limited.
Troubleshooting Failed Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
Low reactivity is the most common challenge due to the electronically deactivated nature of the aniline.
Initial Diagnosis Workflow
References
Technical Support Center: Catalyst Selection for Efficient Reactions of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the optimal catalyst systems for various chemical transformations involving this electron-deficient aniline. The unique electronic properties of this substrate, characterized by two fluorine atoms and a trifluoromethoxy group, present specific challenges and opportunities in cross-coupling and other catalytic reactions. This document will equip you with the knowledge to navigate these challenges and achieve efficient and reproducible results.
Understanding the Substrate: The Electronic Impact of Fluoro and Trifluoromethoxy Groups
This compound is a highly electron-deficient aromatic amine. The fluorine and trifluoromethoxy substituents are strong electron-withdrawing groups, which significantly lowers the electron density of the aniline ring and the nucleophilicity of the amino group. This has profound implications for its reactivity in common catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl system can facilitate the oxidative addition step, which is often rate-limiting. However, it can also impact the other steps in the catalytic cycle, such as transmetalation and reductive elimination, necessitating careful selection of the catalyst, ligand, and base.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with this compound.
Q1: Why is my Buchwald-Hartwig amination reaction sluggish or resulting in low yield?
A1: Low yields in Buchwald-Hartwig aminations with this substrate are often due to a combination of factors related to its electron-deficient nature.
-
Suboptimal Catalyst/Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For electron-deficient anilines, sterically hindered and electron-rich ligands are generally preferred to promote the catalytic cycle.[1]
-
Inappropriate Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they might not be optimal for this substrate, or could lead to side reactions. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance.
-
Catalyst Deactivation: The aniline itself or impurities can act as catalyst poisons. Ensuring the purity of all reagents and solvents is paramount.
Solution Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Q2: I am observing significant side reactions, such as hydrodehalogenation, in my Suzuki-Miyaura coupling. What can I do?
A2: Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction, especially with electron-rich catalyst systems and certain bases.
-
Catalyst System: The choice of palladium source and ligand can influence the extent of hydrodehalogenation. Using a well-defined pre-catalyst can sometimes minimize this side reaction.
-
Base and Solvent: The combination of a strong base and a protic solvent (or residual water) can promote hydrodehalogenation. Using an anhydrous, aprotic solvent and a carefully chosen base is critical.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-catalyst (e.g., SPhos Pd G3) | Provides a more controlled generation of the active Pd(0) species. |
| Base | Use a weaker base (e.g., K₂CO₃, CsF) | Reduces the likelihood of protonolysis of the organopalladium intermediate. |
| Solvent | Ensure strictly anhydrous conditions | Minimizes the source of protons for hydrodehalogenation. |
| Additives | Consider the use of additives like (EtO)₃P | Can sometimes suppress reductive dehalogenation. |
Q3: My Sonogashira coupling is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in Sonogashira couplings with this substrate can be due to several factors.
-
Catalyst System: A standard Pd/Cu co-catalyst system is typically used. The choice of palladium source and ligand can be important. For electron-deficient substrates, a more electron-rich ligand might be beneficial.
-
Base: The reaction requires a base to deprotonate the terminal alkyne. An amine base like triethylamine or diisopropylamine is commonly used and can also serve as the solvent.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling). It is crucial to thoroughly degas the reaction mixture.
Troubleshooting Tips:
-
Ensure all reagents and solvents are rigorously degassed.
-
Use a reliable palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand.
-
Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and of high quality.
-
If using a solid base, ensure it is finely powdered and dry.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst system for cross-coupling reactions with this compound?
A1: There is no single "best" catalyst system, as the optimal choice is highly dependent on the specific reaction type and the coupling partner. However, for many cross-coupling reactions with this electron-deficient aniline, a system comprising a palladium precursor like Pd₂(dba)₃ or a palladacycle pre-catalyst, paired with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos, is an excellent starting point.[1]
Q2: Can I use copper-based catalysts for reactions with this aniline, for example, in an Ullmann condensation?
A2: Yes, Ullmann-type reactions can be a viable alternative to palladium-catalyzed methods, particularly for C-N and C-O bond formation. These reactions typically employ a copper catalyst (e.g., CuI, Cu₂O) and often require higher reaction temperatures. The use of a ligand, such as a diamine or an amino acid, can significantly improve the efficiency and lower the required temperature of Ullmann couplings.
Q3: How does the trifluoromethoxy group influence catalyst selection compared to a trifluoromethyl group?
A3: Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. However, the trifluoromethoxy group is considered to be more lipophilic and can have different steric and electronic effects on the aromatic ring. While the general principles of catalyst selection for electron-deficient substrates apply to both, some fine-tuning of the ligand and reaction conditions may be necessary to account for the subtle differences in their electronic and steric profiles.
Q4: Are there any specific safety precautions I should take when working with this compound and the associated catalysts?
A4: Standard laboratory safety procedures should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). This compound should be handled with care, and its safety data sheet (SDS) should be consulted for specific handling and disposal information. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq.)
-
Aryl bromide (1.2 eq.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add the aryl bromide and this compound to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Recommended Catalyst Systems for Different Reactions
The following table provides a starting point for catalyst selection for various cross-coupling reactions involving this compound. Optimization will likely be required for specific substrates.
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or G3-XPhos | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(dppf)Cl₂, SPhos Pd G3 | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, CsF | Dioxane/H₂O, Toluene |
| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Pyridine |
References
Technical Support Center: Solvent Effects on 2,4-Difluoro-5-(trifluoromethoxy)aniline Reactivity
Welcome to the technical support center for 2,4-Difluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile, electron-deficient aniline in their synthetic workflows. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make solvent selection a critical parameter for controlling reaction outcomes, particularly in nucleophilic aromatic substitution (SNAr), cross-coupling, and derivatization reactions.
This document moves beyond generic advice to provide in-depth, issue-specific troubleshooting and frequently asked questions (FAQs) based on established principles of physical organic chemistry. Our goal is to equip you with the causal understanding needed to rationalize solvent choices and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish. Is my solvent choice the culprit?
A1: Very likely. The rate of Nucleophilic Aromatic Substitution (SNAr) is profoundly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. For an electron-deficient substrate like this compound, the reaction proceeds via an addition-elimination mechanism. The addition of the nucleophile is often the rate-determining step, and its transition state carries a significant negative charge.
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent choices. They possess large dipole moments and can effectively solvate the charged Meisenheimer complex, lowering the activation energy of the reaction.[1][2]
-
Protic Solvents Can Be Detrimental: Protic solvents such as ethanol, methanol, or water can significantly slow down the reaction. They form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, thiolates, or even amines), creating a solvent shell that increases the energetic barrier for the nucleophile to attack the aromatic ring.[1][3] This effect is particularly pronounced for smaller, "harder" nucleophiles.
-
Non-Polar Solvents are Generally Unsuitable: Solvents like toluene, hexane, or dioxane are typically poor choices as they cannot stabilize the charged intermediate, leading to extremely slow or non-existent reaction rates.[2][4]
Troubleshooting Action: If your reaction in a solvent like THF or Dioxane is slow, switch to a more polar aprotic solvent like DMSO or DMF. You should observe a significant rate enhancement.
Q2: I am trying to perform a substitution reaction on this compound with an amine nucleophile. Should I use a protic or aprotic solvent?
A2: The optimal choice depends on the nucleophilicity of the amine and the desired outcome. While polar aprotic solvents are the standard recommendation for SNAr, reactions with amines present a nuanced situation.
-
Polar Aprotic (e.g., DMSO, DMF): These solvents will generally provide the fastest reaction rates by stabilizing the charged intermediate.[1][5] They are the first choice for less reactive amines.
-
Protic (e.g., Ethanol, n-Butanol): While protic solvents can solvate the amine nucleophile and potentially reduce its reactivity, they can also play a beneficial role.[1] They can act as proton-transfer agents to help deprotonate the amine in the transition state and can assist in the departure of the fluoride leaving group through hydrogen bonding.[2][6] For some reactions, this can lead to cleaner product profiles, albeit at the cost of reaction speed.
-
Base Catalysis Consideration: In many SNAr reactions with neutral nucleophiles like amines, the reaction is base-catalyzed. The amine itself or an added non-nucleophilic base helps to deprotonate the intermediate. In less polar solvents, this base catalysis can become more pronounced.[4]
Recommendation: Start with a polar aprotic solvent like DMSO for maximal reactivity. If you encounter side reactions or solubility issues, a polar protic solvent like isopropanol or tert-butanol could be a viable alternative.[7]
Q3: I am observing de-fluorination and other side products. How can the solvent influence this?
A3: Solvent choice can directly impact reaction selectivity and the formation of byproducts.
-
Solvent as a Nucleophile: In protic solvents like alcohols, especially at elevated temperatures, solvolysis can compete with your desired nucleophilic substitution. This would result in the formation of an ether byproduct where the fluorine has been displaced by an alkoxy group from the solvent.
-
Influence on Regioselectivity: this compound has two fluorine atoms that can be displaced. The fluorine at the C4 position (para to the amine) is generally more activated towards nucleophilic attack than the fluorine at the C2 position (ortho to the amine). However, the solvent can subtly influence this selectivity. Highly polar solvents stabilize the transition state leading to the more electronically favored C4 substitution. In some cases, coordinating solvents might favor substitution at the C2 position by interacting with the ortho-amino group.
-
Moisture Content: The presence of water in aprotic polar solvents (which are often hygroscopic) can lead to hydrolysis, replacing a fluorine atom with a hydroxyl group. Always use dry solvents for these reactions.
Troubleshooting Action: If you suspect solvolysis, switch to an aprotic solvent. If regioselectivity is an issue, a systematic solvent screen is recommended (see protocol below). Ensure all solvents are rigorously dried before use.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Solving Poor Solubility
The fluorinated nature of this compound gives it unique solubility characteristics.[8] While it is a liquid at room temperature, its solubility and that of its reaction partners can be a limiting factor.[9]
Issue: Reagents are not fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics.
Protocol: Step-by-Step Solubility Assessment
-
Visual Test: In a small vial, add ~10 mg of your solid reagent (e.g., the nucleophile or catalyst).
-
Solvent Addition: Add 0.5 mL of your chosen solvent (e.g., DMF).
-
Observation: Agitate the vial at your intended reaction temperature. Observe if the solid dissolves completely.
-
Iterate: If solubility is poor, test alternative solvents from different classes.
Solvent Recommendation Table:
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, MeCN | High | The compound's polar C-F, C-O, and N-H bonds interact favorably with these solvents.[10] |
| Ethers | THF, 1,4-Dioxane, CPME | Moderate to High | Good balance of polarity and non-polar character. |
| Chlorinated | DCM, Chloroform | High | Good general-purpose solvents for polar organic molecules. |
| Alcohols | EtOH, IPA | Moderate | Hydrogen bonding capability allows for dissolution. |
| Hydrocarbons | Toluene, Hexane | Low to Moderate | Primarily for less polar derivatives or specific coupling reactions. |
Guide 2: Experimental Protocol for SNAr Solvent Screening
This protocol provides a systematic workflow to identify the optimal solvent for a nucleophilic aromatic substitution reaction involving this compound.
Objective: To compare the effect of different solvents on reaction rate and product purity.
Methodology:
-
Preparation: In an array of identical reaction vials equipped with stir bars, add this compound (1.0 eq).
-
Reagent Addition: Add your nucleophile (e.g., 1.1 eq) and any necessary base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Dispensing: Under an inert atmosphere (N₂ or Ar), add an equal volume of a different anhydrous solvent to each vial. Recommended screening set: DMSO, DMF, MeCN, THF, and Toluene.
-
Reaction Execution: Place the vials in a temperature-controlled heating block set to your desired reaction temperature (e.g., 80 °C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot with a few drops of water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Analysis: Analyze the organic extracts by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the desired product.
-
Interpretation: The solvent that provides the fastest conversion to the desired product with the fewest impurities is the optimal choice for scaling up the reaction.
Visualized Workflows and Mechanisms
Decision Workflow for Solvent Selection
This diagram outlines the logical steps a researcher should take when choosing a solvent for a reaction involving this compound.
Caption: Decision tree for initial solvent selection.
Mechanism: Solvent Stabilization in SNAr
This diagram illustrates how a polar aprotic solvent stabilizes the key intermediate in the SNAr pathway.
Caption: Stabilization of the Meisenheimer complex by polar aprotic solvents.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. kaibangchem.com [kaibangchem.com]
- 9. This compound | 123572-59-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Welcome to the dedicated technical support guide for 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS 123572-59-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and application. This guide provides in-depth, field-proven insights into preventing decomposition, troubleshooting common issues, and implementing robust analytical methods for quality control.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen.[1] The trifluoromethoxy group and fluorine atoms enhance the molecule's stability against metabolic degradation, but the aniline functional group remains susceptible to environmental factors.[2]
Q2: My sample of this compound has developed a yellow or brownish color. Is it still usable?
A2: The development of a yellow or brownish color is a common indicator of degradation in aniline derivatives, often due to oxidation or photodegradation.[3] While minor discoloration may not significantly affect all applications, it signifies a decrease in purity. For sensitive experiments, particularly in drug development and quantitative studies, using a pure, colorless to light-yellow sample is crucial. It is strongly recommended to re-analyze the purity of the discolored sample using a qualified analytical method, such as HPLC or GC-MS, before use.
Q3: What are the primary causes of decomposition for this compound?
A3: The primary decomposition pathways for anilines, including this compound, are:
-
Oxidation: The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[3] Storing the compound in an amber vial or in a dark location is essential.
-
Incompatible Materials: Contact with strong oxidizing agents and acids can cause rapid decomposition.[3] Ensure that storage containers and handling equipment are clean and inert.
Troubleshooting Guide: Addressing In-Experiment Issues
This section provides a structured approach to troubleshooting common problems encountered during the use of this compound that may be related to its stability.
Q4: I'm observing unexpected side products in my reaction. Could this be due to the degradation of my this compound starting material?
A4: Yes, the presence of impurities from the degradation of your starting material is a likely cause for the formation of unexpected side products. Degradation products can introduce new reactive species into your experiment.
Troubleshooting Steps:
-
Verify Purity: Immediately assess the purity of your this compound stock using a reliable analytical method (see a detailed protocol in the "Analytical Protocols" section below).
-
Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).
-
Perform a Control Reaction: If possible, obtain a new, certified-purity lot of this compound and run a small-scale control reaction to see if the unexpected side products persist.
References
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Anilines: A Comparative Analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline
Introduction: The Strategic Value of Fluorine in Aniline Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. Fluorinated anilines, in particular, are indispensable building blocks, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and high-performance materials.[1]
This guide provides an in-depth comparative analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline , a highly functionalized building block, against other structurally significant fluorinated anilines. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how the specific arrangement of fluoro and trifluoromethoxy substituents dictates the molecule's properties and reactivity. We will move beyond a simple cataloging of data to explain the causality behind experimental observations, empowering you to make more informed decisions in your synthetic and drug discovery endeavors.
Part 1: Comparative Physicochemical Properties
The journey of a drug candidate from administration to its biological target is governed by its physicochemical properties. Basicity (pKa) and lipophilicity (logP) are two of the most critical parameters influencing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The introduction of electron-withdrawing fluorine atoms to the aniline ring profoundly impacts these properties. Generally, fluorination decreases the basicity of the aniline nitrogen (lowering the pKa) by withdrawing electron density from the aromatic system and the amino group.[2] The trifluoromethoxy (-OCF₃) group is an even stronger electron-withdrawing group, further modulating these characteristics. The table below summarizes these key parameters for our compound of interest and several relevant alternatives.
| Compound | Structure | MW ( g/mol ) | BP (°C) | MP (°C) | pKa (Predicted) |
| Aniline | 93.13 | 184 | -6 | 4.6 | |
| 4-Fluoroaniline | 111.12 | 187 | -1.9 | 4.65[3] | |
| 2,4-Difluoroaniline | 129.11 | 170 | -7.5 | 3.26[4][5] | |
| 4-(Trifluoromethoxy)aniline | 177.12 | 73-75 (10 mmHg) | N/A | 3.75[6] | |
| This compound | 213.11 | N/A | N/A | N/A | |
| 2,4-Dichloro-5-(trifluoromethoxy)aniline | 246.01 | 246.6 | N/A | N/A |
Analysis of Trends:
-
Lipophilicity (logP): Fluorine substitution generally increases lipophilicity. This can enhance membrane permeability and improve a drug's ability to reach its target, but excessive lipophilicity can lead to poor solubility and metabolic instability. The trifluoromethoxy group, in particular, is known to significantly increase logP, a property often exploited to enhance CNS penetration.
Part 2: Reactivity and Synthetic Utility
The substitution pattern on the aniline ring dictates its reactivity in key synthetic transformations. The presence of two fluorine atoms and a trifluoromethoxy group in this compound creates a unique electronic landscape that defines its utility as a synthetic intermediate.
Key Reaction Classes:
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing fluorine and trifluoromethoxy groups activate the aromatic ring towards nucleophilic attack. This makes the fluorine atoms, particularly the one at the 2-position, susceptible to displacement by nucleophiles. This reactivity is a powerful tool for constructing complex heterocyclic systems, which are common scaffolds in pharmaceuticals.[7]
-
Diazotization Reactions: Like other anilines, the amino group can be converted to a diazonium salt. This intermediate can then undergo a variety of transformations (e.g., Sandmeyer, Balz-Schiemann reactions), allowing for the introduction of a wide range of functional groups.[1] The electronic nature of the ring substituents will influence the stability and reactivity of the diazonium intermediate.
-
N-Functionalization (Acylation, Alkylation): The nucleophilicity of the amino group is attenuated by the electron-withdrawing substituents.[8] While this may require more forcing conditions for reactions like amide bond formation compared to aniline itself, it also reduces the likelihood of undesired side reactions, such as over-alkylation.
The following diagram illustrates a typical workflow for utilizing a functionalized aniline in a drug discovery context.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
Part 3: Impact on Drug Design & Development
The true value of a building block like this compound is realized in its application. The specific fluorination pattern directly addresses several key challenges in drug development.
-
Enhanced Metabolic Stability: A primary goal in drug design is to block metabolically labile sites to improve a drug's pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] Introducing fluorine or a trifluoromethoxy group at a position susceptible to hydroxylation can dramatically increase a compound's half-life and bioavailability.[9] Anilines themselves are often considered "structural alerts" due to their potential to be metabolized into reactive, toxic species.[9][10] The electron-withdrawing groups on our featured aniline can mitigate this liability by reducing the electron density of the ring system.
-
Modulation of Binding Affinity: Fluorine can participate in favorable protein-ligand interactions that enhance binding affinity. These include hydrogen bonding, dipole-dipole interactions, and orthogonal multipolar interactions with peptide backbones.[2] The ability to fine-tune the pKa of the aniline nitrogen also ensures the optimal ionization state for interaction within a specific binding pocket.
-
Fine-Tuning ADME Properties: As discussed, the substituents allow for precise control over pKa and logP. This "tuning" is essential for optimizing a drug's solubility, permeability, and plasma protein binding, all of which are critical for achieving the desired therapeutic effect.
The diagram below conceptualizes the relationship between the molecular structure and its ultimate effect on drug-like properties.
Caption: Influence of fluorinated substituents on key drug-like properties.
Part 4: Experimental Protocols
To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for key transformations involving fluorinated anilines.
Protocol 1: Catalytic Hydrogenation for Aniline Synthesis (General)
This protocol describes the reduction of a substituted nitroaromatic compound to the corresponding aniline, a common method for preparing these building blocks.
Objective: To synthesize a fluorinated aniline from its corresponding fluorinated nitroarene precursor.
Materials:
-
Fluorinated Nitroarene (e.g., 2,4-difluoro-1-nitrobenzene) (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %) (0.1 eq)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Reaction Flask (e.g., single-necked round-bottom flask)
-
Hydrogenation Apparatus (e.g., balloon or Parr shaker)
-
Filtration Funnel and Celite® or suitable filter aid
Procedure:
-
Vessel Preparation: Add the fluorinated nitroarene (1.0 eq) and methanol to the reaction flask.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst (0.1 eq). Causality: Pd/C is pyrophoric and must be handled under an inert atmosphere to prevent ignition.
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with inert gas three times to remove all oxygen.
-
Introducing Hydrogen: Replace the inert gas atmosphere with hydrogen gas (a balloon is suitable for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional methanol. Causality: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper and ensures a clean filtrate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be purified further by distillation or chromatography if necessary.
Protocol 2: Diazotization and Azide Substitution
This protocol details the conversion of the aniline's amino group into an azide, a versatile functional group for click chemistry and other transformations.
Objective: To convert a fluorinated aniline into a fluorinated aryl azide.
Materials:
-
Fluorinated Aniline (e.g., 2,4-Difluoroaniline) (1.0 eq)
-
Anhydrous Acetonitrile
-
tert-Butyl nitrite (t-BuONO) (1.2 eq)
-
Trimethylsilyl azide (TMSN₃) (1.2 eq)
-
Reaction Vessel with a magnetic stirrer
-
Ice Bath
Procedure:
-
Reaction Setup: Dissolve the fluorinated aniline (1.0 eq) in anhydrous acetonitrile in the reaction vessel and cool the solution to 0 °C using an ice bath. Causality: Diazonium salts can be unstable at higher temperatures; cooling is critical for safety and yield.
-
Reagent Addition: Add tert-butyl nitrite (1.2 eq) dropwise to the cooled solution, followed by the slow, dropwise addition of trimethylsilyl azide (1.2 eq). A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and volatile reagents.
-
Purification: The resulting crude aryl azide can be purified by column chromatography on silica gel.[1] Safety Note: Aryl azides can be energetic compounds. Handle with appropriate care and personal protective equipment.
Conclusion
This compound represents a highly advanced building block for modern chemical synthesis. Its densely packed array of electron-withdrawing groups imparts a unique combination of properties that are highly sought after in drug discovery and materials science.
-
Key Advantages: Compared to simpler fluorinated anilines like 4-fluoroaniline or 2,4-difluoroaniline, it offers a significantly lower pKa and higher lipophilicity, coupled with enhanced metabolic stability due to the trifluoromethoxy group.
-
Synthetic Utility: While its attenuated nucleophilicity requires consideration, its activated aromatic system provides opportunities for SNAr chemistry that are not available with less substituted anilines.
-
Strategic Application: It is an ideal candidate for projects requiring weak basicity, high metabolic stability, and specific electronic properties to drive protein-ligand interactions or tune material characteristics.
By understanding the interplay between structure, physicochemical properties, and reactivity, researchers can leverage this compound and its relatives to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 5. believechemical.com [believechemical.com]
- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Medicinal Chemist's Guide to Structure-Activity Relationships of 2,4-Difluoro-5-Substituted Aniline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 2,4-difluoroaniline scaffold has emerged as a privileged motif. Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of various kinases make it a valuable starting point for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on a 2,4-difluoro-5-substituted aniline core, with a specific focus on their application as VEGFR-2 inhibitors. While direct and comprehensive SAR studies on 2,4-difluoro-5-(trifluoromethoxy)aniline analogs are not extensively available in the public domain, we will draw critical insights from a closely related series of potent VEGFR-2 inhibitors featuring the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety. This will allow us to establish a robust SAR framework and extrapolate key principles that are highly relevant to the design of novel analogs, including those with the promising trifluoromethoxy substitution.
The Strategic Importance of the 2,4-Difluoro-5-Substituted Aniline Scaffold
Aniline derivatives are a cornerstone in medicinal chemistry; however, their use is not without challenges. Issues such as metabolic instability and potential for toxicity are well-documented.[1] Consequently, the strategic modification of the aniline ring is a critical aspect of drug design. The introduction of fluorine atoms, as seen in the 2,4-difluoroaniline scaffold, can significantly modulate the physicochemical properties of the molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and reducing its susceptibility to metabolic oxidation.
Furthermore, the substituent at the 5-position plays a crucial role in fine-tuning the biological activity and pharmacokinetic profile of the molecule. The trifluoromethoxy group, a bioisostere of other functionalities, is known to enhance metabolic stability and lipophilicity, which can lead to improved cell permeability and oral bioavailability.[2][3][4][5]
Comparative Analysis: SAR of 2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino Analogs as VEGFR-2 Inhibitors
A pivotal study in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors provides a detailed SAR for a series of compounds based on a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][4][6]triazine scaffold.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
In this series, the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety serves as a constant anchor, interacting with the hinge region of the kinase, while modifications were explored on a 1,3,5-oxadiazole ring appended to the core. The following table summarizes the key findings:
| Compound ID | R Group on Oxadiazole | VEGFR-2 IC50 (nM) |
| 1 | Methyl | 15 |
| 2 | Ethyl | 10 |
| 3 | Isopropyl | 8 |
| 4 | Cyclopropyl | 5 |
| 5 | Phenyl | >1000 |
| 6 | 2-pyridyl | 25 |
| 7 | 3-pyridyl | 12 |
| 8 | 4-pyridyl | 30 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[4]
Key SAR Insights from the Analog Series:
-
Alkyl Substituents: A clear trend is observed with small alkyl groups, where increasing the steric bulk from methyl to isopropyl leads to a modest increase in potency. The cyclopropyl group provided the most potent compound in this series, suggesting a favorable fit in the hydrophobic pocket.
-
Aromatic Substituents: The introduction of a phenyl ring was detrimental to activity, indicating a potential steric clash or unfavorable electronic interactions.
-
Heteroaromatic Substituents: Pyridyl groups were tolerated, with the 3-pyridyl analog showing the best potency among the heteroaromatic substitutions, suggesting that the position of the nitrogen atom is important for interaction with the local environment of the binding site.
Extrapolating to this compound Analogs: A Forward Look
The trifluoromethoxy (-OCF3) group is an intriguing substituent for the 5-position of the 2,4-difluoroaniline core. As a lipophilic hydrogen bond acceptor, it offers a different set of physicochemical properties compared to the cyclopropylcarbamoyl group.
Hypothesized Impact of the Trifluoromethoxy Group:
-
Increased Lipophilicity: The -OCF3 group would significantly increase the lipophilicity of the aniline head, which could enhance membrane permeability and potentially improve potency if the target binding site has a pronounced hydrophobic character.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, a desirable feature for drug candidates.[2]
-
Altered Hydrogen Bonding: Unlike the amide in the cyclopropylcarbamoyl group, the trifluoromethoxy group is a weaker hydrogen bond acceptor. This could alter the binding mode and selectivity profile of the inhibitors.
A direct comparison would involve synthesizing a parallel series of compounds where the cyclopropylcarbamoyl group is replaced with a trifluoromethoxy group and evaluating their activity against VEGFR-2 and a panel of other kinases to assess both potency and selectivity.
Experimental Protocols
To enable researchers to explore the SAR of this promising scaffold, we provide a generalized synthetic protocol and a standard kinase assay methodology.
General Synthesis of 4-[2,4-Difluoro-5-(substituted)phenylamino] Core Structures
A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated core scaffold and the appropriately substituted aniline.
Step-by-Step Protocol:
-
Starting Materials: 4-Chloro-pyrrolo[2,1-f][2][4][6]triazine and this compound (or other 5-substituted anilines).
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to scavenge the HCl generated during the reaction.
-
Temperature: The reaction mixture is heated, typically between 80-120 °C, to drive the reaction to completion.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of 4-[2,4-difluoro-5-(substituted)phenylamino] analogs.
In Vitro VEGFR-2 Kinase Inhibition Assay
A standard method to assess the inhibitory activity of the synthesized compounds against VEGFR-2 is a biochemical assay that measures the phosphorylation of a substrate peptide.
Step-by-Step Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Assay Buffer: A buffer containing MgCl2, MnCl2, DTT, and a detergent like Triton X-100.
-
Procedure: a. The kinase, substrate, and varying concentrations of the test compound are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C). d. The reaction is stopped by the addition of a solution like 3% phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a method like an ELISA with a specific antibody for the phosphorylated tyrosine or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Standard workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion and Future Directions
The 2,4-difluoro-5-substituted aniline scaffold represents a highly promising platform for the development of novel kinase inhibitors. The SAR data from the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino series provides a solid foundation for the rational design of new analogs with improved potency and selectivity. The exploration of the 5-trifluoromethoxy substitution is a logical next step, with the potential to yield compounds with enhanced drug-like properties. Further studies should focus on a systematic exploration of a diverse range of substituents at the 5-position, coupled with comprehensive biological evaluation against a panel of kinases to fully elucidate the SAR and identify lead candidates for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Screening of Bioactive Compounds Derived from Fluorinated Anilines
Introduction: The Strategic Value of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity. The starting material, this compound, is a prime example of a highly functionalized building block poised for the synthesis of novel bioactive compounds. Its trifluoromethoxy group offers a metabolically stable lipophilic substituent, while the difluoro-substituted aniline core provides multiple reaction sites for diversification.
The Synthetic Leap: From Aniline to a Privileged Scaffold
The journey from a simple aniline to a complex, biologically active molecule is a testament to the power of organic synthesis. One of the most successful scaffolds derived from anilines in cancer therapy is the quinazoline ring system. The synthesis of 4-anilinoquinazolines typically involves the condensation of an appropriately substituted aniline with a 4-chloroquinazoline intermediate. The fluorine and trifluoromethoxy substituents on the aniline ring play a crucial role in modulating the kinase inhibitory activity of the final compounds.
Comparative In Vitro Screening Strategies: A Tale of Two Assays
Once a library of compounds has been synthesized, the next critical step is to assess their biological activity through in vitro screening. The choice of assay is paramount and is dictated by the biological target of interest. For our representative case of 4-anilinoquinazolines, which are often designed as kinase inhibitors, we will compare two fundamental screening approaches: biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays are performed in a cell-free system, utilizing purified enzymes and substrates.[1] They provide a direct measure of a compound's ability to interact with its molecular target, in this case, a protein kinase.[1]
Advantages:
-
Direct Target Interaction: Unambiguously demonstrates that the compound can bind to and modulate the activity of the purified kinase.
-
High Throughput: Amenable to high-throughput screening (HTS) formats, allowing for the rapid screening of large compound libraries.[2]
-
Mechanistic Insights: Can be designed to elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive).
Disadvantages:
-
Lack of Physiological Context: Does not account for cell permeability, off-target effects, or metabolic degradation.[3]
-
Potential for False Positives: Compounds may show activity in a biochemical assay but fail to be active in a cellular context.[3]
Cell-Based Assays: A More Biologically Relevant Approach
Cell-based assays are conducted using living cells and measure a compound's effect on a cellular process.[4] For kinase inhibitors, this could involve assessing the inhibition of downstream signaling events or measuring cell viability and proliferation.[5]
Advantages:
-
Greater Physiological Relevance: Provides information on a compound's activity in a more complex biological system, accounting for factors like cell permeability and metabolism.[5]
-
Assessment of Cellular Phenotype: Directly measures the desired biological outcome, such as the inhibition of cancer cell growth.
-
Identification of Off-Target Effects: Cellular toxicity can be an early indicator of off-target effects.[5]
Disadvantages:
-
Indirect Measure of Target Engagement: A cellular phenotype could be the result of off-target effects, requiring further validation to confirm on-target activity.
-
Lower Throughput: Generally more complex and less amenable to HTS than biochemical assays.
The following diagram illustrates a typical workflow for screening kinase inhibitors, starting from a synthesized compound library.
References
- 1. researchgate.net [researchgate.net]
- 2. 123572-59-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 123572-59-8 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Comparative Kinase Inhibitory Activity of Anilinoquinazoline Derivatives
Welcome, fellow researchers and drug discovery professionals. In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a "privileged" structure, forming the backbone of numerous clinically successful protein kinase inhibitors.[1][2] These small molecules have revolutionized the treatment of cancers driven by aberrant kinase signaling, particularly non-small cell lung cancer (NSCLC) and breast cancer.[3][4] This guide provides an in-depth comparison of the inhibitory activity of various anilinoquinazoline derivatives, grounded in experimental data and established protocols. We will dissect their mechanism of action, explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide actionable protocols for their evaluation in your own research endeavors.
The Anilinquinazoline Core: A Master Key to Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[6] Anilinoquinazoline derivatives have proven exceptionally effective as kinase inhibitors due to their ability to mimic the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions.[7] This allows them to act as ATP-competitive inhibitors, effectively blocking the enzyme's catalytic function.[7]
Mechanism of Action: Competitive ATP Binding
The 4-anilinoquinazoline scaffold binds reversibly to the intracellular kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][7] This binding event occurs at the ATP-binding pocket, preventing the autophosphorylation of the kinase and blocking the downstream signaling cascades—such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways—that drive cell proliferation and survival.[3][8]
X-ray crystallography studies have revealed the precise molecular interactions underpinning this inhibition. The quinazoline ring system orients along the "hinge" region of the kinase, a peptide strand connecting the two lobes of the enzyme.[7] A crucial hydrogen bond typically forms between the N1 atom of the quinazoline and a backbone NH group of a hinge residue (e.g., Met793 in EGFR).[9] The aniline portion extends deeper into a hydrophobic pocket, a region not occupied by ATP, which provides a critical avenue for engineering inhibitor potency and selectivity.[7]
Caption: ATP-competitive inhibition by anilinoquinazoline derivatives.
Comparative Inhibitory Activity: A Quantitative Look at Potency and Selectivity
The true utility of a kinase inhibitor lies not just in its potency against its intended target but also in its selectivity across the kinome. Off-target inhibition can lead to toxicity and undesirable side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key anilinoquinazoline derivatives against prominent tyrosine kinases, showcasing the diversity of profiles that can be achieved through chemical modification.
| Compound/Drug | Primary Target(s) | EGFR IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | HER2 (ErbB2) IC50 (nM) | Other Notable IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 25.42 | >10,000 | >10,000 | - | [10][11] |
| Erlotinib | EGFR | 33.25 | >10,000 | >10,000 | - | [10][11] |
| Lapatinib | EGFR, HER2 | 10.8 | - | 9.8 | - | [3][9] |
| Vandetanib | VEGFR-2, EGFR | 11 - 19.76 | 11 - 33.26 | - | - | [9][12] |
| Compound 20 (6,7-dimethoxy derivative) | EGFR | 0.029 | - | - | Highly selective vs. other TKs | |
| ZD6474 | VEGFR-2 | 200 | 40 | 1100 | Flt-1: 550; FGFR-1: 2500 | [13][14] |
| Compound 5 (quinazoline-urea derivative) | EGFR, VEGFR-2 | 1 | - | - | 11-fold more potent than Vandetanib | [9] |
| Compound 15a (acylamino derivative) | EGFR, VEGFR-2 | 130 | 560 | - | - | [15] |
| Compound 7i (arylureido derivative) | EGFR | 17.32 | >10,000 | >10,000 | Good selectivity vs. other kinases | [10][11] |
Note: IC50 values can vary between studies depending on assay conditions (e.g., ATP concentration).
This data highlights the evolution of anilinoquinazoline design. Early compounds like gefitinib and erlotinib are highly selective for EGFR.[3][16] Lapatinib demonstrates dual inhibition of EGFR and HER2, while others like vandetanib and ZD6474 were developed as multi-targeted inhibitors, simultaneously blocking pathways crucial for tumor growth (EGFR) and angiogenesis (VEGFR-2).[9][14] The remarkable potency of some preclinical compounds, such as the 29 pM EGFR inhibitor "Compound 20," illustrates the scaffold's potential.
Decoding the Structure-Activity Relationship (SAR)
The potency and selectivity of anilinoquinazoline inhibitors are exquisitely sensitive to their chemical structure. Understanding these relationships is fundamental to rational drug design.
-
The Quinazoline Core : This bicyclic system is essential for activity, acting as the primary anchor in the ATP binding site.
-
Substitutions at C6 and C7 : Small, electron-donating groups, such as methoxy (-OCH3) or ethoxy (-OCH2CH3) groups, at the 6 and 7 positions of the quinazoline ring generally enhance inhibitory potency against EGFR.[17] Introducing basic side chains at C7 can markedly improve aqueous solubility and oral bioavailability, a strategy successfully employed in developing VEGFR inhibitors like ZD6474.[13][14]
-
The Aniline Moiety : This group projects into a hydrophobic pocket. Substitutions here are critical for modulating selectivity. For potent EGFR inhibition, small, lipophilic groups (e.g., -Br, -Cl) at the 3'-position of the aniline ring are often favored.[17]
-
Targeting Resistance Mutations : The emergence of resistance mutations, such as T790M in EGFR, has driven the development of next-generation inhibitors. These often feature bulkier groups on the quinazoline core designed to form covalent bonds or novel interactions that overcome the resistance mechanism.[9]
-
Dual/Multi-Targeting : Achieving dual inhibition of EGFR and VEGFR-2 often involves replacing small hydrophobic groups on the aniline ring with larger moieties like phenyl urea residues, which can engage with residues in both kinases.[9][15]
Experimental Protocols for Assessing Inhibitory Activity
Validating the activity of novel anilinoquinazoline derivatives requires robust and reproducible experimental methods. The process typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[6]
Workflow for Kinase Inhibitor Profiling
Caption: General workflow for screening and validating kinase inhibitors.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[18] It is a common choice for primary screening due to its high sensitivity and throughput.
Rationale: By quantifying ADP formation, we can directly measure the enzymatic activity of the kinase. An effective inhibitor will reduce the amount of ADP produced. Staurosporine, a non-selective kinase inhibitor, is used as a positive control to validate the assay's performance.[18]
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase, if known)
-
Test compounds (anilinoquinazoline derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18]
-
ADP-Glo™ Kinase Assay Kit (or similar)[18]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2 µL of the kinase solution (containing the enzyme in kinase assay buffer) to each well. Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[18]
Protocol 2: Cell-Based Phosphorylation Assay (ELISA-based)
This assay measures the inhibitory effect of a compound on the phosphorylation of a specific kinase target within a cellular context.[19] It provides a more physiologically relevant measure of potency than a biochemical assay.
Rationale: Moving into a cellular system is a critical step to assess compound properties like cell permeability and stability, and to confirm that the compound can engage its target in the complex cellular milieu.[20] This assay directly measures the inhibition of the kinase's signaling function.[19]
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., HCC827 for EGFR)[8]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
Growth factor (e.g., EGF, VEGF) if stimulation is required
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase
-
ELISA-based detection kit (e.g., TR-FRET or AlphaLISA-based)[19][21]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours before treatment.
-
Compound Treatment: Add serial dilutions of the anilinoquinazoline derivatives to the cells. Include a DMSO vehicle control. Incubate for a predetermined time (e.g., 2-4 hours).
-
Kinase Stimulation (Optional): If the target pathway is not constitutively active, stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well to extract cellular proteins.
-
Phosphorylation Detection: Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody (e.g., total-EGFR antibody).
-
Antibody Incubation: Add a detection antibody that specifically recognizes the phosphorylated form of the target (e.g., phospho-EGFR antibody).
-
Signal Generation: Add the appropriate detection reagents (e.g., HRP substrate or fluorogenic substrate) and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein amount or cell number. Calculate the percent inhibition relative to the stimulated, vehicle-treated control. Plot the data and fit to a dose-response curve to determine the cellular EC50 value.
Conclusion and Future Outlook
The 4-anilinoquinazoline scaffold remains a cornerstone of modern kinase inhibitor design. Its versatility has enabled the development of highly potent and selective inhibitors, as well as rationally designed dual- and multi-targeted agents that can simultaneously attack multiple oncogenic pathways.[22] The comparative data clearly show that subtle changes to the core structure can dramatically alter the inhibitory profile, allowing for the fine-tuning of compounds for specific therapeutic applications.
The ongoing challenge in the field is to overcome acquired drug resistance.[1] Future research will continue to focus on developing next-generation anilinoquinazolines that can effectively inhibit resistant mutant kinases, offer improved safety profiles, and provide more durable responses for patients. The robust biochemical and cellular assays outlined here are the essential tools that will enable the discovery and validation of these future therapies.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. inits.at [inits.at]
- 21. caymanchem.com [caymanchem.com]
- 22. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline: A Versatile Synthon for Modern Drug Discovery
<_ _>
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug design, the incorporation of fluorine atoms and fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of therapeutic candidates.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic properties and steric profile. This powerful electron-withdrawing group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Increased lipophilicity often enhances a drug's ability to cross biological membranes, improving oral bioavailability, while the exceptional strength of the C-F bond confers resistance to metabolic degradation, potentially extending the drug's half-life.
This guide focuses on 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS 123572-59-8), a highly functionalized building block that serves as a critical synthon for introducing the 2,4-difluoro-5-(trifluoromethoxy)phenyl moiety into complex molecules. We will provide an in-depth validation of this synthon, compare it to viable alternatives, and present detailed experimental protocols for its application in key synthetic transformations relevant to drug discovery.
The Synthon in Focus: Properties of this compound
This aniline derivative is a liquid at room temperature with a boiling point of approximately 198.5°C.[3] Its structure combines the advantageous properties of the trifluoromethoxy group with the reactivity of an aniline and the modulating effects of two fluorine atoms on the aromatic ring.
| Property | Value | Source |
| CAS Number | 123572-59-8 | [3][4] |
| Molecular Formula | C7H4F5NO | [5] |
| Molecular Weight | 213.11 g/mol | [3][4] |
| Physical Form | Liquid | [3] |
| Boiling Point | 198.5°C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [3][4] |
The presence of the amine group provides a versatile handle for a wide array of chemical transformations, making it a cornerstone for building diverse molecular architectures.
Comparative Analysis: Strategic Synthon Selection
While this compound is a powerful tool, a medicinal chemist must consider alternative synthons for introducing the desired pharmacophore. The optimal choice depends on the specific reaction, desired bond formation, and overall synthetic strategy.
| Synthon | Primary Use Cases | Advantages | Disadvantages |
| This compound | Nucleophilic aromatic substitution, amide bond formation, Sandmeyer reactions, Buchwald-Hartwig amination. | Highly versatile for C-N bond formation. Commercially available. The amine can be readily converted to other functional groups. | Diazotization for Sandmeyer reactions can involve unstable intermediates.[6] |
| 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. | Excellent electrophile for C-C and C-heteroatom bond formation. | Less direct for introducing a nitrogen substituent at the point of attachment. Requires an appropriate coupling partner. |
| 2,4-Difluoro-5-(trifluoromethoxy)boronic Acid | Suzuki-Miyaura cross-coupling reactions. | Mild reaction conditions, high functional group tolerance. Ideal for C-C bond formation with aryl halides/triflates. | Primarily used for C-C bond formation; less direct for other transformations. |
| 2,4-Difluoro-5-(trifluoromethoxy)benzoic Acid | Amide bond formation, esterification. | Stable, crystalline solid. Direct precursor for amides and esters. | Requires activation (e.g., to acid chloride) for coupling, which can be sensitive to other functional groups.[7] |
Expert Insight: The choice between the aniline and, for instance, the corresponding bromo-derivative is a critical decision point. If the synthetic route prioritizes the formation of a key C-N bond, as seen in many kinase inhibitors, the aniline is the superior starting point.[8][9] If a central C-C bond is the strategic linchpin, the bromo or boronic acid derivatives offer a more direct path.
Key Synthetic Applications & Validated Protocols
The true value of this compound is demonstrated by its utility in cornerstone reactions for drug synthesis. We present two validated, step-by-step protocols for its use in Sandmeyer and Buchwald-Hartwig reactions.
Sandmeyer Reaction: Converting the Amine to a Versatile Halide
The Sandmeyer reaction is a powerful transformation that converts an aromatic amine, via a diazonium salt intermediate, into a variety of other functional groups, most commonly halides.[10][11] This allows chemists to pivot from C-N bond-forming strategies to C-C or C-heteroatom cross-coupling reactions.
Workflow: Sandmeyer Bromination
Caption: Workflow for a Sandmeyer bromination reaction.
Protocol: Synthesis of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
-
Causality: This protocol transforms the nucleophilic aniline into a versatile electrophilic aryl bromide, opening pathways for Suzuki, Heck, or Sonogashira couplings. The use of Cu(I)Br is catalytic and essential for the radical-mediated transfer of the bromide to the aromatic ring.[11]
-
Diazotization:
-
In a three-neck flask equipped with a thermometer and a dropping funnel, add this compound (1.0 eq).
-
Add 48% aqueous hydrobromic acid (HBr) (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO2) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO2 solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[6]
-
-
Copper(I) Bromide Preparation:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in additional 48% HBr (2.0 eq). Warm slightly to dissolve, then cool to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, warm the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure aryl bromide.
-
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine.[12] This reaction has revolutionized drug discovery by enabling the synthesis of complex aryl amines under relatively mild conditions.[13]
Logical Relationship: Buchwald-Hartwig Amination
Caption: Key components for Buchwald-Hartwig amination.
Protocol: Coupling with a Heterocyclic Amine
-
Causality: This protocol demonstrates the direct use of the aniline as a nucleophile to couple with an activated heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The choice of ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.[14][15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline in situ.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl chloride or bromide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
-
Validation in Drug Candidates
The 2,4-difluoro-5-(substituted)phenylamino moiety, often installed using the title aniline, is a key structural feature in several potent kinase inhibitors. For example, it has been incorporated into pyrrolo[2,1-f][4][12]triazine-based scaffolds to generate highly selective inhibitors of VEGFR-2 and FGFR-1, which are crucial targets in oncology.[8][9] The specific substitution pattern provided by this synthon is often critical for achieving high potency and desirable pharmacokinetic properties.[9]
Conclusion
This compound is a validated and highly effective synthon for drug discovery. Its true strength lies in its versatility, providing a direct route for C-N bond formation while also serving as a precursor to other functional groups via transformations like the Sandmeyer reaction. By understanding its properties and comparing its utility against other synthons, medicinal chemists can strategically incorporate the valuable 2,4-difluoro-5-(trifluoromethoxy)phenyl motif to accelerate the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. This compound | 123572-59-8 [sigmaaldrich.com]
- 4. This compound | 123572-59-8 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological properties such as binding affinity, lipophilicity, and metabolic stability.[1] Among fluorinated motifs, the trifluoromethoxy (OCF₃) group is increasingly utilized as a bioisostere for the methoxy (OCH₃) group to mitigate metabolic liabilities.[1][2] This guide provides a comprehensive comparison of experimental systems for assessing the metabolic stability of OCF₃-containing compounds, explains the rationale behind protocol design, and offers detailed methodologies to ensure robust and reproducible data.
Part 1: The Metabolic Landscape of the OCF₃ Group
The trifluoromethoxy group is often considered more metabolically robust than its methoxy counterpart.[1][3] This enhanced stability is primarily attributed to two factors:
-
Stronger C-O Bond: The powerful electron-withdrawing effect of the three fluorine atoms strengthens the bond between the oxygen and the trifluoromethyl carbon, making it less susceptible to enzymatic cleavage.[1]
-
Steric Hindrance: The bulkier nature of the OCF₃ group can sterically hinder the approach of metabolizing enzymes like Cytochrome P450 (CYP)s, reducing the likelihood of oxidative demethylation.[1]
While generally stable, the OCF₃ group is not metabolically inert. A 2015 Pfizer study noted that in some contexts, replacing a methoxy group with a trifluoromethoxy group conferred no additional metabolic stability.[4] Metabolism, when it occurs, can proceed through pathways such as the conversion to a quinone imine intermediate, leading to the loss of the OCF₃ group.[4] Therefore, rigorous experimental assessment remains critical.
Visualizing the Metabolic Bottleneck
The primary metabolic threat to an aryl-methoxy compound is O-demethylation by CYP enzymes, a major family of enzymes responsible for breaking down most pharmaceutical drugs.[5] The introduction of the OCF₃ group is designed to block this pathway.
Caption: Metabolic fate comparison: Methoxy vs. Trifluoromethoxy groups.
Part 2: Experimental Design for Stability Assessment
The selection of an appropriate in vitro test system is the most critical decision in assessing metabolic stability. Each system offers a different level of complexity and physiological relevance. The goal is to measure the disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[6][7][8]
Comparison of Key In Vitro Systems
| Test System | Key Enzymes Present | Primary Use Case & Rationale | Advantages | Limitations |
| Liver Microsomes | Phase I: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | High-throughput screening for Phase I metabolism. [8][9] Ideal first-tier assay due to cost-effectiveness and focus on the most common metabolic pathway for xenobiotics.[9][10] | Cost-effective, high-throughput, well-established protocols.[9] | Lacks Phase II enzymes, cofactors, and transporters.[6] Can overestimate stability if conjugation is a major clearance pathway. |
| Liver S9 Fraction | Phase I & Phase II: CYPs, UGTs, SULTs, GSTs (cytosolic enzymes) | Broader screen for Phase I and Phase II metabolism. [11] Chosen when there is a suspicion that conjugation (e.g., glucuronidation) may be a relevant clearance pathway. | More comprehensive enzyme profile than microsomes.[11] | Requires addition of multiple cofactors (e.g., NADPH, UDPGA, PAPS). Can be less predictive than hepatocytes. |
| Hepatocytes | Full Complement: All Phase I and Phase II enzymes, cofactors, and transporters | "Gold standard" for in vitro clearance. [10][12] Best mimics the in vivo liver environment, accounting for uptake and the interplay between Phase I and II pathways.[13][14] | Most physiologically relevant system.[10] Provides more accurate prediction of in vivo hepatic clearance.[15] | Higher cost, lower throughput, greater experimental complexity, potential for donor-to-donor variability.[6] |
Experimental Workflow: A Self-Validating System
A robust experimental design incorporates controls to ensure the observed compound disappearance is due to enzymatic metabolism and not other factors like chemical instability.
Caption: General workflow for in vitro metabolic stability assays.
Part 3: Protocol Deep Dive
The following protocols represent standard methodologies for assessing metabolic stability. The key to trustworthiness is the inclusion of proper controls.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse for early drug discovery, primarily assessing CYP-mediated metabolism.[9]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-containing compound due to Phase I metabolism.
2. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compound (TC) and Positive Controls (e.g., Verapamil, Testosterone)[16]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[17]
-
Stop Solution: Ice-cold acetonitrile with an analytical internal standard (IS).
3. Experimental Procedure:
-
Preparation: Thaw HLMs at 37°C. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[6] Prepare the TC and positive control working solutions (e.g., 1 µM final concentration).
-
Pre-incubation: In a 96-well plate, add the HLM suspension and the TC working solution. For the "No Cofactor" negative control wells, add buffer instead of the NADPH system. Pre-incubate the plate at 37°C for 10 minutes.[18]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[17][18] The 0-minute time point is sampled immediately by transferring an aliquot to the stop solution.
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction wells to a separate plate containing the ice-cold stop solution.[6]
-
Sample Processing: Once all time points are collected, centrifuge the sample plate to pellet precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area ratio of the TC to the IS.
4. Data Analysis:
-
Plot the natural log of the percentage of TC remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-Life: t½ = 0.693 / k
-
Calculate Intrinsic Clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, including Phase I and Phase II metabolism, as well as cellular uptake.[13][14]
1. Objective: To determine the in vitro CLint in a system that more closely resembles the in vivo state.
2. Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compound (TC) and Positive Controls (Phase I: Verapamil; Phase II: Umbelliferone)
-
Stop Solution: Ice-cold acetonitrile with an analytical internal standard (IS).
3. Experimental Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., Trypan blue exclusion). Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.[12][15]
-
Assay Setup: In a 12- or 24-well plate, add the TC working solution to the appropriate wells.[12] Place the plate in an incubator on an orbital shaker to pre-warm for 5-10 minutes.[12]
-
Reaction Initiation: Initiate the reactions by adding the hepatocyte suspension to each well.[12]
-
Time Course Sampling: Incubate the plate at 37°C with shaking (e.g., 90-120 rpm).[12] At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction in a plate containing ice-cold stop solution.[12][13]
-
Sample Processing & Analysis: Process and analyze samples as described in the HLM protocol.
4. Self-Validation & Controls:
-
Negative Control: Use heat-inactivated hepatocytes to distinguish enzymatic metabolism from chemical degradation or non-specific binding.[12]
-
Positive Controls: Run well-characterized high and low clearance compounds to validate the metabolic competency of the hepatocyte batch.
-
Viability Check: Ensure cell viability remains high throughout the incubation period.
Part 4: Conclusion and Future Directions
Assessing the metabolic stability of trifluoromethoxy-containing compounds is a critical step in drug development. While the OCF₃ group generally imparts greater stability compared to a methoxy group, this assumption must be validated experimentally.[1][4] A tiered approach, beginning with a high-throughput microsomal stability assay followed by a more physiologically relevant hepatocyte assay for promising candidates, provides a robust and efficient strategy. By employing self-validating protocols with appropriate controls, researchers can generate high-quality, reliable data to guide structure-activity relationship (SAR) studies and select candidates with an optimal pharmacokinetic profile for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
The Trifluoromethoxy Group: A Guide to Enhancing Pharmacokinetic Profiles in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacokinetic profile of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful, albeit underutilized, tool for enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability. This guide provides an in-depth comparison of the trifluoromethoxy group against its common bioisosteric counterparts, such as the methoxy (-OCH3) and trifluoromethyl (-CF3) groups, supported by experimental data and detailed methodologies to empower researchers in their drug design endeavors.
The Trifluoromethoxy Advantage: An Overview
The trifluoromethoxy group offers a unique combination of electronic and steric properties that translate into significant pharmacokinetic advantages. Unlike the more common trifluoromethyl group, the OCF3 moiety introduces an oxygen atom that can influence hydrogen bonding and conformational preferences, while the strong carbon-fluorine bonds provide a shield against metabolic degradation.[1][2] This guide will dissect these advantages through the lens of key pharmacokinetic parameters.
Enhancing Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is overcoming rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes. The trifluoromethoxy group serves as a robust metabolic shield, particularly when replacing a metabolically labile methoxy group.
The Mechanism of Metabolic Blocking
The O-demethylation of methoxy groups is a common and often rapid metabolic pathway. The substitution of hydrogen atoms with fluorine to form the OCF3 group effectively blocks this metabolic route. The high bond energy of the C-F bonds makes them resistant to enzymatic cleavage by CYP enzymes.[3] Furthermore, the steric bulk and strong electron-withdrawing nature of the OCF3 group can deactivate adjacent aromatic rings, rendering them less susceptible to oxidative metabolism.
Comparative Metabolic Stability Data
Direct head-to-head comparisons of the metabolic stability of OCF3-substituted drugs and their OCH3 analogs in the public domain are limited. However, studies on related fluorinated groups and general principles of drug metabolism allow for a clear inference of the expected outcomes. The following table summarizes the anticipated improvements in metabolic stability when a methoxy group is replaced by a trifluoromethoxy group.
| Parameter | Drug with Methoxy (-OCH3) Group | Drug with Trifluoromethoxy (-OCF3) Group | Rationale |
| Primary Metabolic Pathway | O-demethylation, aromatic hydroxylation | Shifted to other parts of the molecule | The OCF3 group is resistant to O-dealkylation, a common metabolic pathway for methoxy groups. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[4] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent drug.[4] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[4] |
Case Study Insight: In a study on picornavirus inhibitors, replacement of a methyl group with a trifluoromethyl group not only prevented hydroxylation at that position but also conferred a broader protective effect, significantly reducing the number of metabolites formed in a monkey liver microsomal assay.[5] A similar, if not more pronounced, effect is expected with the trifluoromethoxy group due to its resistance to O-dealkylation.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound and positive control (e.g., verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: Add the test compound and microsomes to the incubation plate and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), add the stopping solution to terminate the reaction.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug concentration.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[4]
Modulating Lipophilicity for Optimal Permeability
Lipophilicity, commonly expressed as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is a potent modulator of lipophilicity.
The Dual Nature of the Trifluoromethoxy Group
The OCF3 group is more lipophilic than a methoxy group and even a trifluoromethyl group.[2][6] This is attributed to the replacement of hydrophilic C-H bonds with lipophilic C-F bonds. The Hansch π parameter, a measure of the hydrophobicity of a substituent, is +1.04 for OCF3, compared to +0.88 for CF3 and -0.02 for OCH3. This increased lipophilicity can enhance a drug's ability to cross biological membranes.
However, the oxygen atom in the OCF3 group can still act as a hydrogen bond acceptor, albeit a weaker one than in a methoxy group, adding a degree of polarity. This combination of high lipophilicity and modulated polarity allows for fine-tuning of a drug's properties to achieve an optimal balance for membrane permeability and bioavailability.[6]
Comparative Lipophilicity Data
Experimental data from matched molecular pairs clearly demonstrates the significant increase in lipophilicity upon substituting a methoxy group with a trifluoromethoxy group.
| Matched Molecular Pair | ΔlogP (OCF3 vs. OCH3) | Rationale |
| Aryl-OCH3 / Aryl-OCF3 | +1.0 ± 0.3 | The three highly electronegative fluorine atoms significantly increase the lipophilicity of the substituent.[3] |
Illustrative Example:
-
Anisole (C6H5OCH3): logP = 2.11
-
Trifluoromethoxybenzene (C6H5OCF3): logP = 3.25
This substantial increase in logP highlights the power of the OCF3 group in modulating a molecule's lipophilicity.
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for experimental logP determination.
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4 for logD, pre-saturated with n-octanol)
-
Glass vials, vortex mixer, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: Add equal volumes of n-octanol and water (or buffer) to a vial. Add a small amount of the test compound stock solution.
-
Equilibration: Vortex the vial vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the vial stand or centrifuge to separate the layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Enhancing Membrane Permeability
The ability of a drug to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for its efficacy. The increased lipophilicity conferred by the trifluoromethoxy group generally leads to improved passive diffusion across these membranes.
Impact on Passive Diffusion
Passive diffusion is a key mechanism for the absorption of many orally administered drugs. By increasing a molecule's lipophilicity, the OCF3 group can enhance its ability to partition into and diffuse across the lipid bilayers of cell membranes. This can lead to improved oral bioavailability and better penetration into target tissues, including the central nervous system (CNS).[7]
Comparative Permeability Data
While direct comparative permeability data for OCF3 vs. OCH3 analogs is scarce, the significant increase in logP strongly suggests a corresponding increase in passive permeability. The table below illustrates the expected trend based on the physicochemical properties.
| Parameter | Drug with Methoxy (-OCH3) Group | Drug with Trifluoromethoxy (-OCF3) Group | Rationale |
| Apparent Permeability (Papp) | Lower | Higher | Increased lipophilicity generally correlates with higher passive permeability across lipid membranes. |
| Blood-Brain Barrier Penetration | Lower | Potentially Higher | Enhanced lipophilicity can facilitate crossing the blood-brain barrier, as seen with drugs like riluzole.[7] |
Case Study: Riluzole Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. This group enhances the drug's lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier to exert its effects in the CNS.[7]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.
Objective: To predict the passive permeability of a compound.
Materials:
-
96-well filter plates and acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test compound and controls
-
Buffer solutions (donor and acceptor)
-
Plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the test compound solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate to allow the compound to diffuse across the membrane.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells.
-
Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has permeated the membrane over time.
Conclusion
The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolbox for optimizing the pharmacokinetic properties of drug candidates. Its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability can lead to drugs with longer half-lives, better oral bioavailability, and improved tissue distribution. While the synthesis of trifluoromethoxy-containing compounds can be challenging, the potential pharmacokinetic benefits often justify the synthetic effort. By understanding the principles outlined in this guide and utilizing the described experimental methodologies, researchers can effectively leverage the trifluoromethoxy group to design more effective and durable therapeutics.
References
- 1. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Lipophilicity in Fluorinated Aniline Isomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Design
In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—a measure of a compound's affinity for a lipid-like environment versus an aqueous one—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][] This property is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[3] An optimal level of lipophilicity is crucial; it governs a drug's ability to permeate cell membranes, engage with its biological target, and avoid undesirable off-target effects.[][4]
The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry to modulate these properties.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[5] However, its effect on lipophilicity is highly dependent on its position within the molecular scaffold. This guide provides a comparative analysis of the lipophilicity of fluorinated aniline isomers—specifically ortho-, meta-, and para-fluoroaniline—to illustrate the nuanced, position-dependent effects of fluorine substitution.
Positional Isomerism and its Profound Impact on Lipophilicity
The substitution of a single fluorine atom onto the aniline ring leads to three distinct isomers: 2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para). While all three isomers share the same molecular formula, their differing lipophilicities underscore the importance of positional chemistry in drug design.
A comparative analysis of the experimental logP values reveals a fascinating and counterintuitive trend.
| Compound | Isomer Position | Experimental logP |
| Aniline | - | 0.90 |
| 2-Fluoroaniline | ortho | 1.13 |
| 3-Fluoroaniline | meta | 1.32 |
| 4-Fluoroaniline | para | 1.15[6] |
Note: logP values can vary slightly between different experimental and computational methods. The values presented are representative.
From the data, it is evident that the meta-isomer is the most lipophilic, while the ortho- and para-isomers exhibit surprisingly similar and lower lipophilicity values. This deviation from simple additive models of lipophilicity highlights a key intramolecular interaction at play in the ortho position.
The Chameleon in the Room: Intramolecular Hydrogen Bonding in ortho-Fluoroaniline
The unexpectedly low lipophilicity of ortho-fluoroaniline can be attributed to the formation of an intramolecular hydrogen bond (IHB) between the amine (-NH2) group's hydrogen and the adjacent fluorine atom.[7] This interaction effectively "masks" the polar character of both the N-H and the C-F bonds by creating a temporary six-membered ring structure. This self-association reduces the molecule's ability to engage in intermolecular hydrogen bonding with water, thereby decreasing its aqueous solubility and, paradoxically, its partitioning into the lipophilic n-octanol phase compared to what would be expected based solely on the addition of a fluorine atom.
This "chameleon-like" effect, where a molecule can hide its polarity through internal interactions, is a critical concept in medicinal chemistry. It demonstrates that the lipophilicity of a molecule is not merely the sum of its parts but is heavily influenced by its three-dimensional conformation and internal electronic landscape. The meta and para isomers, due to the greater distance between the fluorine and amine groups, cannot form this IHB, and their lipophilicity is therefore more straightforwardly influenced by the electron-withdrawing nature of the fluorine atom.
Caption: Intramolecular hydrogen bonding in ortho-fluoroaniline.
Experimental Protocol: Determination of logP by RP-HPLC
To reliably quantify these differences in lipophilicity, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and high-throughput alternative to the traditional shake-flask method.[8] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.
Objective:
To determine the experimental logP values of ortho-, meta-, and para-fluoroaniline using a calibrated RP-HPLC system.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid
-
Test Compounds: ortho-, meta-, and para-fluoroaniline (high purity)
-
Reference Standards: A set of 5-7 compounds with known logP values spanning a range (e.g., -1 to 4).
-
Solvent for samples: 50:50 Acetonitrile/Water
Methodology:
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of all test and reference compounds in the solvent.
-
Further dilute to a working concentration of ~50 µg/mL. Causality: This concentration ensures a good signal-to-noise ratio without overloading the column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 60:40 A:B). The exact ratio should be optimized to achieve good separation and reasonable retention times for all compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C. Causality: Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
-
Calibration Curve Generation:
-
Inject each reference standard individually to determine its retention time (tR).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0 , where t0 is the column dead time (determined by injecting an unretained compound like uracil).
-
Plot log(k) versus the known logP values for the reference standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will serve as the calibration curve. The R² value should be >0.98 for a valid calibration.
-
-
Sample Analysis:
-
Inject each fluoroaniline isomer under the identical HPLC conditions.
-
Determine their respective retention times (tR) and calculate their capacity factors (k).
-
-
logP Calculation:
-
Using the calculated log(k) value for each isomer and the equation from the calibration curve, calculate the experimental logP value.
-
Caption: RP-HPLC workflow for experimental logP determination.
Conclusion and Implications for Drug Development
The comparative analysis of fluorinated aniline isomers provides a compelling case study on the subtleties of molecular design. It demonstrates that the lipophilicity of a drug candidate cannot be predicted by simple summation of group contributions alone. Key takeaways for researchers include:
-
Positional Isomerism Matters: The placement of a single atom can drastically alter a molecule's physicochemical properties through effects like intramolecular hydrogen bonding.
-
Beware of the Chameleon: Intramolecular interactions can "hide" polar functional groups, leading to non-obvious effects on lipophilicity and, consequently, on ADMET properties.
-
Experimental Verification is Key: While computational models are valuable, experimental determination of logP, for instance via robust RP-HPLC methods, is essential for validating predictions and making informed decisions in lead optimization.[3]
By understanding these fundamental principles, drug development professionals can more effectively leverage fluorine substitution and other medicinal chemistry strategies to fine-tune the lipophilicity of drug candidates, thereby increasing the probability of identifying compounds with favorable pharmacokinetic profiles and a higher likelihood of therapeutic success.[1]
References
- 1. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
in silico modeling of ligand binding with 2,4-Difluoro-5-(trifluoromethoxy)aniline derivatives
An In-Depth Technical Guide to the In Silico Modeling of Ligand Binding with 2,4-Difluoro-5-(trifluoromethoxy)aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive comparison and detailed workflow for the in silico modeling of novel aniline derivatives, specifically focusing on this compound. As this molecule represents a novel chemical entity without established binding partners, this document is structured as a practical guide for researchers, outlining the strategic decisions, comparative methodologies, and validation protocols necessary to confidently predict its biological targets and binding interactions. We will proceed by establishing a plausible protein target based on substructure analysis and then detail a multi-stage computational protocol, from initial docking to dynamic simulation.
Introduction: The Rationale for Modeling Fluorinated Anilines
Fluorinated aromatic amines, such as this compound, are privileged scaffolds in modern medicinal chemistry. The inclusion of fluorine and trifluoromethoxy groups can significantly enhance critical pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity with biological targets.[1] The unique electronic environment created by these electron-withdrawing groups can modulate key interactions within a protein's active site.
Given the vast chemical space and the high cost of experimental screening, in silico methods offer a powerful, cost-effective strategy to prioritize and rationalize drug discovery efforts.[2] These computational approaches allow us to predict and analyze protein-ligand interactions at an atomic level, providing invaluable insights long before a compound is synthesized.[3]
Part 1: Strategic Target Identification for a Novel Ligand
A primary challenge with a novel compound is the identification of a relevant biological target. A robust strategy involves analyzing structurally similar compounds with known biological activity.
Case Study: Selecting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Aniline derivatives containing trifluoromethyl and difluoro substitutions are known to be potent inhibitors of dihydroorotate dehydrogenase (DHODH), particularly from the malaria parasite Plasmodium falciparum (PfDHODH).[1] This enzyme is a validated drug target as it catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival.[4] The binding site for these inhibitors is a largely hydrophobic pocket adjacent to the flavin mononucleotide (FMN) cofactor. Crystal structures of PfDHODH complexed with trifluoromethylaniline-containing inhibitors show that the fluorinated ring fits deep within this hydrophobic pocket, making it an ideal hypothetical target for our subject compound, this compound.
Part 2: A Comparative Guide to In Silico Predictive Methodologies
We will explore a two-stage approach: a rapid, high-throughput molecular docking screen to generate initial binding hypotheses, followed by a more computationally intensive molecular dynamics (MD) simulation to validate the stability of the predicted interactions.
Methodology A: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3] The primary goals are to identify the most likely binding pose and to estimate the strength of the interaction via a scoring function.
Comparison of Docking Software Alternatives
| Software | Approach | Scoring Function Principle | Pros | Cons |
| AutoDock Vina | Employs a Lamarckian genetic algorithm for global search. | Machine-learning-based empirical scoring function. | Free for academic use, widely validated, fast, and straightforward. | Scoring function is generalized and may be less accurate for specific systems. |
| Glide (Schrödinger) | Uses a hierarchical search protocol, from grid-based searching to Monte Carlo minimization. | ChemScore-based empirical scoring function (SP) and more advanced physics-based scoring (XP). | High accuracy, especially with the XP scoring function; integrated into a larger software suite. | Commercial license required; can be computationally more demanding. |
| GOLD | Utilizes a genetic algorithm to explore ligand and protein flexibility. | Four distinct scoring functions are available (GoldScore, ChemScore, ASP, PLP). | Excellent at handling ligand flexibility and explicit water molecules. | Can be slower than other methods; requires a commercial license. |
For this guide, we select AutoDock Vina due to its accessibility and proven performance, making it an excellent choice for initial screening.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Preparation of the Receptor (PfDHODH):
-
Download the crystal structure of PfDHODH from the Protein Data Bank. A suitable choice is PDB ID: 3I65 , which is co-crystallized with a triazolopyrimidine-based inhibitor containing a fluorinated aniline moiety.[4]
-
Using AutoDock Tools (ADT), remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein structure in the required .pdbqt format.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of the ligand using a chemical drawing tool like ChemDraw or an online server.
-
Use ADT to detect the rotatable bonds within the ligand and assign Gasteiger charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define a search space (the "grid box") that encompasses the known inhibitor binding site of PfDHODH. The box should be centered on the position of the original co-crystallized ligand and large enough to allow the new ligand to rotate and translate freely.
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.
-
Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculation and rank the resulting poses by their predicted binding affinity.
-
-
Analysis of Results:
-
Visualize the output poses in a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the top-scoring pose for key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.
-
Methodology B: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated aqueous environment. This step is critical for validating the docking pose and refining our understanding of the binding event.
Comparison of MD Simulation Software
| Software | Force Fields | Key Features | Pros | Cons |
| GROMACS | GROMOS, AMBER, CHARMM, OPLS | Extremely high performance on CPUs and GPUs; extensive analysis tools. | Open-source, very fast, large and active user community. | Can have a steeper learning curve for complex simulations. |
| AMBER | AMBER, GAFF (for small molecules) | Specialized in biomolecular simulations; includes advanced methods like TI and MMPBSA for free energy calculations. | Well-validated force fields, robust for nucleic acids and proteins. | Requires a paid license; can be slower than GROMACS for standard simulations. |
| NAMD | CHARMM, AMBER, OPLS | Designed for high-performance parallel computing. | Excellent scalability for very large systems; works well with VMD for visualization. | Configuration can be more complex than GROMACS. |
We select GROMACS for this guide due to its performance, robust community support, and open-source nature.
Experimental Protocol: MD Simulation Workflow with GROMACS
-
System Preparation:
-
Select the top-scoring docked pose of the PfDHODH-ligand complex from the previous step.
-
Generate a topology for the protein using a GROMACS tool (e.g., pdb2gmx) with an appropriate force field like AMBER99SB-ILDN .
-
Generate a topology for the ligand. This requires assigning atom types and charges compatible with the protein force field. The GAFF (General Amber Force Field) is suitable for this, and tools like Antechamber (from the AmberTools suite) can be used to generate the necessary parameters.
-
Combine the protein and ligand topologies into a single system.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Fill the box with a pre-equilibrated water model, such as TIP3P .
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.
-
-
Equilibration:
-
Perform two phases of equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD Run:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds), with all positional restraints removed. Trajectory data (atomic coordinates over time) should be saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable system.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
Interaction Energy: Calculate the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.
-
Part 3: Data Interpretation and Building Trust in the Model
The trustworthiness of any in silico protocol relies on its ability to be validated. A self-validating system should be employed wherever possible.
Protocol Validation: Re-Docking
A crucial first step before docking a novel ligand is to perform a re-docking experiment. The original co-crystallized ligand from the PDB structure (e.g., from PDB ID 3I65) is extracted and then docked back into its own receptor. The protocol is considered validated if the docking software can reproduce the experimental binding pose with a low RMSD (< 2.0 Å). This confirms that the chosen docking parameters are appropriate for the system.[4]
Interpreting Computational Data
Table 1: Representative Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (PfDHODH) | Interaction Type |
| This compound | -8.5 | His185, Leu172, Phe188, Cys175 | H-Bond (aniline NH2), Hydrophobic |
| Known Inhibitor (Reference) | -9.2 | His185, Arg265, Phe188, Leu531 | H-Bond, Hydrophobic |
Interpretation: The negative docking score suggests a favorable binding interaction. The key is to analyze the specific residues involved. Interaction with residues known to be critical for inhibitor binding in PfDHODH (like His185 and Phe188) increases confidence in the predicted pose.
Table 2: Representative Molecular Dynamics Analysis
| Metric | Average Value | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | A low and stable RMSD suggests the ligand remains securely bound in its initial docked pose. |
| Protein Backbone RMSD | 2.1 ± 0.4 Å | Indicates the protein maintains its overall fold and is stable during the simulation. |
| Persistent H-Bonds | 1 | The aniline NH2 group consistently forms a hydrogen bond with the backbone of His185. |
Interpretation: A stable RMSD plot for both the ligand and protein is the primary indicator of a stable binding complex. The persistence of specific interactions, like hydrogen bonds, identified in the docking pose throughout the MD simulation provides strong evidence for their importance in the binding event.
Part 4: Visualization of Workflows and Interactions
Clear diagrams are essential for communicating complex computational workflows and molecular interactions.
Caption: Overall in silico workflow for predicting ligand binding.
Caption: Key interactions of an aniline ligand in the PfDHODH site.
Conclusion
This guide outlines a robust, multi-step computational strategy for investigating the binding of novel this compound derivatives. By logically selecting a protein target based on chemical similarity and employing a validated workflow that combines the speed of molecular docking with the dynamic rigor of molecular dynamics, researchers can generate high-confidence hypotheses about a compound's mechanism of action. This in silico-first approach not only accelerates the drug discovery process but also provides a deep, mechanistic understanding that can guide future experimental validation and lead optimization efforts.
References
A Senior Application Scientist's Guide to High-Throughput Screening of Libraries Containing the 2,4-Difluoro-5-(trifluoromethoxy)aniline Scaffold
For researchers, scientists, and drug development professionals embarking on hit identification campaigns, the strategic selection of a screening methodology is paramount. This guide provides an in-depth comparison of high-throughput screening (HTS) technologies for libraries incorporating the 2,4-difluoro-5-(trifluoromethoxy)aniline scaffold. This privileged scaffold, with its unique electronic and metabolic properties conferred by fluorine and trifluoromethoxy substituents, presents both opportunities and challenges in drug discovery.[1] This document will navigate the complexities of HTS assay design, compare viable screening alternatives, and provide actionable, field-proven protocols to empower your discovery efforts.
The Strategic Importance of the this compound Scaffold
The this compound moiety is of significant interest in medicinal chemistry. The difluoro substitution pattern can modulate the pKa of the aniline nitrogen, influencing its binding interactions, while the trifluoromethoxy group often enhances metabolic stability and membrane permeability. However, these same properties can introduce challenges in HTS, including potential compound autofluorescence and nonspecific binding. A thorough understanding of these characteristics is crucial for designing a robust screening campaign.
High-Throughput Screening: A Comparative Analysis of Core Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries.[2][3][4] The choice of HTS technology is a critical decision that directly impacts the quality of the resulting hit compounds. Below is a comparative overview of key HTS technologies suitable for screening libraries containing the this compound scaffold.
Core HTS Workflow
A typical HTS campaign follows a multi-step process, from initial assay development to hit validation.
High-Throughput Screening Workflow
Technology Comparison
| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaScreen |
| Principle | Measures changes in the rotational motion of a fluorescently labeled molecule upon binding.[5][6][7] | Measures energy transfer between a donor and acceptor fluorophore in close proximity.[8][9][10] | A bead-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal.[11][12][13] |
| Assay Format | Homogeneous, solution-based. | Homogeneous, solution-based. | Homogeneous, bead-based. |
| Sensitivity | Moderate to high. | High to very high. | Very high. |
| Throughput | High (384- to 1536-well). | High (384- to 1536-well). | High (384- to 1536-well). |
| Advantages | Simple, robust, and cost-effective.[5] | Ratiometric measurement reduces interference from colored compounds and assay volume variations.[8][14] | Highly sensitive with a broad dynamic range; resistant to interference from colored compounds.[11][12] |
| Disadvantages | Susceptible to interference from fluorescent compounds and light scattering. Requires a significant change in molecular weight upon binding.[5] | Requires careful selection of fluorophore pairs and can be susceptible to quenching.[8] | Can be sensitive to light and requires specialized instrumentation. Potential for non-specific binding to beads.[11][15] |
| Suitability for Fluorinated Scaffolds | Caution is advised due to the potential for autofluorescence of the scaffold. Thorough compound interference studies are essential. | Generally a good choice due to the time-resolved nature of the measurement, which minimizes interference from short-lived fluorescence.[14] | A strong candidate due to its high sensitivity and resistance to colorimetric interference.[13] |
Beyond the Plate: Alternative Screening Strategies
While traditional HTS remains a workhorse in drug discovery, alternative approaches offer distinct advantages, particularly when navigating challenging targets or seeking novel chemical matter.
Comparative Overview of Alternative Screening Methodologies
| Methodology | DNA-Encoded Libraries (DEL) | Virtual Screening (VS) |
| Principle | Screening of vast combinatorial libraries where each compound is tagged with a unique DNA barcode for identification.[16][17] | Computational methods to predict the binding of small molecules to a target.[18][19][20] |
| Library Size | 10⁸ - 10¹² compounds.[16] | >10⁶ virtual compounds.[18][21] |
| Throughput | Ultra-high; entire library screened in a single experiment.[16] | High, dependent on computational resources. |
| Advantages | Unprecedented exploration of chemical space at a low cost per compound.[22][23] Ideal for novel targets.[22] | Cost-effective and rapid. Can screen vast chemical spaces that are not physically available.[21][24][25] |
| Disadvantages | Hits are binders, not necessarily functional modulators. Requires off-DNA synthesis and validation of hits.[16][22] | Accuracy is dependent on the quality of the target structure and the scoring functions used.[26] Requires experimental validation of virtual hits. |
| Suitability for Fluorinated Scaffolds | Well-suited, as the selection is based on binding affinity, and the DNA tag allows for easy identification regardless of the compound's properties. | Highly suitable. The physicochemical properties of the this compound scaffold can be accurately modeled to predict binding. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for developing robust HTS assays. It is imperative to optimize these protocols for your specific target and library.
Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation :
-
Prepare assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Prepare a stock solution of your fluorescently labeled ligand (tracer) in assay buffer.
-
Prepare a stock solution of your target protein in assay buffer.
-
Prepare a serial dilution of your test compounds in DMSO.
-
-
Assay Procedure (384-well format) :
-
Add 5 µL of assay buffer to all wells.
-
Add 100 nL of test compound or DMSO control to appropriate wells.
-
Add 5 µL of the target protein solution (or buffer for control wells).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters.[27][28]
-
-
Data Analysis :
-
Calculate the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 is considered excellent.[2]
-
Identify hits as compounds that cause a significant decrease in fluorescence polarization compared to controls.
-
Time-Resolved FRET (TR-FRET) Binding Assay
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA).
-
Prepare a stock solution of the donor-labeled binding partner (e.g., terbium-labeled antibody).
-
Prepare a stock solution of the acceptor-labeled binding partner (e.g., fluorescently labeled ligand).
-
Prepare a serial dilution of your test compounds in DMSO.
-
-
Assay Procedure (384-well format) :
-
Add 10 µL of the donor-labeled binding partner to all wells.
-
Add 100 nL of test compound or DMSO control.
-
Add 10 µL of the acceptor-labeled binding partner.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.[8][14][29]
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the Z' factor.
-
Identify hits as compounds that significantly decrease the TR-FRET ratio.
-
AlphaScreen Assay for Protein-Protein Interaction
-
Reagent Preparation :
-
Prepare AlphaScreen buffer (consult manufacturer's guidelines).
-
Prepare one protein partner conjugated to Donor beads and the other to Acceptor beads.
-
Prepare a serial dilution of your test compounds in DMSO.
-
-
Assay Procedure (384-well format) :
-
Data Analysis :
-
Calculate the Z' factor.
-
Identify hits as compounds that significantly reduce the AlphaScreen signal.
-
Navigating the Challenges of Fluorinated Scaffolds
Screening libraries containing the this compound scaffold requires careful consideration of the unique properties of fluorinated compounds.
-
Autofluorescence : Fluorinated compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. It is crucial to perform a pre-screen of the library to identify and flag any autofluorescent compounds.
-
Solubility : Highly fluorinated compounds may have limited aqueous solubility. Ensure that your assay buffer contains appropriate solubilizing agents (e.g., DMSO, detergents) and that compounds remain in solution throughout the assay.
-
Nonspecific Binding : The lipophilic nature of the trifluoromethoxy group can lead to nonspecific binding to proteins or assay components. Including BSA or a mild detergent in the assay buffer can help mitigate this.
-
Analytical Challenges : Characterization of fluorinated hits can be challenging. Techniques like ¹⁹F NMR and specialized mass spectrometry methods may be required.[30]
Conclusion and Future Outlook
The selection of an appropriate screening strategy for libraries containing the this compound scaffold is a multifaceted decision that depends on the specific biological target, available resources, and the desired novelty of the chemical matter. While traditional HTS technologies like TR-FRET and AlphaScreen offer robust platforms, the potential for interference from fluorinated compounds necessitates rigorous assay validation. Alternative approaches, particularly DNA-encoded libraries and virtual screening, provide powerful avenues to explore vast chemical space and can be particularly advantageous for this scaffold.
A forward-thinking approach often involves the integration of multiple strategies. For instance, hits identified from a DEL screen can be further characterized using functional HTS assays, while virtual screening can be used to prioritize compounds for acquisition and wet-lab screening. By understanding the strengths and limitations of each methodology and anticipating the challenges posed by fluorinated scaffolds, researchers can design and execute successful hit identification campaigns that unlock the full potential of the this compound scaffold in drug discovery.
References
- 1. pharmtech.com [pharmtech.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS) - vipergen [vipergen.com]
- 17. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual screening - Wikipedia [en.wikipedia.org]
- 19. High-Throughput Virtual Screening of Small Molecule Modulators Against Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. AI is a viable alternative to high throughput screening: a 318-target study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing Leading Hit Identification Strategies: DEL, HTS, and FBDD - HitGen OpenDEL™ [opendelcommunity.com]
- 23. Decoding Hit Discovery: From DEL to Virtual Screens [moleculeinsight.com]
- 24. AI is a viable alternative to high throughput screening: a 318-target study | Blelloch Lab [blellochlab.ucsf.edu]
- 25. promegaconnections.com [promegaconnections.com]
- 26. Improving small molecule virtual screening strategies for the next generation of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 28. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
comparative efficacy of agrochemicals derived from different fluorinated anilines
Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals
In the continuous pursuit of enhanced agricultural productivity and sustainable pest management, the strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects—can dramatically improve the efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides.[1] Fluorinated pesticides have seen a dramatic rise, accounting for over half of newly approved pesticides in the last decade.[2][3]
This guide provides an in-depth comparative analysis of the efficacy of key agrochemicals derived from different fluorinated anilines. As a self-validating system, this document synthesizes field-proven insights with robust experimental data, explaining not just the results but the causality behind the experimental choices. We will dissect the performance of leading compounds across major categories, supported by quantitative data, detailed protocols, and mechanistic diagrams to provide a comprehensive resource for researchers and development professionals.
Section 1: Dinitroaniline Herbicides - The Power of Trifluoromethylanilines
Herbicides derived from 2,6-dinitro-4-(trifluoromethyl)aniline are foundational pre-emergent solutions for controlling annual grasses and certain broadleaf weeds. Their efficacy is intrinsically linked to the specific fluorinated aniline precursor.
Mechanism of Action: Microtubule Assembly Disruption
Dinitroaniline herbicides, such as trifluralin and pendimethalin, share a common mode of action: they inhibit plant cell division (mitosis) by binding to tubulin proteins.[4] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for forming the mitotic spindle during cell division.[4][5] The disruption of microtubule formation ultimately halts root and shoot development in germinating weed seedlings, preventing them from emerging from the soil.[4]
Comparative Efficacy: Trifluralin vs. Pendimethalin
Trifluralin, synthesized from 4-chloro-3,5-dinitrobenzotrifluoride, was the first organofluorine compound used as an agrochemical and remains a widely used herbicide.[5][6][7][8] A relevant comparison is with pendimethalin, another dinitroaniline herbicide. While both provide similar control over key weed species when incorporated into the soil, their performance can differ based on physicochemical properties and crop tolerance.[4][9]
Studies have shown that both trifluralin and pendimethalin effectively control annual grasses like barnyardgrass and seedling johnsongrass by over 90%.[9] However, differences in soil adsorption and plant metabolism contribute to variations in crop safety. Pendimethalin exhibits higher soil adsorption than trifluralin, which can reduce its bioavailability but also minimize leaching.[4][9] Conversely, some studies indicate that at higher application rates, trifluralin can be more injurious to the root systems of crops like soybeans and cotton compared to pendimethalin.[10]
| Herbicide | Target Weed | Efficacy (% Control) | Application Rate (kg a.i./ha) | Crop | Observations | Source |
| Trifluralin | Italian Ryegrass (Lolium multiflorum) | ~90% | 1.0 | Barley | Caused little damage to barley plants. | [11] |
| Pendimethalin | Italian Ryegrass (Lolium multiflorum) | >50% (plant reduction) | 0.25 | Barley | Severe effects on barley; effective weed control at lower doses. | [11] |
| Trifluralin | Seedling Johnsongrass, Barnyardgrass | >90% | Equivalent Rates | Cotton | Did not metabolize in cotton roots. | [9] |
| Pendimethalin | Seedling Johnsongrass, Barnyardgrass | >90% | Equivalent Rates | Cotton | Metabolized by cotton roots, suggesting a mechanism for greater crop selectivity. | [9] |
Experimental Protocol: Greenhouse Pre-Emergence Herbicide Efficacy Assay
This protocol is designed to assess the pre-emergence efficacy of dinitroaniline herbicides under controlled greenhouse conditions. The objective is to determine the dose-response relationship for target weed species.
1. Materials:
-
Herbicide formulations (e.g., Trifluralin EC, Pendimethalin CS).
-
Weed seeds (e.g., Lolium multiflorum, Apera spica-venti).
-
Pots or trays (e.g., 10x10 cm pots).
-
Standardized soil substrate (e.g., 60% silty loam, 30% sand, 10% peat).[12]
-
Cabinet track sprayer.
-
Greenhouse with controlled temperature and lighting.
2. Procedure:
-
Soil Preparation: Fill pots uniformly with the soil substrate and lightly compact to create a consistent seedbed.
-
Seeding: Sow weed seeds onto the soil surface at a predetermined rate to achieve a target density of 5-10 emerged seedlings per pot.[13] Cover seeds with a thin layer (approx. 1 cm) of soil.[12]
-
Irrigation: Water the pots to field capacity from below to avoid disturbing the soil surface.
-
Herbicide Application:
-
Prepare serial dilutions of the herbicide formulations to create a range of application rates (e.g., 0, 0.25X, 0.5X, 1X, 2X of the recommended field rate).
-
Apply the herbicides using a cabinet track sprayer calibrated to deliver a specific volume (e.g., equivalent to 200-400 L/ha).[13] Application should occur no later than one day after seeding.[13]
-
-
Incubation: Transfer the treated pots to a greenhouse with controlled conditions (e.g., 18-22°C, 14-hour photoperiod). Water as needed, preferably from below, to maintain soil moisture.[14]
-
Assessment: At 28-35 days after application, assess efficacy by counting the number of surviving plants (plant survival %) and by visual estimation of biomass reduction (% control) compared to the untreated control.[13]
3. Data Analysis:
-
Calculate the mean survival and biomass reduction for each treatment.
-
Use probit or log-logistic regression analysis to determine the dose required to achieve 50% or 90% control (ED50 / ED90).
Section 2: Fungicides - Diverse Modes of Action from Fluorinated Anilines
Fluorinated anilines are integral to several classes of fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs) and the distinct acylpicolide, fluopicolide.
Mechanism of Action: SDHIs vs. Fluopicolide
-
SDHIs (e.g., Boscalid): SDHI fungicides act on Complex II of the mitochondrial respiratory chain.[10] By binding to the succinate dehydrogenase (SDH) enzyme, they block the oxidation of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain. This inhibition halts cellular respiration, depriving the fungal pathogen of energy (ATP) and leading to its death. Boscalid is synthesized from a 2-amino-4'-chlorobiphenyl precursor, which itself can be derived from aniline building blocks.[15][16]
-
Fluopicolide: This fungicide possesses a novel mode of action. It targets a spectrin-like protein in oomycete pathogens.[17] This leads to the delocalization of the protein from the cell membrane, disrupting the cytoskeleton and causing severe cellular disorganization, particularly during key developmental stages like zoospore release and germination.[17] This unique mechanism means there is no cross-resistance with other fungicide classes like phenylamides or strobilurins.[17]
Comparative Efficacy: SDHIs and Fluopicolide
The efficacy of these fungicides is typically quantified by their EC50 value—the effective concentration that inhibits 50% of fungal growth. Lower EC50 values indicate higher potency.
-
Fluopicolide vs. Metalaxyl-Resistant P. capsici : Studies demonstrate fluopicolide's value in resistance management. Against a metalaxyl-sensitive isolate of Phytophthora capsici, fluopicolide had an EC50 of 0.245 µg/ml. Crucially, against a metalaxyl-resistant isolate, its efficacy remained high with an EC50 of 0.222 µg/ml, whereas metalaxyl's EC50 jumped from 0.219 to 3.829 µg/ml.[18] This highlights its utility against resistant pathogen populations.[18][19]
-
Novel SDHIs: The search for more potent SDHIs is ongoing. Research into novel fluoroalkenyl SDHIs has yielded compounds with superior activity against key pathogens compared to commercial standards. For example, one novel compound (Compound 34 ) exhibited an EC50 of 0.04 µM against Rhizoctonia solani, significantly outperforming fluxapyroxad (0.18 µM) and boscalid (3.07 µM).[20]
| Fungicide | Pathogen | Efficacy (EC50 in µg/ml) | Comparison | Source |
| Fluopicolide | P. capsici (Metalaxyl-Sensitive) | 0.245 | Highly effective | [18] |
| Fluopicolide | P. capsici (Metalaxyl-Resistant) | 0.222 | Retains efficacy, no cross-resistance | [18] |
| Metalaxyl | P. capsici (Metalaxyl-Sensitive) | 0.219 | Highly effective | [18] |
| Metalaxyl | P. capsici (Metalaxyl-Resistant) | 3.829 | Significant loss of efficacy | [18] |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | Commercial Standard | [6] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | Commercial Standard | [6] |
| Novel SDHI (5i) | Sclerotinia sclerotiorum | 0.73 | Comparable to Boscalid | [6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
This protocol, adapted from CLSI guidelines, determines the Minimum Inhibitory Concentration (MIC) of a fungicide.[21][22]
1. Materials:
-
Fungicide stock solution (in DMSO).
-
Fungal isolates (e.g., Botrytis cinerea, P. infestans).
-
Culture media (e.g., RPMI 1640 with MOPS buffer for yeasts/bacteria-like fungi, Potato Dextrose Broth for mycelial fungi).[23]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Fungal culture plates (e.g., Potato Dextrose Agar - PDA).
2. Procedure:
-
Inoculum Preparation:
-
Culture the fungus on an agar plate.
-
Prepare a spore or mycelial fragment suspension in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[21]
-
Dilute this suspension in the appropriate broth to achieve a final test concentration of ~0.5-2.5 x 10³ CFU/mL.[21]
-
-
Plate Preparation:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the fungicide stock solution to the first column and perform 2-fold serial dilutions across the plate, creating a concentration gradient.
-
The final volume in each well before adding the inoculum is 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (broth + inoculum, no fungicide) and a sterility control (broth only).[22]
-
-
Incubation: Incubate plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the fungal growth rate.
-
MIC Determination: The MIC is the lowest fungicide concentration that causes complete inhibition of visible growth.[21] This can be assessed visually or by using a plate reader to measure optical density.
Section 3: Diamide Insecticides - Precision Targeting through Fluorinated Anilines
Anthranilic diamides, which often incorporate fluorinated aniline moieties, are a revolutionary class of insecticides with exceptional potency against lepidopteran (moth and butterfly) pests.[24]
Mechanism of Action: Ryanodine Receptor Modulation
Diamide insecticides like flubendiamide and chlorantraniliprole have a unique mode of action, targeting the insect's ryanodine receptors (RyRs).[24] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Diamides lock these channels in an open state, causing an uncontrolled release of stored calcium ions into the cytoplasm. This depletes calcium stores and leads to rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[24] This specific muscular action provides a favorable safety profile for many non-target organisms, including beneficial insects.
Comparative Efficacy: Flubendiamide vs. Chlorantraniliprole
Both flubendiamide and chlorantraniliprole are derived from fluorinated aniline precursors and are highly effective against the diamondback moth (Plutella xylostella), a notoriously difficult-to-control pest.[20][25][26][27] Efficacy is measured by the LC50 value—the lethal concentration required to kill 50% of a test population.
Multiple studies have consistently demonstrated the high toxicity of these compounds to P. xylostella. While both are potent, comparative bioassays often show slight differences in their LC50 values, which can vary by pest population and specific formulation. In one study, the LC50 for a susceptible P. xylostella population was 0.021 mg/ml for flubendiamide and 0.048 mg/ml for chlorantraniliprole.[2] Another study on three different populations found chlorantraniliprole to be consistently more toxic, with LC50 values ranging from 0.000275% to 0.00037%, compared to flubendiamide's range of 0.00050% to 0.00062%.[28]
| Insecticide | Pest | Efficacy (LC50) | Population / Source |
| Flubendiamide | P. xylostella | 0.021 mg/ml | Susceptible Lab Strain[2] |
| Chlorantraniliprole | P. xylostella | 0.048 mg/ml | Susceptible Lab Strain[2] |
| Flubendiamide | P. xylostella | 0.00062 % | Amritsar Field Population[28] |
| Chlorantraniliprole | P. xylostella | 0.00037 % | Amritsar Field Population[28] |
| Flubendiamide | P. xylostella | 0.00050 % | Ludhiana Field Population[28] |
| Chlorantraniliprole | P. xylostella | 0.000275 % | Ludhiana Field Population[28] |
Field trials corroborate this high efficacy. In a study on cabbage, both chlorantraniliprole and flubendiamide provided excellent control, significantly reducing the larval population to 0.44 and 0.60 larvae per plant, respectively, compared to 4.73 in the untreated check.[17]
Experimental Protocol: Lepidopteran Larval Bioassay (Leaf-Dip Method)
This standardized bioassay is used to determine the toxicity (LC50) of insecticides against foliage-feeding larvae.[28]
1. Materials:
-
Insecticide formulations.
-
Host plant leaves (e.g., cabbage, cotton).
-
Synchronized population of test larvae (e.g., 3rd instar P. xylostella).
-
Petri dishes, filter paper, forceps.
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.1%).
-
Incubator/growth chamber.
2. Procedure:
-
Insect Rearing: Rear larvae on an artificial diet or host plants under controlled conditions (e.g., 26°C, 70% RH, 16:8 L:D photoperiod) to ensure a uniform test population.[29]
-
Solution Preparation: Prepare a stock solution of the insecticide and make a series of 5-7 serial dilutions using distilled water containing a surfactant. An untreated control (surfactant water only) must be included.
-
Leaf Treatment:
-
Using a cork borer, cut uniform leaf discs from fresh, unsprayed host plant leaves.
-
Using forceps, immerse each leaf disc into a treatment solution for approximately 10-20 seconds.[30]
-
Place the treated discs on a wire rack to air dry for 1-2 hours.
-
-
Larval Exposure:
-
Place one dried leaf disc into a petri dish lined with a moist filter paper to maintain turgidity.
-
Transfer 10-15 larvae into each petri dish using a fine camel-hair brush.[31]
-
Each concentration should be replicated at least 3-4 times.
-
-
Incubation: Seal the petri dishes and place them in an incubator under controlled conditions for 48-72 hours.
-
Mortality Assessment: After the incubation period, count the number of dead larvae. Larvae are considered dead if they do not move when prodded with a brush.
3. Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-mortality data using probit analysis to determine the LC50 and LC90 values and their 95% confidence limits.
Conclusion
The strategic use of fluorinated anilines as synthons has unequivocally propelled the development of highly effective agrochemicals. In herbicides, the trifluoromethyl group in dinitroanilines like trifluralin is key to their pre-emergent activity. In fungicides, fluorinated anilines are crucial scaffolds for potent SDHIs and have enabled the creation of compounds like fluopicolide with novel modes of action vital for resistance management. For insecticides, the diamide class, built around fluorinated aniline cores, offers unparalleled, targeted control of major lepidopteran pests. The comparative data and protocols presented in this guide underscore the profound impact of fluorine chemistry on agricultural science and provide a validated framework for the continued development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pomais.com [pomais.com]
- 5. Trifluralin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cotton.org [cotton.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hracglobal.com [hracglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemijournal.com [chemijournal.com]
- 18. scispace.com [scispace.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 28. connectjournals.com [connectjournals.com]
- 29. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Bioavailability of Drugs Containing the Trifluoromethoxy Aniline Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethoxy Aniline Moiety in Drug Design
The trifluoromethoxy (-OCF3) aniline moiety has become an increasingly important structural component in modern medicinal chemistry. Its unique electronic properties and steric profile offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets.[1] Furthermore, the high metabolic stability of the C-F bonds within the -OCF3 group often leads to a longer in vivo half-life and improved bioavailability compared to non-fluorinated or methoxy analogues.[2][3]
This guide provides a comprehensive comparison of methodologies for assessing the oral bioavailability of drug candidates containing the trifluoromethoxy aniline moiety. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide comparative data to inform your drug development programs.
The Trifluoromethoxy Aniline Moiety: Physicochemical and Metabolic Implications
The trifluoromethoxy group imparts a unique combination of lipophilicity and metabolic stability to a molecule. This can enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability.[2] However, this increased lipophilicity can also present challenges, such as poor aqueous solubility. A key aspect of assessing the bioavailability of these compounds is to understand the interplay between their physicochemical properties and their susceptibility to metabolic enzymes.
One of the primary advantages of incorporating a trifluoromethoxy group is the enhanced metabolic stability it can confer. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4] By strategically placing the trifluoromethoxy group at a metabolically labile position on the aniline ring, it is possible to block oxidative metabolism, thereby increasing the drug's half-life.[5]
A Multi-faceted Approach to Bioavailability Assessment
A robust assessment of bioavailability requires a combination of in vitro, in vivo, and in silico methods. This integrated approach provides a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro Methods: Early Insights into Permeability and Metabolism
In vitro assays are crucial for early-stage screening and for providing mechanistic insights into a drug's behavior. Two of the most informative in vitro assays for bioavailability assessment are the Caco-2 permeability assay and the liver microsomal stability assay.
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer of enterocytes that serves as a reliable in vitro model of the human intestinal epithelium.[6] The apparent permeability coefficient (Papp) determined from a Caco-2 assay is a good predictor of in vivo oral absorption.[3]
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Source: Adapted from literature reports.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions.
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with glucose) at a physiological pH of 7.4.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at predetermined time points.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein.
Diagram 1: Caco-2 Permeability Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ab :: Animal Bioscience [animbiosci.org]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Proper Disposal Procedures for 2,4-Difluoro-5-(trifluoromethoxy)aniline: A Technical Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). As a halogenated aromatic amine, this compound presents specific health, safety, and environmental hazards that necessitate rigorous disposal procedures. Adherence to these protocols is essential for ensuring laboratory safety and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Hazard Profile and Risk Assessment: The Rationale for Caution
This compound is a compound whose toxicological properties have not been exhaustively investigated[1][2]. However, based on its chemical class (halogenated aromatic amine) and available Safety Data Sheet (SDS) information, it must be treated as a hazardous substance. Aromatic amines as a class are known for potential toxicity, with many being readily absorbed through the skin[3]. The presence of fluorine atoms increases the chemical stability of the molecule, requiring specific disposal methods to ensure its complete destruction and prevent environmental release.
The primary risks associated with this compound involve acute toxicity through multiple exposure routes, as well as severe irritation.[2][4][5]
Table 1: Hazard Identification for this compound
| Identifier | Information | Source(s) |
|---|---|---|
| CAS Number | 123572-59-8 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][4] |
| Combustion Byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF) | [1][5] |
| Carcinogenicity | No component is identified as a carcinogen by IARC or ACGIH at levels ≥ 0.1%. |[1][2] |
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) stringently, often prohibiting land disposal due to their persistence and potential to contaminate soil and groundwater.[6][7][8] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental stewardship and legal compliance.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's hazard profile, a robust PPE protocol is the first line of defense. Aromatic amines can permeate some common glove materials, making correct selection and inspection critical.[9]
Table 2: Personal Protective Equipment (PPE) Matrix
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (Small Quantities) | Safety glasses with side shields or goggles.[2][5] | Inspected nitrile or neoprene gloves. Use proper glove removal technique.[1][5] | Standard laboratory coat. | Use in a well-ventilated area or chemical fume hood.[2][4] |
| Spill Cleanup | Face shield and safety goggles.[2] | Heavy-duty, chemical-resistant gloves (e.g., Viton®, butyl rubber). | Chemical-resistant apron or full-body suit.[5] | For dusts or aerosols, use a NIOSH-approved respirator with OV/AG/P99 cartridges or equivalent.[1] |
Always inspect gloves before use and wash hands thoroughly after handling, even if gloves were worn.[1][2] Contaminated clothing should be laundered separately before reuse.[4][10]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or shovel the absorbed material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[4] Use non-sparking tools. Avoid creating dust.[1][4]
-
Decontaminate: Wipe down the spill area with soap and plenty of water.[4] Collect the decontamination materials (wipes, etc.) in the same hazardous waste container.
-
Dispose: Seal the container and label it clearly as "Hazardous Waste: this compound" along with any other required institutional information. Arrange for pickup by a licensed disposal company.[1][2]
-
Report: Report the incident according to your institution's policies.
Diagram: Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Segregation and Containment
Proper containment is crucial to prevent accidental exposure and to comply with waste management regulations.
-
Waste Collection: All waste materials, including the compound itself, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup debris, must be collected.
-
Container: Use only designated, compatible, and sealable hazardous waste containers.[1][4] Ensure containers are kept tightly closed when not in use.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Follow all additional federal, state, and institutional labeling requirements.
-
Segregation: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.[10] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11] Do not let the product enter drains.[1][2]
Approved Disposal Methodologies
Disposal of this compound requires professional handling due to its hazardous and persistent nature.
Primary Disposal Route:
The universally recommended method for disposal is to engage a licensed, professional waste disposal company.[1][2] These companies have the equipment and expertise to handle and treat hazardous chemical waste in accordance with all regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
Technological Basis for Disposal:
The most appropriate and effective technology for destroying halogenated organic compounds is high-temperature incineration .
-
Mechanism: The waste is burned in a chemical incinerator equipped with an afterburner and a scrubber.[1] The high temperatures (typically >850°C) are necessary to break the strong carbon-fluorine bonds and completely destroy the organic molecule.
-
Rationale: The afterburner ensures complete combustion of any potentially harmful intermediates. The scrubber is essential for neutralizing the acidic gases (HCl and HF) that are produced during combustion, preventing their release into the atmosphere.[1][5]
Under no circumstances should this chemical be disposed of via land burial or discharged into the sewer system. [1][2][6] Contaminated packaging should be treated as unused product and disposed of through the same hazardous waste stream.[1][2]
References
- 1. capotchem.com [capotchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 2,4-Difluoro-5-(trifluoromethoxy)aniline
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). As a research chemical with limited long-term toxicological data, a cautious and proactive approach to safety is paramount. The following procedures are synthesized from available safety data sheets (SDS) and best practices for handling halogenated and trifluoromethyl-substituted anilines. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[5][6]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[1][5]
-
Organ Toxicity: Prolonged or repeated exposure may cause organ damage.[6][7]
The primary objective is to prevent any direct contact with the substance. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through dermal, ocular, and respiratory routes.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised for all operations.[8] | Aniline and its derivatives can be absorbed through the skin.[9] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use.[1] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that form a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. | This combination provides maximum protection against splashes and airborne particles, preventing severe eye damage.[4][6] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat, fully buttoned, is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[8] | This protects the wearer's clothing and skin from accidental spills and splashes.[4][10] |
| Respiratory Protection | Respirator | All handling should occur in a certified chemical fume hood.[2] In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[1][8] | The compound is considered toxic if inhaled.[4] A fume hood provides the primary engineering control to prevent inhalation of vapors. A respirator is a critical secondary safety measure. |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory. | This protects the feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for maintaining a safe laboratory environment when working with this compound.
Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8]
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]
-
Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily accessible.[8]
Handling
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood. Use a syringe or pipette for liquid transfers to minimize spill risks.[8]
-
Heating: Avoid open flames. Use a controlled heating source such as a heating mantle, water bath, or oil bath.[8]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][11] It should be stored away from incompatible materials like strong oxidizing agents and acids.[2][12]
Workflow Diagram: Safe Handling of this compound
Caption: A workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[4][13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material.[14] Collect the absorbed material into a sealed container for disposal.[1][14]
Emergency Response Flowchart
Caption: An emergency response flowchart for incidents involving this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess reagents, contaminated gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.
-
Containerization: Use a dedicated, properly labeled, and sealed container for the waste.
-
Disposal Method: The waste should be disposed of through a licensed professional waste disposal service.[1] Chemical incineration with an afterburner and scrubber is a common method for halogenated organic compounds.[1][5] Do not dispose of this chemical down the drain.[1]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. capotchem.com [capotchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
